molecular formula C16H11Cl2N3O2S B609697 O-304

O-304

Cat. No.: B609697
M. Wt: 380.2 g/mol
InChI Key: WEDWLYRQKUTOAX-UHFFFAOYSA-N
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Description

O-304 (CAS 1261289-04-6) is a first-in-class, orally available pan-adenosine monophosphate-activated protein kinase (AMPK) activator identified for its potential in metabolic and cardiovascular research . Its unique mechanism of action involves suppressing the dephosphorylation of phospho-AMPK (Thr172) by protein phosphatase 2C (PP2C), thereby maintaining elevated levels of active AMPK without reducing cellular ATP . This distinctive profile mimics the effects of ADP and differentiates this compound from allosteric AMPK activators, offering a gentle and sustained activation of the AMPK pathway across various cell types expressing different AMPK heterotrimers . In preclinical studies, this compound has demonstrated significant efficacy. In models of type 2 diabetes and diet-induced obesity, this compound improved glucose homeostasis, reduced fasting plasma glucose and insulin levels, and lowered insulin resistance (HOMA-IR) . It achieves this by dually promoting insulin-independent glucose uptake and utilization in skeletal muscle and heart, and preserving pancreatic β-cell function by reducing cellular stress and promoting β-cell rest . Furthermore, this compound has shown promise in mitigating metabolic dysfunction-associated steatotic liver disease (MASLD) by reducing liver steatosis, decreasing blood cholesterol, and ameliorating liver fibrosis . Beyond metabolic applications, this compound acts as an "exercise mimetic," improving cardiac function, stroke volume, and exercise capacity in aged mice, while also increasing peripheral microvascular perfusion and reducing blood pressure . Recent research also indicates its potential to alleviate abdominal aortic aneurysm formation by activating the AMPK pathway and preventing pathological vascular smooth muscle cell phenotypic switching . This product is supplied as a high-purity powder (≥98%) for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWLYRQKUTOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological Profile of O-304: A Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally bioavailable, small heterocyclic compound identified as a pan-AMPK (AMP-activated protein kinase) activator.[1][2] Its mechanism of action distinguishes it from other AMPK activators, as it does not directly allosterically activate the enzyme or induce a state of cellular energy depletion. Instead, this compound functions by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the α-subunit of AMPK, a process mediated by protein phosphatase 2C (PP2C).[1][3] This leads to a sustained increase in the levels of phosphorylated, and thus active, AMPK (pAMPK).[3] The activation of AMPK by this compound is dependent on the presence of the upstream kinase LKB1. Preclinical and clinical studies have demonstrated the potential of this compound in treating type 2 diabetes (T2D) and associated cardiovascular and metabolic complications. It has been shown to improve glucose homeostasis, enhance insulin (B600854) sensitivity, and exert beneficial effects on cardiac function and peripheral microvascular perfusion.

Mechanism of Action

The primary mechanism of action of this compound is the indirect activation of AMPK through the inhibition of its dephosphorylation.

  • Inhibition of PP2C-mediated Dephosphorylation: this compound suppresses the activity of protein phosphatase 2C (PP2C), which is responsible for removing the activating phosphate (B84403) group from Thr172 on the AMPK α-subunit. This inhibitory action is specific, as this compound does not inhibit the overall phosphatase activity of PP2C. By preventing dephosphorylation, this compound maintains AMPK in its active, phosphorylated state.

  • LKB1 Dependence: The activation of AMPK by this compound requires the upstream liver kinase B1 (LKB1). LKB1 is the primary kinase that phosphorylates AMPK at Thr172 in response to an increase in the cellular AMP/ATP ratio. This compound's role is to preserve this LKB1-mediated phosphorylation.

  • Pan-AMPK Activation: this compound is described as a pan-AMPK activator, suggesting it can activate various AMPK heterotrimeric isoforms.

Signaling Pathway of this compound Action

O304_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular O304 This compound PP2C PP2C O304->PP2C Inhibits LKB1 LKB1 AMPK AMPK (inactive) LKB1->AMPK Phosphorylates (Thr172) pAMPK pAMPK (active) (p-Thr172) AMPK->pAMPK Activation Downstream Downstream Targets (e.g., ACC, mTORC1) pAMPK->Downstream Regulates PP2C->pAMPK Dephosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) Downstream->Metabolic_Effects Leads to

Caption: Signaling pathway of this compound. This compound inhibits PP2C, preventing the dephosphorylation of AMPK and leading to sustained activation and downstream metabolic effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemDescriptionReference(s)
EC50 8 nMHuman recombinantActivation of AMPK α1β1γ1 isoform

In Vitro Profile

  • AMPK Activation: In various cell types, including human skeletal myotubes and hepatocytes, this compound increases the phosphorylation of AMPK at Thr172 and its downstream target, acetyl-CoA carboxylase (ACC) at Ser79, in a dose-dependent manner.

  • Mitochondrial Uncoupling: this compound has been shown to act as a mitochondrial uncoupler in differentiated myotubes, leading to an increased oxygen consumption rate. This action generates a metabolic demand that promotes glucose utilization.

  • Gene Expression: In skeletal muscle and heart of diabetic mice, this compound averted gene expression changes associated with metabolic inflexibility. In β-cells under glucotoxic conditions, it preserved key metabolic gene expression patterns.

In Vivo Profile

  • Pharmacokinetics: this compound is orally available with a long plasma half-life in rodents. It does not cross the blood-brain barrier.

  • Glucose Homeostasis: In diet-induced obese (DIO) mice, this compound treatment prevented increases in fasting glucose and plasma insulin levels and improved insulin resistance (HOMA-IR). It also stimulated insulin-independent glucose uptake in skeletal muscle.

  • β-Cell Function: this compound has been shown to reduce β-cell stress and promote β-cell rest in DIO mice. It preserved β-cell function under hyperglycemic conditions by reducing mTORC1 activity.

  • Cardiovascular Effects: In aged mice, this compound improved cardiac function and exercise capacity. It also improved peripheral microvascular perfusion and reduced blood pressure in animal models and T2D patients.

  • Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): In a mouse model of MASLD, this compound reduced liver steatosis, decreased blood cholesterol, and ameliorated liver fibrosis.

  • "Exercise Mimetic" Effects: Due to its ability to improve metabolic and cardiac function and increase exercise capacity, this compound is considered an "exercise mimetic".

Experimental Protocols

PP2C-Mediated AMPK Dephosphorylation Assay (General Methodology)

This assay is designed to assess the ability of a compound to inhibit the dephosphorylation of pAMPK by PP2C.

  • Reagents:

    • Recombinant human AMPK heterotrimers (e.g., α1β1γ1 or α2β1γ1).

    • Recombinant human PP2C.

    • Assay buffer (e.g., containing HEPES, DTT).

    • ATP.

    • This compound or vehicle control.

    • Antibodies for Western blotting: anti-pAMPK (Thr172) and anti-total AMPK.

  • Procedure: a. Recombinant AMPK is incubated with an upstream kinase (e.g., LKB1 or CAMKK2) and ATP to generate phosphorylated AMPK (pAMPK). b. The phosphorylation reaction is stopped, and the pAMPK is purified. c. pAMPK is then incubated with recombinant PP2C in the presence of varying concentrations of this compound or vehicle. d. The reaction is stopped after a defined time period. e. The levels of pAMPK and total AMPK are quantified by Western blotting.

  • Data Analysis: The ratio of pAMPK to total AMPK is calculated for each condition. The inhibitory effect of this compound is determined by comparing the pAMPK levels in the presence of the compound to the vehicle control.

In Vivo Glucose Tolerance Test (GTT) in Mice (General Methodology)

This test evaluates the ability of an animal to clear a glucose load from the blood, providing an indication of glucose tolerance and insulin sensitivity.

  • Animals and Treatment:

    • Mice (e.g., diet-induced obese C57BL/6J) are treated with this compound or vehicle for a specified period (e.g., several weeks).

  • Procedure: a. Animals are fasted overnight (typically 6-8 hours). b. A baseline blood sample is collected from the tail vein to measure fasting blood glucose. c. A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage (OGTT) or intraperitoneal injection (IPGTT). d. Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). e. Blood glucose levels are measured at each time point.

  • Data Analysis:

    • Blood glucose levels are plotted against time.

    • The area under the curve (AUC) is calculated to provide a quantitative measure of glucose clearance. A lower AUC indicates improved glucose tolerance.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DIO mice) Treatment_Groups Randomize into Groups (Vehicle vs. This compound) Animal_Model->Treatment_Groups Dosing Administer this compound (e.g., oral gavage) Treatment_Groups->Dosing Monitoring Monitor Body Weight, Food Intake Dosing->Monitoring GTT Perform Glucose Tolerance Test (GTT) Monitoring->GTT Blood_Collection Collect Blood Samples (Insulin, Lipids) GTT->Blood_Collection Tissue_Harvesting Harvest Tissues (Muscle, Liver, etc.) Blood_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical Assays (e.g., ELISA) Tissue_Harvesting->Biochemical_Analysis Western_Blot Western Blotting (pAMPK, pACC) Tissue_Harvesting->Western_Blot Histology Histological Analysis Tissue_Harvesting->Histology

Caption: A general experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of metabolic disease.

Conclusion

This compound is a novel pan-AMPK activator with a unique mechanism of action involving the inhibition of PP2C-mediated dephosphorylation of AMPK. This leads to sustained AMPK activation and a wide range of beneficial metabolic and cardiovascular effects demonstrated in both in vitro and in vivo models. Its oral bioavailability and favorable preclinical profile make it a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.

References

O-304: A Pan-AMPK Activator for Metabolic and Cardiovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: O-304 is a first-in-class, orally available, small molecule that acts as a pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Developed by Betagenon AB, this compound has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated cardiovascular complications.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: A Novel Approach to AMPK Activation

Unlike direct allosteric activators, this compound employs a unique mechanism to enhance AMPK activity. It functions by suppressing the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (p-T172) by protein phosphatase 2C (PP2C). This inhibitory action on PP2C-mediated dephosphorylation leads to a sustained increase in the levels of activated (phosphorylated) AMPK without altering cellular ATP levels. The activation of AMPK by this compound is dependent on the upstream kinase LKB1.

This sustained activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic and cardiovascular effects. This compound has been shown to activate various AMPK heterotrimers, containing either the β1 or β2 subunit, in a variety of cell types, including human skeletal myotubes and hepatocytes, justifying its classification as a pan-AMPK activator.

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cluster_upstream Upstream Regulation cluster_core Core AMPK Activation cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (inactive) LKB1->AMPK Phosphorylation pAMPK pAMPK (Thr172) (active) PP2C PP2C pAMPK->PP2C Dephosphorylation ACC ACC pAMPK->ACC Phosphorylation GlucoseUptake ↑ Glucose Uptake (GLUT4) pAMPK->GlucoseUptake GeneExpression Altered Gene Expression (PGC-1α, MEF2) pAMPK->GeneExpression O304 This compound O304->PP2C Inhibition pACC pACC (inactive) ACC->pACC FattyAcidOxidation ↑ Fatty Acid Oxidation pACC->FattyAcidOxidation

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
ParameterModelTreatmentDosageDurationResultCitation
Fasted Blood GlucoseB6 Mice (HFD)This compound100 mg/kg/day (oral gavage)6 weeksSignificant reduction vs. vehicle
Fasted Insulin (B600854)B6 Mice (HFD)This compound100 mg/kg/day (oral gavage)6 weeksSignificant reduction vs. vehicle
HOMA-IRB6 Mice (HFD)This compound100 mg/kg/day (oral gavage)6 weeksSignificant reduction vs. vehicle
p-T172 AMPK (Calf Muscle)B6 Mice (HFD)This compound100 mg/kg/day (oral gavage)8 weeksIncreased levels vs. vehicle
p-T172 AMPK (Calf Muscle)CBA Mice (HFD)This compound-HFD0.4, 0.8, 2 mg/g7 weeksDose-dependent increase
2-Deoxy-D-glucose (2-DG) uptakeRat Skeletal L6 MyotubesThis compound1, 5, 10, 20 µM-Dose-dependent increase
Body WeighthIAPPtg Mice (HFD)This compound-HFD2 mg/g6 weeksReduction in body weight gain
Body FathIAPPtg Mice (HFD)This compound-HFD2 mg/g6 weeksReduction in body fat gain
Table 2: Phase IIa Clinical Trial of this compound in Type 2 Diabetes Patients (TELLUS Study)
ParameterPatient PopulationTreatmentDosageDurationResultCitation
Fasting Plasma Glucose (FPG)T2D on Metformin (FPG >7 & <13.3 mM)This compound1000 mg/day28 days-0.60 mM change from baseline (p=0.0096 vs. placebo)
HOMA-IRT2D on MetforminThis compound1000 mg/day28 daysStatistically significant absolute reduction (p=0.0097) and relative reduction (p=0.017) within the this compound group
Diastolic Blood PressureT2D on MetforminThis compound1000 mg/day28 daysStatistically significant absolute and relative reduction
Systolic Blood PressureT2D on MetforminThis compound1000 mg/day28 daysStatistically significant relative reduction
Peripheral Microvascular PerfusionT2D on MetforminThis compound1000 mg/day28 daysStatistically significant absolute and relative increase

Detailed Experimental Protocols

In Vitro AMPK Dephosphorylation Assay

This assay assesses the ability of this compound to inhibit the dephosphorylation of p-T172 AMPK by PP2C.

  • Reagents: Recombinant human AMPKα/β/γ trimers, active PP2Cα, this compound (dissolved in DMSO), reaction buffer (e.g., 40mM HEPES, 0.5mM DTT, 0.2mg/ml gelatin), MnCl₂ or MgCl₂.

  • Procedure: a. Pre-incubate AMPK trimers with varying concentrations of this compound for a specified time (e.g., 2 minutes) at 30°C. b. Initiate the dephosphorylation reaction by adding PP2Cα and MnCl₂/MgCl₂. c. Incubate for a defined period (e.g., 5-15 minutes) at 30°C. d. Terminate the reaction (e.g., by adding SDS-PAGE sample buffer). e. Analyze the levels of p-T172 AMPK and total AMPK by Western blotting using specific antibodies.

  • Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-T172 AMPK to total AMPK is calculated.

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cluster_workflow In Vitro Dephosphorylation Assay Workflow A 1. Pre-incubate AMPK with this compound B 2. Add PP2Cα to initiate reaction A->B C 3. Incubate at 30°C B->C D 4. Terminate reaction C->D E 5. Western Blot for pAMPK & Total AMPK D->E F 6. Densitometry and Data Analysis E->F

Caption: In Vitro Dephosphorylation Assay Workflow.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the general procedure for evaluating the efficacy of this compound in a DIO mouse model.

  • Animal Model: Male C57BL/6J or CBA mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7-9 weeks) to induce obesity and insulin resistance.

  • Treatment:

    • Oral Gavage: this compound is suspended in a vehicle (e.g., 2% w/v methylcellulose) and administered daily by oral gavage at a specific dose (e.g., 100 mg/kg).

    • Dietary Admixture: this compound is mixed into the HFD at various concentrations (e.g., 0.4, 0.8, 2 mg/g).

  • Duration: Treatment duration typically ranges from 4 to 8 weeks.

  • Key Outcome Measures:

    • Metabolic Parameters: Fasting blood glucose and insulin levels are measured periodically. HOMA-IR is calculated. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.

    • Body Composition: Body weight and fat mass are monitored.

    • Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and heart are collected for analysis of pAMPK, pACC, and other relevant markers by Western blotting or qPCR.

    • Microvascular Perfusion: Assessed using techniques like laser Doppler imaging.

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cluster_workflow In Vivo DIO Mouse Study Workflow A 1. Induce obesity with High-Fat Diet B 2. Randomize mice into treatment groups A->B C 3. Daily this compound administration (gavage or diet) B->C D 4. Monitor metabolic parameters and body composition C->D F 6. Terminal tissue collection and analysis C->F E 5. Perform GTT and ITT D->E

Caption: In Vivo DIO Mouse Study Workflow.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action as a pan-AMPK activator. Its ability to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial cardiovascular effects has been demonstrated in both preclinical models and a Phase IIa clinical trial. The data presented in this technical guide underscore the potential of this compound as a treatment for type 2 diabetes and its associated complications. Further clinical development is warranted to fully elucidate its therapeutic utility in these and other metabolic and cardiovascular diseases.

References

O-304: A Technical Whitepaper on a Novel Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated metabolic and cardiovascular complications. Unlike indirect AMPK activators, this compound exerts its effect by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the AMPK α-subunit, thereby maintaining a sustained state of AMPK activation.[1] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental protocols for pivotal assays and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of AMPK in Metabolic Homeostasis

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signifies a state of low energy. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance by promoting catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).

Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Pharmacological activation of AMPK can mimic the beneficial effects of exercise and caloric restriction.

Discovery of this compound: A Novel Pan-AMPK Activator

This compound was identified through a cellular screening process designed to discover compounds that could increase the phosphorylation of AMPK at Thr172 without depleting cellular ATP levels.[3] This approach distinguished this compound from indirect AMPK activators like metformin, which primarily act by increasing the cellular AMP:ATP ratio.

Mechanism of Action

This compound's unique mechanism of action involves the direct suppression of protein phosphatase 2C (PP2C)-mediated dephosphorylation of phospho-AMPK at the Thr172 residue.[1] This inhibitory action on the phosphatase maintains AMPK in its active, phosphorylated state, leading to sustained downstream signaling.[1] This mode of action makes this compound a pan-AMPK activator, as it is effective across different AMPK heterotrimer isoforms.

cluster_extracellular Extracellular cluster_intracellular Intracellular O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C inhibits pAMPK p-AMPK (active) (phosphorylated at Thr172) PP2C->pAMPK dephosphorylates AMPK AMPK (inactive) AMPK->pAMPK phosphorylation Downstream Downstream Effectors (e.g., ACC) pAMPK->Downstream activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) Downstream->Metabolic_Effects

Figure 1: Mechanism of Action of this compound.

Preclinical Development

In Vitro Studies

This compound demonstrated the ability to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in a dose-dependent manner in various human cell lines, including skeletal myotubes, hepatocytes, and preadipocytes.

In Vivo Studies in Animal Models

Preclinical studies in diet-induced obese (DIO) mice revealed that this compound treatment led to significant improvements in metabolic parameters.

In DIO mice, oral administration of this compound prevented and reversed hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance. These effects were associated with increased glucose uptake in skeletal muscle.

ParameterVehicleThis compound% Changep-value
Fasting Plasma Glucose IncreasedAttenuated increase-<0.05
Fasting Insulin IncreasedAttenuated increase-<0.05
HOMA-IR IncreasedAttenuated increase-<0.05
Skeletal Muscle Glucose Uptake BaselineIncreased-<0.05
Table 1: Summary of Preclinical Efficacy of this compound in Diet-Induced Obese Mice.

This compound treatment in DIO mice also resulted in beneficial cardiovascular effects, including improved left ventricular stroke volume and increased microvascular perfusion, without inducing cardiac hypertrophy.

Clinical Development

Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that this compound was safe and well-tolerated, with predictable pharmacokinetics.

Phase IIa "TELLUS" Clinical Trial

A 28-day, randomized, double-blind, placebo-controlled Phase IIa proof-of-concept study, known as the TELLUS trial, was conducted in patients with type 2 diabetes who were on a stable dose of metformin. The study evaluated the efficacy, safety, and tolerability of this compound.

After 28 days of treatment, this compound demonstrated statistically significant improvements in several key metabolic and cardiovascular endpoints compared to placebo.

EndpointPlacebo Group (n=24)This compound Group (n=25)Change from Baseline (this compound)p-value (vs. baseline)
Fasting Plasma Glucose (FPG) -0.1 mM-0.6 mMReduction<0.05
HOMA-IR No significant changeSignificant reductionImprovement in insulin sensitivity0.0097
Diastolic Blood Pressure No significant changeSignificant reductionReduction<0.05
Systolic Blood Pressure No significant changeRelative reductionReduction<0.05
Microvascular Perfusion (Calf Muscle) No significant changeSignificant increaseImprovement<0.05
Table 2: Key Efficacy Outcomes from the Phase IIa TELLUS Trial of this compound in Type 2 Diabetes Patients.

This compound was well-tolerated in the Phase IIa trial, with no serious adverse events reported.

Experimental Protocols

Western Blotting for p-AMPK and p-ACC

This protocol describes the methodology used to assess the phosphorylation status of AMPK and its downstream target ACC in cell lysates or tissue homogenates.

cluster_workflow Western Blotting Workflow start Cell/Tissue Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AMPK, anti-p-ACC) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis cluster_workflow 2-Deoxy-D-Glucose Uptake Assay Workflow start Cell Seeding and Differentiation (e.g., L6 myotubes) serum_starve Serum Starvation start->serum_starve o304_treatment This compound Treatment serum_starve->o304_treatment glucose_uptake Incubation with [3H]-2-Deoxy-D-Glucose o304_treatment->glucose_uptake wash_lyse Cell Washing and Lysis glucose_uptake->wash_lyse scintillation Scintillation Counting wash_lyse->scintillation analysis Data Analysis (Normalize to protein concentration) scintillation->analysis

References

O-304's Role in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally available, pan-AMP-activated protein kinase (AMPK) activator that has demonstrated significant potential in the regulation of cellular energy homeostasis. By modulating the activity of AMPK, a master regulator of metabolism, this compound influences a wide array of physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial function. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for metabolic and cardiovascular diseases.

Introduction: The Central Role of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1] It is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress, such as during exercise or caloric restriction.[2] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP.

This compound is a novel small molecule that acts as a pan-AMPK activator.[3][4] Its unique mechanism of action distinguishes it from other AMPK activators like metformin. This compound does not allosterically activate AMPK or alter cellular ATP levels. Instead, it sustains AMPK activation by inhibiting its dephosphorylation at the critical threonine-172 residue within the activation loop of the α-subunit, a process mediated by protein phosphatase 2C (PP2C).[5] This mode of action effectively mimics the effect of ADP, leading to a gentle and sustained activation of AMPK across various tissues.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the dephosphorylation of phospho-AMPK (Thr172) by PP2C. This leads to a sustained increase in the levels of active AMPK. The activation of AMPK by this compound is dependent on the upstream kinase LKB1. In cells lacking LKB1, this compound fails to increase the phosphorylation of AMPK.

Recent studies have also revealed a dual mechanism of action for this compound, where in addition to being a potent AMPK activator, it also functions as a mitochondrial uncoupler. This uncoupling effect generates a metabolic demand, which in turn enhances energy expenditure and promotes the utilization of glucose rather than its storage as glycogen. This dual action of activating AMPK and inducing mitochondrial uncoupling positions this compound as a unique therapeutic candidate for metabolic diseases.

Signaling Pathway of this compound

O304_Signaling_Pathway O-304_ext This compound (extracellular) O-304_int This compound (intracellular) O-304_ext->O-304_int Transport PP2C Protein Phosphatase 2C (PP2C) O-304_int->PP2C Inhibits Mitochondrial_Uncoupling ↑ Mitochondrial Uncoupling O-304_int->Mitochondrial_Uncoupling Induces pAMPK Phospho-AMPK (Active) PP2C->pAMPK Dephosphorylates Glucose_Uptake ↑ Glucose Uptake (Skeletal Muscle, Heart) pAMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Beta_Cell_Rest ↑ β-cell Rest pAMPK->Beta_Cell_Rest AMPK AMPK (Inactive) LKB1 LKB1 LKB1->AMPK Phosphorylates

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
ParameterVehicle ControlThis compound Treatment% ChangeReference
Fasting Blood Glucose HighSignificantly Reduced-
Fasting Plasma Insulin (B600854) HighSignificantly Reduced-
HOMA-IR HighSignificantly Reduced-
Skeletal Muscle Glucose Uptake BaselineIncreased-
Cardiac Glucose Uptake BaselineIncreased-
Heart Glycogen Content HighDose-dependently Reduced-
Left Ventricular Stroke Volume ImpairedImproved-
Body Weight and Fat Mass IncreasedPrevented and Reverted-
Table 2: Phase IIa Clinical Trial of this compound in Type 2 Diabetes Patients (28-day treatment)
ParameterPlaceboThis compound (1000 mg/day)p-valueReference
Fasting Plasma Glucose (FPG) Reduction 0.1 mM0.6 mM<0.05
HOMA-IR No significant changeReduced-
Diastolic Blood Pressure No significant changeStatistically significant reduction<0.05
Systolic Blood Pressure No significant changeRelative reduction-
Peripheral Microvascular Perfusion No significant changeImproved<0.05

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro AMPK Activation Assay (Immunoblotting)

Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC) in cultured cells.

Materials:

  • Cell line of interest (e.g., human skeletal myotubes, hepatocytes)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1 hour).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

In Vivo Skeletal Muscle Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in the skeletal muscle of mice.

Materials:

  • Mice (e.g., C57BL/6J on a high-fat diet)

  • This compound formulated for oral gavage

  • [¹⁸F]-Fluorodeoxyglucose ([¹⁸F]-FDG)

  • Positron Emission Tomography (PET) scanner

  • Anesthesia

Protocol:

  • Animal Treatment: Treat mice with this compound or vehicle via oral gavage for the specified duration (e.g., 2 weeks).

  • Fasting: Fast the mice for a defined period (e.g., 6 hours) before the experiment.

  • [¹⁸F]-FDG Injection: Anesthetize the mice and inject a bolus of [¹⁸F]-FDG via the tail vein.

  • PET Imaging: Acquire dynamic or static PET images of the hindlimb skeletal muscle over a specific time course.

  • Image Analysis: a. Draw regions of interest (ROIs) over the calf and thigh muscles on the PET images. b. Calculate the standardized uptake value (SUV) or the glucose uptake rate using appropriate kinetic modeling.

  • Statistical Analysis: Compare the glucose uptake values between the this compound-treated and vehicle-treated groups.

Experimental Workflow: In Vivo Glucose Uptake Assay

Experimental_Workflow_Glucose_Uptake Start Start Animal_Acclimation Animal Acclimation (e.g., High-Fat Diet) Start->Animal_Acclimation Treatment Treatment Phase (this compound or Vehicle) Animal_Acclimation->Treatment Fasting Fasting Period Treatment->Fasting Anesthesia_Injection Anesthesia & [¹⁸F]-FDG Injection Fasting->Anesthesia_Injection PET_Scan PET Imaging Anesthesia_Injection->PET_Scan Image_Analysis Image Analysis (ROIs, SUV) PET_Scan->Image_Analysis Data_Analysis Statistical Analysis Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo glucose uptake assay.

Therapeutic Potential and Future Directions

The ability of this compound to improve glucose homeostasis, enhance insulin sensitivity, and positively impact cardiovascular parameters in both preclinical models and human subjects highlights its significant therapeutic potential. Its dual mechanism of action, combining AMPK activation with mitochondrial uncoupling, offers a multifaceted approach to treating complex metabolic disorders like type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD).

Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in larger patient populations. Ongoing and future clinical trials will be crucial in defining its role in the management of metabolic and cardiovascular diseases. The unique properties of this compound as an "exercise mimetic" also open up exciting possibilities for its use in conditions associated with physical inactivity and aging.

Logical Relationship of this compound's Dual Mechanism

O304_Dual_Mechanism cluster_mechanisms Primary Mechanisms cluster_effects Cellular & Metabolic Effects O304 This compound AMPK_Activation Pan-AMPK Activation (via PP2C inhibition) O304->AMPK_Activation Mitochondrial_Uncoupling Mitochondrial Uncoupling O304->Mitochondrial_Uncoupling Glucose_Utilization ↑ Glucose Uptake & Utilization AMPK_Activation->Glucose_Utilization Fatty_Acid_Oxidation_Effect ↑ Fatty Acid Oxidation AMPK_Activation->Fatty_Acid_Oxidation_Effect Insulin_Sensitivity ↑ Insulin Sensitivity AMPK_Activation->Insulin_Sensitivity Energy_Expenditure ↑ Energy Expenditure Mitochondrial_Uncoupling->Energy_Expenditure Therapeutic_Outcomes Therapeutic Outcomes (e.g., Improved Glycemic Control, Reduced Steatosis) Glucose_Utilization->Therapeutic_Outcomes Energy_Expenditure->Glucose_Utilization Fatty_Acid_Oxidation_Effect->Therapeutic_Outcomes Insulin_Sensitivity->Therapeutic_Outcomes

Caption: Logical flow of this compound's dual mechanism.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of metabolic diseases. Its well-defined mechanism of action, centered on the sustained activation of AMPK and the induction of mitochondrial uncoupling, provides a strong rationale for its development. The comprehensive data presented in this technical guide, from molecular mechanisms to clinical outcomes, underscore the potential of this compound to address the underlying pathophysiology of type 2 diabetes and related cardiovascular complications. Continued research and clinical investigation are essential to fully realize the therapeutic benefits of this innovative compound.

References

O-304: A Pan-AMPK Activator and its Impact on Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally available, small-molecule pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in modulating key metabolic pathways. By suppressing the dephosphorylation of AMPK at threonine 172, this compound maintains the enzyme in its active state, thereby mimicking the effects of cellular energy depletion and exercise. This activation of AMPK, a master regulator of energy homeostasis, triggers a cascade of downstream effects, leading to improved glucose homeostasis, enhanced fatty acid metabolism, and beneficial cardiovascular effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on various metabolic parameters from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

This compound's primary mechanism of action is the activation of AMPK, a crucial cellular energy sensor. Unlike allosteric activators, this compound works by inhibiting protein phosphatase 2C (PP2C), which is responsible for dephosphorylating the catalytically critical threonine 172 on the α-subunit of AMPK. This inhibitory action sustains the phosphorylation of AMPK, leading to its prolonged activation without altering cellular ATP levels.[1] This sustained AMPK activation orchestrates a shift in cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

The activation of AMPK by this compound is a central node from which its diverse metabolic effects emanate. The following diagram illustrates this core mechanism.

Core Mechanism of this compound Action O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C inhibits pAMPK Phosphorylated AMPK (Active) PP2C->pAMPK dephosphorylates AMPK AMPK (Inactive) pAMPK->AMPK deactivation Metabolic_Pathways Downstream Metabolic Pathways pAMPK->Metabolic_Pathways regulates AMPK->pAMPK activation

Caption: this compound inhibits PP2C, leading to sustained AMPK activation.

Quantitative Effects on Metabolic Pathways

The activation of AMPK by this compound translates into measurable quantitative changes in various metabolic parameters. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupResultFold Change/Percentage ChangeReference
Skeletal Muscle Glucose Uptake This compound-HFD (2 mg/g) vs. HFDIncreased 2-Deoxy-D-glucose (2-DG) uptakeDose-dependent increase[2]
This compound-HFD (2 mg/g) vs. HFDIncreased [18F]-FDG uptake in calf and thigh muscleSignificant increase[2]
Cardiac Metabolism This compound-HFD (0.8 and 2 mg/g) vs. HFDIncreased pAMPK levels in the heartSignificant increase[2]
This compound-HFD (0.8 and 2 mg/g) vs. HFDReduced heart glycogen (B147801) contentDose-dependent reduction[2]
This compound-HFD (2 mg/g) vs. HFDIncreased [18F]-FDG uptake in the heartSignificant increase
This compound-HFD (0.8 and 2 mg/g) vs. HFDIncreased stroke volume~20% increase
Adipose Tissue and Energy Expenditure This compound-HFD (2 mg/g) vs. HFDIncreased lipolysis and fatty acid oxidation in WATNot quantified
This compound-HFD (2 mg/g) vs. HFDIncreased energy expenditureNot quantified
Table 2: Results of the Phase IIa TELLUS Clinical Trial in Type 2 Diabetes Patients (28-day treatment)
ParameterPlacebo Group (n=24)This compound Group (n=25)p-valueReference
Fasting Plasma Glucose (FPG) -0.10 mM (mean absolute reduction)-0.60 mM (mean absolute reduction)0.0096
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) Not significantSignificant absolute reduction within group (p=0.0097)Not significant vs. Placebo
Diastolic Blood Pressure No significant changeStatistically significant absolute and relative reductionNot specified
Systolic Blood Pressure No significant changeStatistically significant relative reductionNot specified
Peripheral Microvascular Perfusion No significant changeStatistically significant absolute and relative increaseNot specified

Key Metabolic Pathways Modulated by this compound

This compound influences several interconnected metabolic pathways. The diagram below provides a simplified overview of these interactions.

This compound's Influence on Metabolic Pathways cluster_O304 This compound cluster_Muscle Skeletal Muscle cluster_Adipose Adipose Tissue cluster_Liver Liver cluster_Pancreas Pancreas (β-cells) O304 This compound pAMPK ↑ pAMPK O304->pAMPK Glucose_Uptake ↑ Glucose Uptake (GLUT4 translocation) pAMPK->Glucose_Uptake pAMPK->Glucose_Uptake Glycogen_Synth ↓ Glycogen Synthesis pAMPK->Glycogen_Synth pAMPK->Glycogen_Synth Lipolysis ↑ Lipolysis pAMPK->Lipolysis pAMPK->Lipolysis FA_Oxidation ↑ Fatty Acid Oxidation pAMPK->FA_Oxidation pAMPK->FA_Oxidation Gluconeogenesis ↓ Gluconeogenesis pAMPK->Gluconeogenesis pAMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis pAMPK->Lipogenesis pAMPK->Lipogenesis Beta_Cell_Stress ↓ β-cell stress ↑ β-cell rest pAMPK->Beta_Cell_Stress pAMPK->Beta_Cell_Stress

Caption: this compound activates AMPK, leading to beneficial metabolic shifts.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolic effects of this compound.

In Vitro AMPK Activation Assay

Objective: To determine the direct effect of this compound on AMPK phosphorylation.

Methodology:

  • Cell Culture: Human skeletal myotubes or primary hepatocytes are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Skeletal Muscle Glucose Uptake Assay (In Vitro)

Objective: To measure the effect of this compound on glucose uptake in skeletal muscle cells.

Methodology:

  • Cell Culture: C2C12 myoblasts are differentiated into myotubes in 96-well plates.

  • Treatment: Differentiated myotubes are treated with this compound at various concentrations in serum-free DMEM for a defined period.

  • Glucose Uptake:

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • 2-Deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the cells in KRH buffer and incubated for a short period (e.g., 10-30 minutes).

    • The uptake is terminated by washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Cells are lysed with NaOH or a suitable lysis buffer.

    • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Normalization: Glucose uptake is normalized to the protein content of each well.

Workflow for In Vitro Glucose Uptake Assay Start Start: C2C12 Myotubes Treatment Treat with this compound Start->Treatment Add_2DG Add 2-Deoxy-D-[³H]glucose Treatment->Add_2DG Incubate Incubate Add_2DG->Incubate Wash Wash with cold KRH buffer Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity (Scintillation Counting) Lyse->Measure End End: Quantify Glucose Uptake Measure->End

Caption: A streamlined workflow for measuring glucose uptake in myotubes.

Mitochondrial Respiration Assay

Objective: To assess the effect of this compound on mitochondrial function, including oxygen consumption rate (OCR).

Methodology:

  • Cell Culture: C2C12 myotubes are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with this compound for a specified duration prior to the assay.

  • Seahorse XF Analyzer:

    • The cell culture medium is replaced with XF assay medium, and the plate is incubated in a non-CO2 incubator.

    • The Seahorse XF Analyzer measures the OCR in real-time.

    • A baseline OCR is established.

    • Sequential injections of mitochondrial stressors are performed:

      • Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR data is used to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Gene Expression Analysis

Objective: To identify changes in the expression of genes involved in metabolic pathways following this compound treatment.

Methodology:

  • Tissue/Cell Collection: Tissues (e.g., skeletal muscle, liver, adipose tissue) from this compound-treated and control animals, or cultured cells, are collected.

  • RNA Extraction: Total RNA is extracted using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • RNA Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Microarray or RNA-Sequencing (RNA-Seq):

    • Microarray: Labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes.

    • RNA-Seq: An RNA library is prepared (including cDNA synthesis, fragmentation, and adapter ligation) and sequenced using a next-generation sequencing platform.

  • Data Analysis:

    • Raw data is processed and normalized.

    • Differentially expressed genes between this compound-treated and control groups are identified.

    • Pathway analysis and gene ontology enrichment analysis are performed to identify the biological pathways and functions affected by this compound.

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases, primarily through its novel mechanism of pan-AMPK activation. The preclinical and clinical data gathered to date strongly support its role in improving glucose homeostasis, promoting fatty acid utilization, and exerting beneficial cardiovascular effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate metabolic effects of this compound and similar compounds. The continued exploration of this compound's impact on metabolic pathways will be crucial in realizing its full therapeutic potential for conditions such as type 2 diabetes and associated comorbidities.

References

A Preclinical Deep Dive into O-304: A Novel PAN-AMPK Activator for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Technical Whitepaper for the Scientific Community

This technical guide provides an in-depth analysis of the preclinical research on O-304, a first-in-class, orally available, small-molecule PAN-AMPK (AMP-activated protein kinase) activator, for the treatment of type 2 diabetes. The following sections detail the compound's mechanism of action, summarize key quantitative data from animal models, outline the experimental protocols used in pivotal studies, and visualize the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in metabolic disease research.

Core Mechanism of Action

This compound is a direct activator of AMPK, a master regulator of cellular energy homeostasis.[1][2][3][4] Unlike indirect activators such as metformin, this compound's mechanism does not involve altering the cellular ATP/ADP ratio. Instead, it suppresses the dephosphorylation of the phosphorylated, active form of AMPK (pAMPK) at the Thr172 residue of the α-subunit by inhibiting protein phosphatase 2C (PP2C).[5] This leads to sustained, pan-isoform activation of AMPK, mimicking the beneficial metabolic effects of exercise.

The activation of AMPK by this compound orchestrates a cascade of therapeutic effects relevant to type 2 diabetes, including:

  • Enhanced Glucose Uptake: this compound stimulates insulin-independent glucose uptake in skeletal muscle.

  • Reduced β-cell Stress: It promotes pancreatic β-cell rest and preserves their function under hyperglycemic conditions.

  • Improved Insulin (B600854) Sensitivity: By activating AMPK, this compound helps to alleviate insulin resistance.

  • Mitochondrial Uncoupling: this compound has been shown to act as a mitochondrial uncoupler, which creates a metabolic demand that promotes glucose utilization over storage as glycogen.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various mouse models of diet-induced obesity and type 2 diabetes.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
ParameterVehicle Control (HFD)This compound (100 mg/kg/day)This compound + Metformin (100 mg/kg/day each)Metformin (100 mg/kg/day)
Fasting Glucose (mM) ~10.5~7.5~7.8~10.0
Plasma Insulin (ng/mL) ~2.5~0.8~1.0~2.2
HOMA-IR ~12.0~2.5~3.5~10.0

*Data are approximated from graphical representations in Steneberg et al., 2018 and represent values after 8 weeks of treatment. HFD refers to a high-fat diet. *P < 0.05 vs. Vehicle Control.

Table 2: Dose-Dependent Effects of this compound Formulated in High-Fat Diet (this compound-HFD) on CBA Mice
ParameterHFD ControlThis compound-HFD (0.4 mg/g)This compound-HFD (0.8 mg/g)This compound-HFD (2 mg/g)
Fasting Glucose (mM) ~10.0~9.0~7.5~6.5
Plasma Insulin (ng/mL) ~1.8~1.2~0.6~0.4
HOMA-IR ~8.0~5.0~2.0~1.0
Body Weight Gain (g) ~18~15~12~5

*Data are approximated from graphical representations in Steneberg et al., 2018 and represent values after 7 weeks of treatment. *P < 0.05 vs. HFD Control.

Table 3: Effects of this compound on Established Obesity and Diabetes in hIAPPtg DIO Mice
ParameterHFD Control (15 weeks)This compound-HFD (2 mg/g) for 6 weeks (after 9 weeks of HFD)
Fasting Glucose (mM) ~14.0~7.0
Plasma Insulin (ng/mL) ~3.0~0.5
HOMA-IR ~20.0~1.5*
Body Weight Change (g) + ~15g (from start)- ~5g (from switch)
Body Fat Change (%) + ~20% (from start)- ~10% (from switch)

*Data are approximated from graphical representations in Steneberg et al., 2018. The hIAPPtg mouse model is prone to developing diabetes. *P < 0.05 vs. HFD Control at the end of the study.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the studies by Steneberg et al.

In Vivo Animal Studies
  • Animal Models:

    • Diet-Induced Obese (DIO) Mice: Male C57BL/6J or CBA mice were fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 7-9 weeks to induce obesity, insulin resistance, and hyperglycemia.

    • hIAPPtg Mice: Transgenic mice overexpressing human islet amyloid polypeptide were used as a model for more severe type 2 diabetes, as they exhibit progressive β-cell dysfunction. These mice were also fed an HFD.

  • Drug Administration:

    • Oral Gavage: this compound was suspended in a vehicle (e.g., 2% w/v methylcellulose (B11928114) in phosphate (B84403) buffer) and administered once daily via oral gavage at doses typically around 100 mg/kg.

    • Dietary Admixture: this compound was mixed directly into the HFD at specified concentrations (e.g., 0.4, 0.8, or 2 mg/g of food) for long-term studies to ensure consistent drug delivery.

  • Metabolic Measurements:

    • Fasting Glucose and Insulin: Blood was collected from the tail vein of fasted (e.g., 4-6 hours) mice. Glucose levels were measured using a standard glucometer. Plasma insulin was determined using an ELISA kit.

    • HOMA-IR Calculation: Homeostasis Model Assessment of Insulin Resistance was calculated using the formula: [Fasting Insulin (mU/L) x Fasting Glucose (mmol/L)] / 22.5.

    • Body Composition: Body weight and body fat mass were measured using an EchoMRI analyzer.

Ex Vivo and In Vitro Assays
  • Cell Culture:

    • L6 Myotubes: Rat skeletal L6 myoblasts were cultured and differentiated into myotubes to serve as a model for skeletal muscle.

    • Primary Islets: Islets of Langerhans were isolated from mice and cultured to study the direct effects of this compound on β-cell function.

  • Glucose Uptake Assay:

    • Differentiated L6 myotubes were serum-starved.

    • Cells were pre-treated with this compound at various concentrations or a vehicle control.

    • Glucose uptake was initiated by adding 2-deoxy-D-[³H]glucose ([³H]2-DG), a radiolabeled glucose analog.

    • After incubation, the reaction was stopped, and cells were washed to remove extracellular tracer.

    • Cells were lysed, and intracellular radioactivity was measured by scintillation counting to quantify glucose uptake.

  • AMPK Activity Assays:

    • Western Blotting: Protein lysates from treated cells or tissues (e.g., skeletal muscle, heart) were separated by SDS-PAGE. Levels of phosphorylated AMPK (p-AMPK α at Thr172) and phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79), a direct AMPK substrate, were detected using specific antibodies to assess AMPK activation.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

O304_Mechanism cluster_0 This compound Action cluster_1 AMPK Regulation cluster_2 Downstream Metabolic Effects O304 This compound PP2C PP2C O304->PP2C Inhibits pAMPK p-AMPK (Active) PP2C->pAMPK Dephosphorylates AMPK AMPK (Inactive) GlucoseUptake ↑ Glucose Uptake (Skeletal Muscle) pAMPK->GlucoseUptake BetaCell ↓ β-cell Stress ↑ β-cell Rest pAMPK->BetaCell InsulinResistance ↓ Insulin Resistance pAMPK->InsulinResistance

Caption: Mechanism of action for this compound in activating the AMPK signaling pathway.

Experimental Workflow for In Vivo Mouse Studies

InVivo_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis Start Select Mouse Model (e.g., C57BL/6J) HFD Induce Obesity & Insulin Resistance (High-Fat Diet for 7-9 weeks) Start->HFD Randomize Randomize into Groups: - Vehicle - this compound - Metformin - Combination HFD->Randomize Treat Administer Treatment Daily (Oral Gavage or Dietary Admixture) for 4-8 weeks Randomize->Treat Monitor Monitor Body Weight & Food Intake Treat->Monitor Endpoints Measure Endpoints: - Fasting Glucose & Insulin - HOMA-IR - Tissue Collection for Western Blot Monitor->Endpoints

Caption: General experimental workflow for preclinical in vivo studies of this compound.

Logical Flow of this compound's Therapeutic Rationale

Logical_Flow T2D Type 2 Diabetes Pathophysiology InsulinRes Insulin Resistance (Skeletal Muscle) T2D->InsulinRes BetaFail β-cell Dysfunction T2D->BetaFail Hyperglycemia Hyperglycemia InsulinRes->Hyperglycemia BetaFail->Hyperglycemia Outcome Improved Glycemic Control O304_Target This compound (PAN-AMPK Activator) Effect1 ↑ Insulin-Independent Glucose Uptake O304_Target->Effect1 Effect2 ↓ β-cell Stress O304_Target->Effect2 Effect1->InsulinRes Counteracts Effect1->Hyperglycemia Reduces Effect2->BetaFail Preserves Effect2->Hyperglycemia Reduces

References

O-304: A Technical Guide to a Novel Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally bioavailable, small molecule pan-AMPK (AMP-activated protein kinase) activator with significant therapeutic potential for metabolic diseases, particularly type 2 diabetes (T2D) and associated cardiovascular complications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-chloro-N-[2-[(4-chlorophenyl)methyl]-2,3-dihydro-3-oxo-1,2,4-thiadiazol-5-yl]-benzamide, is a heterocyclic compound.[1] Its chemical structure is characterized by the presence of two chlorophenyl groups and a thiadiazole ring.[2]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-chloro-N-[2-[(4-chlorophenyl)methyl]-2,3-dihydro-3-oxo-1,2,4-thiadiazol-5-yl]-benzamide[1]
CAS Number 1261289-04-6[1]
Chemical Formula C₁₆H₁₁Cl₂N₃O₂S[1]
Molecular Weight 380.24 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
InChI Key WEDWLYRQKUTOAX-UHFFFAOYSA-N
SMILES O=C(NC(SN1CC2=CC=C(Cl)C=C2)=NC1=O)C3=CC=C(Cl)C=C3

Pharmacological Properties and Mechanism of Action

This compound is a potent pan-AMPK activator, meaning it activates various AMPK isoforms. Its unique mechanism of action distinguishes it from other AMPK activators like metformin (B114582). This compound does not directly activate AMPK through allosteric binding or by altering the cellular AMP/ATP ratio. Instead, it indirectly increases AMPK activity by suppressing the dephosphorylation of the catalytic α-subunit at Threonine 172 (pAMPKα-Thr172) by protein phosphatase 2C (PP2C). This inhibition of dephosphorylation leads to a sustained increase in the levels of activated AMPK.

The activation of AMPK by this compound triggers a cascade of downstream signaling events that contribute to its beneficial metabolic effects. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to an increase in fatty acid oxidation. Furthermore, AMPK activation by this compound has been shown to influence the expression of genes involved in energy metabolism, such as PGC-1α, and to modulate the activity of ULK1, a key regulator of autophagy.

In Vivo Efficacy

Preclinical studies in diet-induced obese mice have demonstrated that oral administration of this compound leads to:

  • Improved Glucose Homeostasis: this compound significantly reduces fasting plasma glucose and insulin (B600854) levels and improves insulin sensitivity.

  • Increased Glucose Uptake: It enhances glucose uptake in skeletal muscle.

  • Reduced β-cell Stress: this compound promotes β-cell rest and reduces cellular stress in pancreatic islets.

  • Cardiovascular Benefits: The compound has been shown to improve microvascular perfusion and reduce blood pressure.

A proof-of-concept Phase IIa clinical trial in patients with type 2 diabetes on metformin showed that this compound reduced fasting plasma glucose levels and the homeostasis model assessment of insulin resistance (HOMA-IR).

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterRouteDose (mg/kg)Value
Plasma Levels Oral Gavage40Peak observed between 4-8 hours
Tissue Distribution Oral Gavage40Detected in liver, not in brain

Data extracted from a study in C57BL/6JBomTac mice and NTac:SD rats. For detailed kinetics, refer to the original publication.

Experimental Protocols

In Vitro AMPK Activation Assay

This protocol describes a cell-based assay to determine the ability of this compound to increase the phosphorylation of AMPK and its downstream target ACC.

Materials:

  • Human cell line (e.g., primary human skeletal myotubes, hepatocytes, or preadipocytes)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. A vehicle control (DMSO) should be included.

  • Replace the culture medium with the medium containing different concentrations of this compound or vehicle and incubate for a specified time (e.g., 1-24 hours).

  • After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Perform SDS-PAGE and Western blotting using standard procedures.

  • Probe the membranes with the specified primary and secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the effects of this compound on metabolic parameters in a DIO mouse model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD)

  • This compound formulation for oral gavage (e.g., in 2% w/v methylcellulose, 4 mM phosphate (B84403) buffer pH 7.4)

  • Vehicle control

  • Equipment for oral gavage, blood collection, and measurement of blood glucose and insulin.

  • Metabolic cages for food and water intake monitoring.

Procedure:

  • Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks).

  • Randomize the obese mice into treatment groups (e.g., vehicle control and this compound at one or more dose levels).

  • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitor body weight, food intake, and water intake regularly.

  • Perform metabolic tests at baseline and at the end of the study, such as:

    • Fasting Blood Glucose and Insulin: Collect blood from fasted mice to measure glucose and insulin levels.

    • Glucose Tolerance Test (GTT): Administer a glucose bolus to fasted mice and measure blood glucose at different time points.

    • Insulin Tolerance Test (ITT): Administer an insulin bolus to fasted mice and measure blood glucose at different time points.

  • At the end of the study, sacrifice the animals and collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting for pAMPK, gene expression analysis).

Visualizations

Signaling Pathway of this compound

O304_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects O304 This compound PP2C PP2C O304->PP2C inhibits dephosphorylation by pAMPK pAMPK (active) PP2C->pAMPK dephosphorylates AMPK AMPK (inactive) AMPK->pAMPK phosphorylation (e.g., by LKB1) Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake Gene_Expression Altered Gene Expression (e.g., PGC-1α) pAMPK->Gene_Expression ACC ACC pAMPK->ACC phosphorylates ULK1 ULK1 pAMPK->ULK1 phosphorylates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Autophagy ↑ Autophagy pACC pACC (inactive) ACC->pACC pACC->Fatty_Acid_Oxidation pULK1 pULK1 (active) ULK1->pULK1 pULK1->Autophagy

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start: Diet-Induced Obese Mice randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Gavage: - Vehicle - this compound randomization->treatment monitoring Regular Monitoring: - Body Weight - Food/Water Intake treatment->monitoring for 4-8 weeks metabolic_testing Metabolic Testing: - Fasting Glucose/Insulin - GTT / ITT treatment->metabolic_testing at baseline and end end End of Study: Tissue Collection metabolic_testing->end analysis Data Analysis and Interpretation end->analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

Methodological & Application

Application Notes and Protocols for O-304 Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the pan-AMPK activator O-304 (also known as ATX-304) in various mouse models. The information is compiled from preclinical studies investigating its therapeutic potential in metabolic diseases, cardiovascular conditions, and age-related dysfunction.

Overview of this compound

This compound is a small molecule, pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Its mechanism of action involves inhibiting the dephosphorylation of AMPK at Threonine 172 by protein phosphatase 2C (PP2C), leading to sustained AMPK activation.[2][4] This activation mimics the beneficial effects of exercise, such as increased glucose uptake in skeletal muscle, improved insulin (B600854) sensitivity, and enhanced cardiovascular function. Preclinical studies in mouse models have demonstrated its efficacy in treating type 2 diabetes, diet-induced obesity, fatty liver disease, diabetic cardiomyopathy, and age-related metabolic decline.

This compound Dosage and Administration in Mouse Models

This compound has been administered to mice through two primary methods: oral gavage and incorporation into feed. The choice of administration route and dosage depends on the specific mouse model and the experimental aims.

Oral Gavage Administration

Oral gavage allows for precise dosage administration at specific time points.

Mouse StrainDisease ModelDosageVehicleFrequency & DurationReference
C57BL/6JBomTacPharmacokinetics40 mg/kg2% w/v methylcellulose (B11928114), 4 mM phosphate (B84403) buffer pH 7.4Single dose
F1 (C57BL/6J x CBA/H)Diet-Induced Obesity40 mg/kgNot specifiedOnce daily for 8 weeks
B6Diet-Induced Obesity100 mg/kg (with Metformin)Not specifiedOnce daily for 4 weeks
Not SpecifiedBlood Pressure60, 180, or 540 mg/kgSuspensionSingle dose
In-Feed Administration

Incorporating this compound into the diet is a convenient method for long-term studies, providing continuous drug exposure.

Mouse StrainDisease ModelDosage (in High-Fat Diet)DurationReference
CBADiet-Induced Obesity0.4, 0.8, and 2 mg/g7 weeks
CBADiet-Induced Obesity2 mg/g2 weeks, then switched
hIAPPtgDiet-Induced Obesity & Diabetes2 mg/g6 weeks (after 9 weeks of HFD)
CBADiet-Induced Obesity0.8 mg/g7 weeks (after 9 weeks of HFD)
db/dbType 2 Diabetes0.5 and 1.0 mg/gNot specified
STZ-inducedType 1 Diabetes0.25 and 0.5 mg/gFrom day 5 or 15 post-STZ
F1 (C57BL/6J x CBA/H)Aging0.25 and 0.5 mg/g (in Chow Diet)6 months

Experimental Protocols

Preparation of this compound for Administration
  • For Oral Gavage: this compound is typically dissolved in a vehicle of 2% w/v methylcellulose in a 4 mM phosphate buffer (pH 7.4).

  • For In-Feed Formulation: this compound is mixed with a high-fat diet (HFD) or standard chow diet at the specified concentrations (e.g., 0.4, 0.8, 2 mg/g of feed).

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol is designed to assess the preventative and therapeutic effects of this compound on obesity and related metabolic disorders.

  • Animal Model: C57BL/6J or CBA mice, 7-12 weeks old.

  • Induction of Obesity: Feed mice a high-fat diet (HFD) for 7-9 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Treatment Groups:

    • Control Group: Continue on HFD with vehicle administration (oral gavage) or standard HFD (in-feed).

    • This compound Treatment Group(s): Administer this compound via oral gavage (e.g., 40 mg/kg daily) or switch to an this compound-formulated HFD (e.g., 0.8 or 2 mg/g).

  • Treatment Duration: 4 to 8 weeks.

  • Outcome Measures:

    • Weekly monitoring of body weight and food intake.

    • Assessment of body composition using EchoMRI.

    • Measurement of fasting blood glucose and insulin levels to calculate HOMA-IR (Homeostatic Model Assessment of Insulin Resistance).

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • At the end of the study, collect tissues (e.g., liver, skeletal muscle, heart) for histological analysis and measurement of pAMPK levels via immunoblotting.

Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) Model

This protocol evaluates the effect of this compound on the development of abdominal aortic aneurysms.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

  • Induction of AAA: Infuse Angiotensin II (Ang II) at a rate of 1000 ng/kg/min for 28 days using osmotic mini-pumps.

  • Treatment Groups:

    • Sham Group: Saline infusion.

    • Ang II + Vehicle Group.

    • Ang II + this compound Group: Administer this compound (dosage to be optimized, e.g., via oral gavage).

  • Outcome Measures:

    • Monitor blood pressure weekly.

    • Measure the maximal abdominal aortic diameter via ultrasound at baseline and at the end of the study.

    • After 28 days, euthanize mice and collect aortic tissue for histological analysis (e.g., elastin (B1584352) staining) and western blotting for proteins in the AMPK/mTOR/MMP pathway.

Signaling Pathways and Visualizations

This compound Mechanism of Action and AMPK Signaling

This compound activates AMPK by preventing its dephosphorylation. Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP. The activation of AMPK by this compound is dependent on the upstream kinase LKB1.

O304_Mechanism cluster_activation AMPK Activation cluster_inhibition AMPK Inactivation O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Inhibits pAMPK p-AMPK (Active) PP2C->pAMPK Dephosphorylates AMPK AMPK LKB1 LKB1 LKB1->AMPK Phosphorylates O304_AAA_Pathway O304 This compound pAMPK p-AMPK (Increased) O304->pAMPK mTOR mTOR (Decreased) pAMPK->mTOR Inhibits VSMC VSMC Phenotype (Contractile) pAMPK->VSMC Promotes MMPs MMPs (Reduced Activity) mTOR->MMPs Inhibits AAA AAA Progression (Inhibited) MMPs->AAA Inhibits VSMC->AAA Inhibits Experimental_Workflow start Select Mouse Model (e.g., DIO, db/db, Aged) induction Induce Disease Phenotype (e.g., High-Fat Diet, Aging) start->induction randomization Randomize into Treatment Groups induction->randomization treatment Administer this compound (Oral Gavage or In-Feed) randomization->treatment monitoring In-Life Monitoring (Body Weight, Glucose, etc.) treatment->monitoring endpoint Endpoint Analysis (Tissue Collection, Histology, etc.) monitoring->endpoint data Data Analysis & Interpretation endpoint->data

References

Protocol for In Vitro Studies Using O-304: A Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of O-304, a first-in-class, orally available pan-AMPK activator. This compound enhances AMP-activated protein kinase (AMPK) activity by suppressing the dephosphorylation of phospho-AMPK (pAMPK), making it a promising therapeutic candidate for type 2 diabetes and associated cardiovascular complications.[1][2][3] This document outlines key in vitro assays to assess the mechanism of action and cellular effects of this compound.

Mechanism of Action

This compound is a small molecule that indirectly activates AMPK. Unlike allosteric activators, this compound's primary mechanism is the inhibition of protein phosphatase 2C (PP2C), which leads to a sustained increase in the phosphorylation of AMPK at threonine 172 (Thr172) of the α-subunit, a critical step for its activation.[4] This activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream events aimed at restoring cellular energy balance.

Signaling Pathway of this compound-mediated AMPK Activation

The following diagram illustrates the signaling pathway initiated by this compound.

AMPK_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_o304 This compound Action cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK phosphorylates CAMKK2 CAMKK2 CAMKK2->AMPK phosphorylates AMP_ATP_ratio Increased AMP/ATP Ratio AMP_ATP_ratio->LKB1 activates pAMPK pAMPK (Thr172) ACC ACC pAMPK->ACC phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation promotes Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake promotes mTORC1 mTORC1 pAMPK->mTORC1 inhibits O304 This compound PP2C PP2C O304->PP2C inhibits PP2C->pAMPK dephosphorylates pACC pACC (Ser79) (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

This compound activates AMPK by inhibiting PP2C-mediated dephosphorylation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in various in vitro assays based on published data.

Cell LineParameterThis compound ConcentrationObserved EffectReference
Wi-38 (Human Lung Fibroblasts)pAMPK (Thr172) levels0 - 10 µMDose-dependent increase
Wi-38 (Human Lung Fibroblasts)pACC (Ser79) levels0 - 10 µMDose-dependent increase
L6 (Rat Skeletal Myotubes)2-Deoxy-D-glucose (2-DG) Uptake2.5 µM~1.5-fold increase vs. vehicle
L6 (Rat Skeletal Myotubes)2-Deoxy-D-glucose (2-DG) Uptake5.0 µM~2.0-fold increase vs. vehicle
L6 (Rat Skeletal Myotubes)2-Deoxy-D-glucose (2-DG) Uptake10.0 µM~2.5-fold increase vs. vehicle
C2C12 (Mouse Myotubes)Oxygen Consumption Rate (OCR)0.625 µMModerate increase in basal OCR
C2C12 (Mouse Myotubes)Oxygen Consumption Rate (OCR)1.25 µMSignificant increase in basal OCR
C2C12 (Mouse Myotubes)Oxygen Consumption Rate (OCR)2.5 µMStrong increase in basal OCR
INS-1E (Rat Insulinoma Cells)Glucose-Stimulated Insulin (B600854) Secretion (GSIS)5 µMPreserves GSIS under chronic hyperglycemia
Human Skeletal MyotubespAMPK (Thr172) levelsDose-dependentIncrease observed
Human HepatocytespAMPK (Thr172) levelsDose-dependentIncrease observed
Primary Human PreadipocytespAMPK (Thr172) levelsDose-dependentIncrease observed
Human Umbilical Vein Endothelial CellspAMPK (Thr172) levelsDose-dependentIncrease observed

Experimental Protocols

Assessment of AMPK and ACC Phosphorylation by Western Blot

This protocol details the analysis of AMPK activation by measuring the phosphorylation of AMPK (Thr172) and its downstream target, ACC (Ser79).

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., Wi-38, L6, C2C12) start->cell_culture lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF or Nitrocellulose membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-pAMPK, anti-AMPK, anti-pACC, anti-ACC) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated secondary Ab) primary_ab->secondary_ab detection 9. Detection (ECL substrate) secondary_ab->detection analysis 10. Image Acquisition & Analysis detection->analysis end End analysis->end

Workflow for Western blot analysis of AMPK and ACC phosphorylation.
  • Cell line of interest (e.g., Wi-38, L6 myotubes, C2C12 myotubes)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells, a key functional consequence of AMPK activation.

Glucose_Uptake_Workflow start Start cell_seeding 1. Seed Cells (e.g., L6 or C2C12 myoblasts) start->cell_seeding differentiation 2. Differentiate into Myotubes cell_seeding->differentiation starvation 3. Glucose Starvation differentiation->starvation treatment 4. Treat with this compound starvation->treatment glucose_uptake 5. Add Labeled Glucose (2-NBDG or [3H]-2-DG) treatment->glucose_uptake wash 6. Wash to Remove Extracellular Labeled Glucose glucose_uptake->wash lysis_and_measurement 7. Cell Lysis & Measurement wash->lysis_and_measurement analysis 8. Data Analysis lysis_and_measurement->analysis end End analysis->end

Workflow for the glucose uptake assay.
  • Differentiated myotubes (e.g., L6 or C2C12)

  • Glucose-free culture medium

  • This compound

  • Labeled glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) for fluorescence-based detection, or [3H]-2-deoxy-D-glucose for radiometric detection.

  • Stop solution (e.g., ice-cold PBS)

  • Cell lysis buffer

  • Fluorescence plate reader or liquid scintillation counter

  • Cell Culture and Differentiation: Seed myoblasts and differentiate them into myotubes.

  • Glucose Starvation: Incubate the myotubes in glucose-free medium for 1-2 hours.

  • Treatment: Treat the cells with different concentrations of this compound for the desired duration.

  • Glucose Uptake: Add the labeled glucose analog to the medium and incubate for a defined period (e.g., 10-30 minutes).

  • Washing: Stop the uptake by washing the cells multiple times with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a fluorescence plate reader (for 2-NBDG) or a liquid scintillation counter (for [3H]-2-DG).

  • Data Analysis: Normalize the glucose uptake to the protein content of each sample.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay assesses the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Seahorse_Workflow start Start hydrate_cartridge 1. Hydrate Sensor Cartridge start->hydrate_cartridge seed_cells 2. Seed Cells in XF Plate hydrate_cartridge->seed_cells treat_cells 3. Treat with this compound seed_cells->treat_cells prepare_assay 4. Prepare Assay Medium & Load Drugs treat_cells->prepare_assay run_assay 5. Run Seahorse XF Analyzer (Measure Basal OCR, then inject Oligomycin, FCCP, Rotenone/Antimycin A) prepare_assay->run_assay analysis 6. Data Analysis run_assay->analysis end End analysis->end

Workflow for the Seahorse XF Mito Stress Test.
  • C2C12 myotubes or other relevant cell types

  • Seahorse XF Analyzer and consumables (XF cell culture microplates, sensor cartridges)

  • Seahorse XF Assay Medium

  • This compound

  • Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Cell Seeding: Seed cells in an XF microplate and allow them to adhere and grow.

  • Treatment: Treat the cells with this compound for the desired time before the assay.

  • Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour. Load the injection ports of the sensor cartridge with the Mito Stress Test compounds.

  • Seahorse XF Assay: Calibrate the sensor cartridge and then replace the calibration plate with the cell plate in the Seahorse XF Analyzer. Measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to evaluate the effect of this compound on the function of pancreatic β-cells, such as INS-1E cells.

GSIS_Workflow start Start cell_culture 1. Culture INS-1E cells (± chronic high glucose) start->cell_culture preincubation 2. Pre-incubation in Low Glucose Buffer cell_culture->preincubation treatment 3. Treat with this compound preincubation->treatment stimulation 4. Stimulate with Low and High Glucose Buffers treatment->stimulation collect_supernatant 5. Collect Supernatants stimulation->collect_supernatant measure_insulin 6. Measure Insulin Concentration (ELISA) collect_supernatant->measure_insulin analysis 7. Data Analysis measure_insulin->analysis end End analysis->end

Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
  • INS-1E cells

  • Culture medium (e.g., RPMI-1640) with normal and high glucose concentrations

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • This compound

  • Insulin ELISA kit

  • Cell Culture: Culture INS-1E cells under normal or chronic high glucose conditions to model normoglycemia and hyperglycemia, respectively.

  • Pre-incubation: Wash the cells and pre-incubate in KRBH buffer with low glucose for 1-2 hours.

  • Treatment: Treat the cells with this compound during the pre-incubation or stimulation phase.

  • Glucose Stimulation: Sequentially incubate the cells in low and high glucose KRBH buffer for a defined period (e.g., 1 hour for each).

  • Supernatant Collection: Collect the supernatant after each incubation step.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA kit.

  • Data Analysis: Calculate the fold-change in insulin secretion between high and low glucose conditions to assess β-cell function.

References

O-304: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Potent Pan-AMPK Activator for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of O-304, a first-in-class, orally available pan-AMPK activator, for use in cell culture experiments. This compound increases the activity of AMP-activated protein kinase (AMPK) by suppressing its dephosphorylation, making it a valuable tool for studying cellular energy homeostasis, metabolism, and related signaling pathways.[1][2][3]

Data Presentation: Solubility and Working Concentrations

This compound is a small heterocyclic compound that is sparingly soluble in aqueous solutions but readily soluble in organic solvents.[4][5] Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO (Dimethyl sulfoxide)10 - 45 mg/mL
DMF (Dimethylformamide)10 mg/mL
EthanolSlightly soluble
WaterInsoluble
DMSO:PBS (pH 7.2) (1:30)0.03 mg/mL

Table 2: Recommended Concentrations for Cell Culture

ApplicationCell TypeEffective ConcentrationSource
General in vitro assaysWi-38 human lung fibroblastsDose-dependent increase in pAMPK
Glucose uptake studiesHuman skeletal myotubesNot specified, but effective
Metabolic studiesPrimary human hepatocytes0.625, 1.25, 2.5, or 5 µM
Adipocyte differentiationPrimary human preadipocytesNot specified, but effective
Endothelial functionHuman umbilical vein endothelial cells (HUVECs)Not specified, but effective
Islet function studiesPrimary mouse islets5 µM

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration, non-aqueous stock solution can be stored for long periods and diluted to final working concentrations in cell culture media.

Materials:

  • This compound powder (Molecular Weight: 380.25 g/mol )

  • Anhydrous/sterile DMSO (Dimethyl sulfoxide)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 3.8 mg of this compound powder using a calibrated analytical balance.

  • Adding DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents if required for sensitive applications.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.

Preparation of this compound Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This will result in a 10 µM solution.

    • Further dilute this intermediate solution as needed to achieve the desired final concentration in your cell culture vessel.

  • Direct Dilution (for higher concentrations): For higher working concentrations, you can directly add the stock solution to the culture medium. However, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Mixing and Application: Gently mix the medium containing this compound by pipetting up and down before adding it to your cells.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: AMPK Activation

This compound is a pan-AMPK activator that functions by suppressing the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (p-AMPKα-Thr172). This is achieved by inhibiting the activity of protein phosphatase 2C (PP2C). The sustained phosphorylation and activation of AMPK lead to the modulation of downstream targets, such as the inhibition of mTOR signaling, which plays a crucial role in cellular metabolism, growth, and proliferation.

O304_AMPK_Pathway O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Inhibits pAMPK p-AMPK (Active) PP2C->pAMPK Dephosphorylates AMPK AMPK AMPK->pAMPK Phosphorylation mTOR mTOR Signaling pAMPK->mTOR Inhibits Cellular_Responses Cellular Responses (e.g., Increased Glucose Uptake, Reduced Lipogenesis) pAMPK->Cellular_Responses Promotes

Caption: this compound activates AMPK by inhibiting PP2C-mediated dephosphorylation.

Experimental Workflow for this compound Preparation in Cell Culture

The following diagram illustrates the key steps for preparing this compound for use in cell culture experiments, from stock solution preparation to application in a cell culture plate.

O304_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cells weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve aliquot 3. Aliquot dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Dilute in Culture Medium thaw->dilute mix 7. Mix Thoroughly dilute->mix add_to_cells 8. Add to Cell Culture Plate mix->add_to_cells incubate 9. Incubate for Desired Time add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

Application Notes and Protocols: O-304 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator.[1][2] As a master regulator of cellular and organismal energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases.[3][4] AMPK activity is known to decline with age, obesity, and physical inactivity.[3] this compound has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D), obesity, fatty liver disease, and associated cardiovascular complications. These notes provide an overview of this compound's mechanism of action, applications in metabolic disease research, and detailed protocols for its use in key experiments.

Mechanism of Action

This compound is a direct AMPK activator. Its primary mechanism involves increasing AMPK activity by suppressing the dephosphorylation of the catalytic alpha-subunit at threonine-172 (p-T172) by protein phosphatase 2C (PP2C). This action sustains the activated state of AMPK, leading to a cascade of downstream effects that improve metabolic health. Notably, this mechanism does not deplete cellular ATP levels.

Furthermore, recent studies have revealed that this compound also functions as a mitochondrial uncoupler. This dual mechanism promotes both insulin-independent glucose uptake and its subsequent utilization, preventing the accumulation of glycogen (B147801) in skeletal muscle and heart tissue—a common issue with other AMPK activators. By generating a metabolic demand, this compound mimics the effects of exercise, enhancing energy expenditure.

O304_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT4 GLUT4 This compound This compound PP2C PP2C This compound->PP2C p-AMPK p-AMPK (Active) PP2C->p-AMPK Dephosphorylation AMPK AMPK AMPK->p-AMPK Phosphorylation ACC ACC p-AMPK->ACC Phosphorylation mTORC1 mTORC1 p-AMPK->mTORC1 Glucose_Uptake Glucose Uptake p-AMPK->Glucose_Uptake Fatty_Acid_Synthesis Fatty Acid Synthesis p-AMPK->Fatty_Acid_Synthesis p-ACC p-ACC (Inactive) ACC->p-ACC Fatty_Acid_Oxidation Fatty Acid Oxidation p-ACC->Fatty_Acid_Oxidation Autophagy Autophagy mTORC1->Autophagy Glucose_Uptake->GLUT4 Translocation

Caption: this compound Signaling Pathway.

Applications in Metabolic Disease Research

This compound is a versatile tool for investigating various aspects of metabolic diseases.

  • Type 2 Diabetes (T2D): this compound has been shown to improve glucose homeostasis by stimulating insulin-independent glucose uptake in skeletal muscle. It reduces hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance. Additionally, this compound helps preserve pancreatic β-cell function by reducing metabolic stress and promoting β-cell rest.

  • Obesity: In diet-induced obese (DIO) animal models, this compound treatment leads to a reduction in body weight and fat mass. It also induces a metabolic switch from carbohydrate to fatty acid utilization as the primary energy source, suggesting an increase in overall energy expenditure.

  • Fatty Liver Disease (MASLD/NAFLD): this compound has demonstrated efficacy in mitigating liver steatosis. It reduces hepatic de novo lipogenesis and increases lipid oxidation. Studies with the related compound ATX-304 showed diminished liver fibrosis and lower blood cholesterol levels.

  • Cardiovascular Complications: this compound improves cardiovascular function. It has been shown to increase stroke volume, cardiac output, and peripheral microvascular perfusion in animal models and T2D patients. It also helps reduce blood pressure.

  • Diabetic Kidney Disease (DKD): this compound shows potential for treating DKD. It has been observed to reduce the estimated glomerular filtration rate (eGFR) in both diabetic patients and obese non-diabetic subjects, a beneficial hemodynamic effect that may protect against hyperfiltration-induced kidney damage.

Data Presentation: Summary of this compound Effects

Table 1: Effects of this compound in Preclinical Models (Mice)

Parameter Model This compound Dose/Duration Key Findings Reference(s)
Body Weight & Fat Diet-Induced Obese (DIO) hIAPPtg Mice 2 mg/g in diet for 6 weeks Reverted established obesity and reduced body fat despite increased food intake.
Glucose & Insulin DIO CBA Mice 0.8 mg/g in diet for 7 weeks Significantly reduced fasting glucose and insulin levels; improved HOMA-IR.
Liver Fat DIO CBA Mice 0.4, 0.8, 2 mg/g in diet for 7 weeks Dose-dependently prevented and reduced hepatic steatosis.
Skeletal Muscle Glucose Uptake DIO CBA Mice 2 mg/g in diet for 2 weeks Increased [¹⁸F]-FDG uptake in calf and thigh muscles.
Cardiac Function DIO CBA Mice 0.8 and 2 mg/g in diet Increased stroke volume and normalized heart rate.

| Insulin Resistance | Aged Mice (lean) | 0.5 mg/g in diet for 6 months | Prevented and reverted age-associated hyperinsulinemia and insulin resistance. | |

Table 2: Effects of this compound in Human Clinical Trials

Parameter Population This compound Dose/Duration Key Findings Reference(s)
Fasting Plasma Glucose T2D Patients on Metformin Not specified (Phase IIa) Reduced fasting plasma glucose levels.
Insulin Resistance (HOMA-IR) T2D Patients on Metformin Not specified (Phase IIa) Reduced HOMA-IR, indicating improved insulin sensitivity.
Microvascular Perfusion T2D Patients on Metformin Not specified (Phase IIa) Improved peripheral microvascular perfusion in the calf muscle.
Blood Pressure T2D Patients on Metformin Not specified (Phase IIa) Reduced systemic blood pressure.

| eGFR | T2D Patients & Obese non-diabetics | Not specified (Phase I & IIa) | Potently reduced eGFR through a rapid and reversible hemodynamic effect. | |

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methodologies used to assess the insulin-independent effects of this compound on glucose uptake in skeletal muscle cells.

1. Materials and Reagents:

  • L6 rat skeletal myoblasts

  • DMEM (high glucose), FBS, Penicillin-Streptomycin

  • Horse serum

  • This compound (stock dissolved in DMSO)

  • 2-Deoxy-D-[³H]glucose or 2-Deoxy-D-[¹⁴C]glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (B1677691), Cytochalasin B

  • Scintillation counter and fluid

2. Cell Culture and Differentiation:

  • Culture L6 myoblasts in high-glucose DMEM with 10% FBS and 1% Pen-Strep.

  • Seed cells into 12-well plates.

  • Once confluent, induce differentiation by switching to DMEM with 2% horse serum.

  • Maintain for 5-7 days until myotubes are formed, changing media every 48 hours.

3. This compound Treatment and Glucose Uptake:

  • Wash differentiated myotubes twice with serum-free DMEM.

  • Starve cells in serum-free DMEM for 2-4 hours.

  • Pre-incubate cells with desired concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) in KRH buffer for 30-60 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-Deoxy-D-glucose (10 µM).

  • Incubate for 10 minutes at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).

  • Lyse the cells with 0.1 M NaOH.

  • Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Use another aliquot of the lysate to determine protein concentration (e.g., via BCA assay) for normalization.

4. Data Analysis:

  • Normalize radioactive counts to protein concentration.

  • Express data as fold change relative to the vehicle-treated control group.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical study to assess the therapeutic effects of this compound on obesity and metabolic parameters in mice.

1. Animals and Diet:

  • Male C57BL/6J or CBA mice (6-8 weeks old).

  • High-Fat Diet (HFD, e.g., 60% kcal from fat).

  • Standard chow diet (Control).

  • This compound formulated into the HFD (e.g., 0.4, 0.8, or 2 mg/g of diet) or prepared for oral gavage (dissolved in 2% w/v methylcellulose).

2. Experimental Workflow:

  • Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, 22°C) with ad libitum access to water and chow.

  • Induction of Obesity: Feed mice an HFD for 9-15 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group remains on the standard chow diet.

  • Treatment:

    • Randomize HFD-fed mice into treatment groups (e.g., Vehicle control, this compound).

    • Administer this compound either mixed in the HFD or via daily oral gavage (e.g., 100 mg/kg).

    • Continue treatment for 4-8 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Monitor fasting blood glucose and insulin levels bi-weekly from tail vein blood.

  • Metabolic Phenotyping (Final Week):

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Body Composition: Analyze fat and lean mass using EchoMRI or DEXA scan.

  • Terminal Procedures:

    • At the end of the study, euthanize mice after fasting.

    • Collect blood for final analysis of plasma insulin, lipids, etc.

    • Harvest tissues (liver, skeletal muscle, heart, adipose tissue) and snap-freeze in liquid nitrogen or fix in formalin for histology and molecular analysis (e.g., Western blotting for p-AMPK, gene expression analysis).

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization 1. Acclimatization (1 week) Obesity_Induction 2. Obesity Induction (HFD, 9-15 weeks) Acclimatization->Obesity_Induction Randomization 3. Randomization Obesity_Induction->Randomization Treatment_Admin 4. This compound Administration (4-8 weeks) Randomization->Treatment_Admin Monitoring 5. Weekly Monitoring (Body Weight, Food Intake) Treatment_Admin->Monitoring Metabolic_Tests 6. Metabolic Phenotyping (GTT, Body Composition) Monitoring->Metabolic_Tests Euthanasia 7. Euthanasia & Tissue Collection Metabolic_Tests->Euthanasia Data_Analysis 8. Data Analysis (Biochemical, Molecular, Histology) Euthanasia->Data_Analysis

References

O-304: Application Notes and Protocols for Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-304, also known as ATX-304, is a novel, orally available, small molecule pan-AMP-activated protein kinase (AMPK) activator.[1][2] As a key cellular energy sensor, AMPK plays a crucial role in maintaining metabolic homeostasis.[3] Activation of AMPK is associated with a wide range of therapeutic benefits, including improved glucose and lipid metabolism, enhanced cardiovascular function, and increased exercise endurance.[2] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for various metabolic and cardiovascular diseases. These application notes provide a comprehensive overview of the use of this compound in preclinical cardiovascular disease models, including its mechanism of action, effects on cardiovascular parameters, and detailed experimental protocols.

Mechanism of Action

This compound is a direct activator of AMPK. Unlike indirect AMPK activators such as metformin, this compound does not rely on altering the cellular AMP:ATP ratio. Instead, it is thought to allosterically activate AMPK, leading to the phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This mode of action mimics the physiological effects of exercise, which also activates AMPK.

Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that impacts various cellular processes relevant to cardiovascular health.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects O304 This compound AMPK AMPK O304->AMPK activates Glucose_Uptake Glucose Uptake (GLUT4 translocation) AMPK->Glucose_Uptake FA_Oxidation Fatty Acid Oxidation (ACC phosphorylation) AMPK->FA_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis (PGC-1α activation) AMPK->Mitochondrial_Biogenesis Vasodilation Vasodilation (eNOS activation) AMPK->Vasodilation

Caption: this compound activates AMPK, leading to beneficial downstream effects on metabolism and vascular function.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound in various mouse models.

Table 1: Effects of this compound on Cardiac Function in Diet-Induced Obese (DIO) Mice

ParameterModelTreatment GroupDosageDurationKey OutcomesReference
Cardiac FunctionDiet-Induced Obese (DIO) C57BL/6J MiceThis compound0.8 mg/g and 2 mg/g in feed7 weeks~20% increase in stroke volume. Normalization of end-diastolic volume. Reduced heart rate.
Cardiac MetabolismDIO CBA/J MiceThis compound2 mg/g in feed2 weeksIncreased cardiac glucose uptake ([¹⁸F]-FDG).
Cardiac HypertrophyDIO C57BL/6J Mice and Sprague-Dawley RatsThis compoundUp to 2 mg/g in feed (mice); Up to 600 mg/kg/day by oral gavage (rats)7 weeks (mice); 6 months (rats)No increase in heart weight.

Table 2: Effects of this compound on Cardiovascular Parameters in Aged Mice

ParameterModelTreatment GroupDosageDurationKey OutcomesReference
Cardiac FunctionAged (6-18 months) C57BL/6J x CBA F1 MiceThis compound0.5 mg/g in feed7 weeks to 6 monthsIncreased stroke volume, cardiac output, and end-diastolic volume.
Blood PressureAged (12-18 months) C57BL/6J x CBA F1 MiceThis compound0.5 mg/g in feed6 monthsReduction in blood pressure.

Experimental Protocols

The following are detailed protocols for cardiovascular disease models where this compound has shown beneficial effects, as well as a proposed protocol for a myocardial infarction model.

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of this compound on cardiac function and metabolism in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

Materials:

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Control diet (CD; e.g., 10% kcal from fat)

  • This compound

  • Vehicle for this compound formulation in feed

  • Echocardiography system with a high-frequency linear-array transducer

  • PET/CT scanner and ¹⁸F-FDG

Procedure:

  • Induction of Obesity:

    • Acclimate mice for 1 week on a standard chow diet.

    • Divide mice into two main groups: CD and HFD.

    • Feed mice their respective diets for 8-12 weeks to induce obesity and metabolic dysfunction in the HFD group.

  • Treatment:

    • After the induction period, divide the HFD group into two subgroups: HFD + Vehicle and HFD + this compound.

    • Prepare the this compound-medicated HFD at the desired concentrations (e.g., 0.8 mg/g and 2 mg/g).

    • Administer the respective diets to the groups for a period of 7 weeks.

  • Assessment of Cardiac Function (Echocardiography):

    • Perform echocardiography at baseline (before treatment) and at the end of the treatment period.

    • Anesthetize mice (e.g., with isoflurane) and maintain body temperature.

    • Acquire M-mode and B-mode images from the parasternal long- and short-axis views.

    • Measure left ventricular (LV) dimensions, wall thickness, and calculate functional parameters such as ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO).

  • Assessment of Cardiac Metabolism (PET/CT):

    • After the treatment period, fast mice overnight.

    • Administer ¹⁸F-FDG via tail vein injection.

    • After a 60-minute uptake period, anesthetize the mice and perform a whole-body PET/CT scan.

    • Analyze the images to quantify ¹⁸F-FDG uptake in the myocardium, which reflects glucose utilization.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice.

    • Collect blood for biomarker analysis (e.g., glucose, insulin, lipids).

    • Excise the heart, weigh it, and process it for histological analysis (e.g., H&E staining for morphology, Masson's trichrome for fibrosis) or biochemical assays (e.g., glycogen (B147801) content).

Protocol 2: Proposed Evaluation of this compound in a Mouse Model of Myocardial Infarction (MI)

Disclaimer: The following protocol is a standard method for inducing MI in mice and a proposed therapeutic application of this compound, as direct studies of this compound in this specific model are not yet published.

Objective: To investigate the potential cardioprotective effects of this compound in a mouse model of acute myocardial infarction induced by permanent ligation of the left anterior descending (LAD) coronary artery.

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for rodent microsurgery

  • Ventilator for small rodents

  • ECG monitoring system

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC) stain

  • Histology reagents

Procedure:

  • Pre-Treatment (Proposed):

    • Randomly assign mice to treatment groups: Sham, MI + Vehicle, and MI + this compound.

    • Begin oral gavage of this compound (e.g., 30-100 mg/kg, once daily) or vehicle 3-7 days prior to MI surgery to achieve steady-state drug levels.

  • Surgical Induction of Myocardial Infarction:

    • Anesthetize the mouse and intubate for mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the LAD artery with a suture (e.g., 8-0 silk).

    • Successful ligation is confirmed by the immediate appearance of a pale region in the LV and ST-segment elevation on the ECG.

    • For the sham group, the suture is passed under the LAD artery but not tied.

    • Close the chest in layers and allow the mouse to recover.

  • Post-Operative Care and Treatment:

    • Provide post-operative analgesia.

    • Continue daily oral gavage with this compound or vehicle for the desired duration (e.g., 28 days).

  • Assessment of Cardiac Function (Echocardiography):

    • Perform echocardiography at baseline (before surgery) and at various time points post-MI (e.g., 1, 7, 14, and 28 days) to assess LV remodeling and function (EF, FS, LV volumes).

  • Infarct Size Measurement (24 hours or 28 days post-MI):

    • At the end of the experiment, euthanize the mice.

    • Excise the heart and perfuse with saline.

    • For acute infarct size (24 hours), slice the ventricles and incubate with 1% TTC stain. The non-infarcted (viable) tissue will stain red, while the infarcted area will remain pale.

    • For chronic infarct size (28 days), fix the heart, embed in paraffin, and perform Masson's trichrome staining on sections to delineate the fibrotic scar tissue.

    • Quantify the infarct size as a percentage of the total LV area.

  • Histological and Molecular Analysis:

    • Analyze cardiac sections for inflammation, apoptosis (TUNEL staining), and angiogenesis in the border zone of the infarct.

    • Perform Western blotting or qPCR on tissue homogenates to assess the activation of the AMPK pathway and other relevant signaling molecules.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating a therapeutic agent in a cardiovascular disease model.

Experimental_Workflow cluster_disease Disease Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (e.g., Echocardiography, Weight) acclimatization->baseline randomization Randomization into Groups baseline->randomization induction Induce Cardiovascular Disease (e.g., HFD, Surgery) randomization->induction treatment Administer this compound or Vehicle induction->treatment monitoring In-life Monitoring (e.g., Weight, Clinical Signs) treatment->monitoring interim Interim Assessments (e.g., Echocardiography) monitoring->interim euthanasia Euthanasia & Sample Collection monitoring->euthanasia interim->monitoring functional Ex vivo Functional Assessment euthanasia->functional histology Histology & Immunohistochemistry euthanasia->histology molecular Molecular & Biochemical Assays euthanasia->molecular data_analysis Data Analysis & Interpretation functional->data_analysis histology->data_analysis molecular->data_analysis end End data_analysis->end

Caption: A generalized workflow for preclinical evaluation of this compound in cardiovascular disease models.

Conclusion

This compound is a promising therapeutic agent with demonstrated beneficial effects on cardiac function and metabolism in preclinical models of diet-induced obesity and aging. Its mechanism of action as a direct AMPK activator makes it an attractive candidate for the treatment of a range of cardiovascular diseases. While further studies are needed to explore its efficacy in models of acute myocardial infarction and other specific cardiovascular pathologies, the protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Measuring O-304 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo techniques used to evaluate the efficacy of O-304, a first-in-class, orally available pan-AMPK activator. This compound enhances AMP-activated protein kinase (AMPK) activity by suppressing its dephosphorylation, leading to beneficial effects on glucose homeostasis, insulin (B600854) sensitivity, and cardiovascular function.[1][2]

Mechanism of Action of this compound

This compound's primary mechanism of action is the activation of AMPK, a crucial regulator of cellular energy homeostasis.[1] Unlike other AMPK activators, this compound does not directly allosterically activate the enzyme but rather inhibits protein phosphatase 2C (PP2C), which is responsible for the dephosphorylation and inactivation of AMPK at threonine 172 of the alpha subunit.[1][2] This leads to a sustained increase in the levels of phosphorylated, and therefore active, AMPK (pAMPK). This activation of AMPK by this compound occurs without altering cellular ATP levels. The downstream effects of AMPK activation include increased glucose uptake in skeletal muscle, reduced β-cell stress, and improved cardiovascular function.

O304_Mechanism_of_Action cluster_1 Downstream Effects O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C inhibits pAMPK pAMPK (active) AMPK AMPK (inactive) pAMPK->AMPK dephosphorylation Glucose_Uptake Increased Glucose Uptake (Muscle) pAMPK->Glucose_Uptake Beta_Cell Reduced β-cell Stress pAMPK->Beta_Cell Cardio Improved Cardiovascular Function pAMPK->Cardio

Caption: Mechanism of action of this compound.

I. In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on its mechanism of action, the following models are recommended:

  • Diet-Induced Obese (DIO) Mice: This is the most common model to study metabolic diseases. Mice are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hyperglycemia, mimicking the metabolic syndrome in humans.

  • Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is useful for studying the insulin-independent effects of this compound.

  • Aged Mice: Aging is associated with a decline in AMPK activity, insulin resistance, and reduced cardiovascular function. Aged mice are a relevant model to investigate the "exercise mimetic" properties of this compound.

II. Key Efficacy Endpoints and Experimental Protocols

This section details the essential in vivo experiments to assess the efficacy of this compound.

A. Metabolic Efficacy

1. Glucose Homeostasis

  • Fasting Blood Glucose and Insulin: These are fundamental parameters for assessing glycemic control.

  • Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): A calculation used to quantify insulin resistance.

Table 1: Summary of this compound's Effects on Glucose Homeostasis in DIO Mice

ParameterVehicleThis compound (100 mg/kg/day)This compound + Metformin (100 mg/kg/day each)Reference
Fasting GlucoseIncreasedAverted IncreaseAverted Increase
Plasma InsulinIncreasedAverted IncreaseAverted Increase
HOMA-IRIncreasedAverted IncreaseAverted Increase

Protocol: Measurement of Fasting Blood Glucose and Insulin

  • Animal Model: Diet-induced obese (DIO) mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Dosing: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks). A typical vehicle is 2% w/v methylcellulose (B11928114) in a phosphate (B84403) buffer.

  • Fasting: Fast the mice for 6 hours before blood collection.

  • Blood Collection: Collect blood from the tail vein.

  • Glucose Measurement: Measure blood glucose immediately using a glucometer.

  • Insulin Measurement: Collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C. Measure plasma insulin levels using a commercially available ELISA kit.

  • HOMA-IR Calculation: HOMA-IR = (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.

2. Glucose Tolerance Test (GTT)

A GTT assesses the ability of the animal to clear a glucose load from the bloodstream, providing a measure of overall glucose metabolism.

Protocol: Oral Glucose Tolerance Test (OGTT)

  • Animal Model and Dosing: As described above.

  • Fasting: Fast mice overnight (16 hours).

  • Baseline Blood Sample: Collect a baseline blood sample (t=0).

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Blood Sampling: Collect blood at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose at each time point. The area under the curve (AUC) is calculated to quantify glucose tolerance.

3. Skeletal Muscle Glucose Uptake

This compound has been shown to increase glucose uptake in skeletal muscle. This can be measured in vivo using positron emission tomography (PET) with the glucose analog [18F]-Fluorodeoxyglucose ([18F]-FDG).

Protocol: [18F]-FDG PET for Skeletal Muscle Glucose Uptake

  • Animal Model and Dosing: As described above.

  • Fasting: Fast mice for 6 hours.

  • [18F]-FDG Injection: Inject a known amount of [18F]-FDG via the tail vein.

  • Uptake Period: Allow for a 60-minute uptake period.

  • PET Imaging: Anesthetize the mice and perform a whole-body PET scan.

  • Image Analysis: Quantify the [18F]-FDG uptake in the calf and thigh muscles. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

B. Cardiovascular Efficacy

This compound has demonstrated beneficial effects on cardiovascular function, acting as an "exercise mimetic".

Table 2: Summary of this compound's Effects on Cardiovascular Parameters

ParameterVehicleThis compoundReference
Left Ventricular Stroke Volume-Increased
Blood Pressure-Reduced
Microvascular Perfusion-Improved

1. Cardiac Function

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

Protocol: Echocardiography

  • Animal Model and Dosing: As described above.

  • Anesthesia: Lightly anesthetize the mice (e.g., with isoflurane).

  • Imaging: Use a high-frequency ultrasound system with a linear-array transducer to acquire two-dimensional M-mode images of the left ventricle.

  • Analysis: Measure parameters such as left ventricular end-diastolic and end-systolic dimensions, and calculate stroke volume, ejection fraction, and fractional shortening.

2. Blood Pressure

Blood pressure can be measured non-invasively using the tail-cuff method.

Protocol: Tail-Cuff Blood Pressure Measurement

  • Animal Model and Dosing: As described above.

  • Acclimatization: Acclimate the mice to the restraining device and tail cuff for several days before the measurement.

  • Measurement: Place the mouse in the restrainer and attach the tail cuff. The system will automatically inflate and deflate the cuff to measure systolic and diastolic blood pressure.

  • Data Collection: Record multiple readings and calculate the average.

C. Target Engagement and Downstream Signaling

To confirm that this compound is acting on its intended target, it is essential to measure the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

Protocol: Western Blot for pAMPK and pACC

  • Tissue Collection: At the end of the in vivo study, euthanize the mice and rapidly collect tissues of interest (e.g., skeletal muscle, heart, liver).

  • Protein Extraction: Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against pAMPK (Thr172), total AMPK, pACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

III. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

experimental_workflow start Start: Select Animal Model (e.g., DIO mice) dosing Daily Oral Gavage: - Vehicle - this compound start->dosing monitoring Weekly Monitoring: - Body Weight - Food Intake dosing->monitoring interim_tests Interim Efficacy Tests: - GTT - Blood Pressure monitoring->interim_tests final_tests End-of-Study Procedures: - [18F]-FDG PET - Echocardiography interim_tests->final_tests tissue_collection Tissue Collection: - Skeletal Muscle - Heart - Liver final_tests->tissue_collection analysis Ex Vivo Analysis: - Western Blot (pAMPK, pACC) - Gene Expression tissue_collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: A typical experimental workflow for in vivo this compound efficacy studies.

References

Application Notes and Protocols: O-304 Treatment for Diet-Induced Obesity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-304 in preclinical studies of diet-induced obesity (DIO). This compound is a first-in-class, orally active, pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in reversing metabolic dysfunctions associated with obesity.[1][2][3]

Mechanism of Action: this compound activates AMPK, a master regulator of cellular energy homeostasis, not by direct allosteric activation, but by inhibiting its dephosphorylation at Threonine-172 by protein phosphatase 2C (PP2C).[2][4] This sustained activation of AMPK mimics the effects of exercise, leading to increased glucose uptake in skeletal muscle and a metabolic shift from carbohydrate to fatty acid utilization. Additionally, this compound functions as a mitochondrial uncoupler, further contributing to increased energy expenditure. These dual mechanisms make this compound a potent agent for mitigating obesity, insulin (B600854) resistance, and associated cardiovascular complications.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in preclinical models of diet-induced obesity.

Table 1: Effects of this compound on Metabolic Parameters in DIO Mice

ParameterAnimal ModelTreatment GroupDosageDurationResultReference
Fasting GlucoseC57BL/6JThis compound100 mg/kg (oral gavage)6 weeksSignificant reduction
Fasting InsulinC57BL/6JThis compound100 mg/kg (oral gavage)6 weeksSignificant reduction
HOMA-IRC57BL/6JThis compound100 mg/kg (oral gavage)6 weeksSignificant reduction
Body WeighthIAPPtg on HFDThis compound in diet2 mg/g6 weeksSignificant reduction in weight gain
Body FathIAPPtg on HFDThis compound in diet2 mg/g6 weeksSignificant reduction
Liver Lipid ContentCBA on HFDThis compound in diet2 mg/g7 weeksSignificant reduction

Table 2: Effects of this compound on Cardiac Function in DIO Mice

ParameterAnimal ModelTreatment GroupDosageDurationResultReference
Stroke VolumeDIO miceThis compoundNot specifiedNot specifiedSignificantly increased
End-diastolic VolumeDIO miceThis compoundNot specifiedNot specifiedSignificantly increased
Heart RateDIO miceThis compoundNot specifiedNot specifiedReduced

Experimental Protocols

Protocol 1: this compound Treatment in a Diet-Induced Obesity Mouse Model (Oral Gavage)

Objective: To evaluate the efficacy of orally administered this compound in preventing or reversing diet-induced obesity and metabolic syndrome.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD), e.g., Research Diets D12492 (60% kcal from fat)

  • Standard chow diet

  • This compound (CAS # 1261289-04-6)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Metabolic cages for food intake measurement

  • Equipment for blood glucose and insulin measurement

  • Body composition analyzer (e.g., DEXA or NMR)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.

  • Induction of Obesity:

    • For prevention studies: Start HFD and treatment simultaneously.

    • For reversal studies: Feed mice HFD for 8-10 weeks to induce obesity and insulin resistance.

  • Group Allocation: Randomly assign mice to the following groups (n=8-12 per group):

    • Group 1: Lean control (Standard Chow + Vehicle)

    • Group 2: Obese control (HFD + Vehicle)

    • Group 3: Treatment group (HFD + this compound at 100 mg/kg)

  • Treatment Administration: Administer this compound or vehicle via oral gavage once daily for 6-8 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform metabolic assessments at baseline and at the end of the study, including:

      • Fasting blood glucose and insulin levels (after a 6-hour fast).

      • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).

    • Measure body composition (fat and lean mass) at the beginning and end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize mice and collect blood, liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, histology, protein analysis).

Protocol 2: this compound Treatment in a Diet-Induced Obesity Mouse Model (Diet Admixture)

Objective: To assess the long-term efficacy and safety of this compound administered as a dietary admixture.

Materials:

  • Male CBA or C57BL/6J mice

  • High-Fat Diet (HFD)

  • Custom HFD formulated with this compound at various concentrations (e.g., 0.25 mg/g, 0.5 mg/g, 1 mg/g, 2 mg/g)

  • Standard chow diet

  • Metabolic monitoring equipment

Procedure:

  • Acclimatization and Obesity Induction: Follow steps 1 and 2 from Protocol 1.

  • Group Allocation: Randomly assign mice to the following groups:

    • Group 1: Lean control (Standard Chow)

    • Group 2: Obese control (HFD)

    • Group 3-5: Treatment groups (HFD containing 0.25, 0.5, or 1.0 mg/g this compound)

  • Treatment: Provide the respective diets ad libitum for the duration of the study (e.g., 7 weeks or longer).

  • Monitoring and Tissue Collection: Follow steps 5 and 6 from Protocol 1.

Visualizations

O304_Signaling_Pathway cluster_cell Skeletal Muscle Cell O304 This compound PP2C PP2C O304->PP2C inhibits Mitochondria Mitochondria O304->Mitochondria acts on pAMPK pAMPK (Active) PP2C->pAMPK dephosphorylates AMPK AMPK AMPK->pAMPK phosphorylates GLUT4 GLUT4 Translocation pAMPK->GLUT4 promotes ACC ACC pAMPK->ACC phosphorylates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake pACC pACC (Inactive) ACC->pACC FAO Fatty Acid Oxidation pACC->FAO leads to Uncoupling Mitochondrial Uncoupling Mitochondria->Uncoupling Energy_Expenditure Increased Energy Expenditure Uncoupling->Energy_Expenditure

Caption: this compound Signaling Pathway in Skeletal Muscle.

DIO_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization (1 week) HFD_Induction High-Fat Diet Induction (8-10 weeks) Acclimatization->HFD_Induction Randomization Group Randomization HFD_Induction->Randomization Treatment_Admin This compound Administration (Daily for 6-8 weeks) Randomization->Treatment_Admin Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment_Admin->Monitoring Metabolic_Tests Metabolic Testing (GTT, ITT, Fasting Glucose/Insulin) Treatment_Admin->Metabolic_Tests Monitoring->Metabolic_Tests Body_Comp Body Composition Analysis Metabolic_Tests->Body_Comp Tissue_Harvest Tissue Harvesting Body_Comp->Tissue_Harvest Data_Analysis Data Analysis & Reporting Tissue_Harvest->Data_Analysis

Caption: Experimental Workflow for a DIO Study with this compound.

References

Application Notes and Protocols: Utilizing O-304 for AMPK Activation Studies in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation has been identified as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes and obesity. O-304 is a potent, orally available, pan-AMPK activator.[1] It functions by a unique mechanism, suppressing the dephosphorylation of the catalytic α-subunit of AMPK at threonine 172 (Thr172) by inhibiting protein phosphatase 2C (PP2C).[2][3] This mode of action maintains AMPK in a persistently active state without altering cellular ATP levels, distinguishing it from indirect activators like metformin.[2][3]

These application notes provide detailed protocols for utilizing this compound to study AMPK activation and its downstream metabolic effects in various primary human cell types.

Mechanism of Action of this compound

This compound's primary mechanism involves the inhibition of PP2C, which prevents the dephosphorylation of phospho-AMPK (pAMPK) at the Thr172 residue. This sustained phosphorylation leads to the activation of AMPK and the subsequent phosphorylation of its downstream targets, initiating a cascade of metabolic changes.

This compound This compound PP2C PP2C This compound->PP2C pAMPK pAMPKα (Thr172) (Active) PP2C->pAMPK dephosphorylates Downstream Downstream Substrates pAMPK->Downstream phosphorylates AMPK AMPKα (Inactive)

Fig. 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on AMPK activation and downstream metabolic processes in various primary human cells.

Table 1: Effect of this compound on AMPK and ACC Phosphorylation

Cell TypeThis compound Concentration (µM)Incubation TimepAMPK (Thr172) IncreasepACC (Ser79) Increase
Human Skeletal Myotubes2.5, 5, 104 hoursDose-dependentDose-dependent
Human Hepatocytes2.5, 5, 104 hoursDose-dependentDose-dependent
Human Preadipocytes2.5, 5, 104 hoursDose-dependentDose-dependent
Human Umbilical Vein Endothelial Cells2.5, 5, 104 hoursDose-dependentDose-dependent
Wi-38 Human Lung Fibroblasts2.5, 5, 10, 20Not SpecifiedDose-dependentDose-dependent

Data extracted from studies demonstrating a dose-dependent increase in phosphorylation with this compound treatment.

Table 2: Effect of this compound on Glucose Uptake in Rat L6 Myotubes

This compound Concentration (µM)2-Deoxy-D-glucose (2-DG) Uptake
2.5Increased
5.0Increased
10.0Increased

This table summarizes the dose-dependent increase in glucose uptake observed in rat skeletal L6 myotubes upon treatment with this compound.

Experimental Protocols

Protocol 1: Assessment of this compound-Mediated AMPK Activation by Western Blotting

This protocol details the procedure for treating primary cells with this compound and subsequently analyzing the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), via Western blotting.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Plate Primary Cells B Culture to 80-90% Confluency A->B C Treat with this compound (e.g., 2.5, 5, 10 µM) B->C D Incubate (e.g., 4 hours) C->D E Lyse Cells D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Block Membrane H->I J Incubate with Primary Antibodies (pAMPK, total AMPK, pACC, total ACC) I->J K Incubate with HRP-conjugated Secondary Antibody J->K L Detect with ECL K->L M Image and Quantify L->M

Fig. 2: Western Blotting Workflow

Materials:

  • Primary cells of interest (e.g., human skeletal myotubes, hepatocytes)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate primary cells in multi-well plates and culture until they reach 80-90% confluency.

    • Prepare working solutions of this compound in serum-free culture medium at desired concentrations (e.g., 2.5, 5, and 10 µM). Include a vehicle control (DMSO).

    • Aspirate the culture medium and replace it with the this compound or vehicle-containing medium.

    • Incubate the cells for the desired time (e.g., 4 hours) at 37°C and 5% CO2.

  • Protein Extraction and Quantification:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Measurement of Glucose Uptake in Primary Myotubes

This protocol describes a method to measure the rate of glucose uptake in primary myotubes treated with this compound using a radiolabeled glucose analog, 2-deoxy-D-glucose ([³H]2dG).

cluster_0 Cell Preparation & Treatment cluster_1 Glucose Uptake Assay cluster_2 Measurement & Analysis A Differentiate Primary Myoblasts into Myotubes B Serum Starve Myotubes A->B C Treat with this compound B->C D Add [3H]2-deoxy-D-glucose C->D E Incubate D->E F Wash to Remove Extracellular Tracer E->F G Lyse Cells F->G H Scintillation Counting G->H I Normalize to Protein Content H->I

Fig. 3: Glucose Uptake Assay Workflow

Materials:

  • Differentiated primary myotubes in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • [³H]2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (as a negative control for glucose transport)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation and Treatment:

    • Culture and differentiate primary myoblasts into myotubes in multi-well plates.

    • Serum starve the myotubes for 3-4 hours in serum-free medium prior to the assay.

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with this compound at the desired concentrations in KRH buffer for 30-60 minutes at 37°C. Include a vehicle control. For negative controls, pre-incubate a set of wells with cytochalasin B.

  • Glucose Uptake Assay:

    • Prepare a glucose uptake solution containing [³H]2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose in KRH buffer.

    • Initiate glucose uptake by adding the glucose uptake solution to each well.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the uptake by aspirating the glucose uptake solution and rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

    • Transfer a portion of the lysate to a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the protein concentration for normalization.

  • Data Analysis:

    • Subtract the counts from the cytochalasin B-treated wells (non-specific uptake) from all other values.

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Express the results as fold change relative to the vehicle control.

Conclusion

This compound is a valuable tool for investigating the role of AMPK in cellular metabolism. Its unique mechanism of action provides a means to activate AMPK in primary cells without inducing metabolic stress. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on AMPK signaling and downstream metabolic processes, such as glucose uptake. These studies will contribute to a better understanding of the therapeutic potential of AMPK activation in various diseases.

References

Application Notes & Protocols: Preclinical Delivery of O-304

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-304 (also referred to as ATX-304) is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator.[1][2] As a master regulator of cellular energy homeostasis, AMPK activation is a promising therapeutic strategy for metabolic and cardiovascular diseases.[2][3] this compound's unique mechanism involves the suppression of protein phosphatase 2C (PP2C), which prevents the dephosphorylation of AMPK at the threonine 172 residue of its α-subunit, leading to sustained AMPK activity without depleting cellular ATP.[4] In preclinical models of diet-induced obesity, type 2 diabetes (T2D), and aging, this compound has demonstrated significant efficacy in improving glucose homeostasis, reducing insulin (B600854) resistance, enhancing cardiovascular function, and increasing exercise capacity. These application notes provide detailed protocols for the two primary methods of this compound delivery in preclinical rodent studies: oral gavage and in-feed formulation.

Delivery Methods for Preclinical Trials

The choice of delivery method for this compound in preclinical studies depends on the experimental design, duration, and specific research question.

  • Oral Gavage: This method allows for precise, bolus dosing at specific time points. It is suitable for pharmacokinetic studies and short-term efficacy models where exact dosage and timing are critical. This compound is typically prepared as a suspension for administration.

  • In-Feed Formulation: Mixing this compound directly into the animal diet provides a less stressful, long-term administration method that mimics continuous exposure. This approach is ideal for chronic disease models and for avoiding potential confounding effects of gavage-induced stress on metabolic parameters.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: Pharmacokinetic Profile of this compound Following a Single Oral Gavage Dose (40 mg/kg)

Species Time Point Plasma Concentration (ng/mL) Tissue Distribution (Rat) Concentration
Mouse 4 hours ~1200 Serum Not Reported
8 hours ~800 Liver ~1500 ng/g
12 hours ~400 Brain Not Detected
24 hours Not Detected
Rat 4 hours ~1500
8 hours ~1000
12 hours ~600
24 hours ~200

(Data sourced from supplemental figures in Steneberg et al., 2018)

Table 2: Dose-Dependent Efficacy of In-Feed this compound in Diet-Induced Obese (DIO) Mice after 7 Weeks

Parameter Control (HFD) 0.4 mg/g this compound 0.8 mg/g this compound 2 mg/g this compound
pAMPK (Calf Muscle) Baseline Increased Dose-dependently Increased Potently Increased
Fasting Glucose Elevated Reduced Significantly Reduced Potently Reduced
Fasting Insulin Elevated Reduced Significantly Reduced Potently Reduced
HOMA-IR Elevated Reduced Significantly Reduced Potently Reduced
Heart Glycogen Content Baseline Not Reported Significantly Reduced Significantly Reduced

(Data compiled from Steneberg et al., 2018)

Table 3: Efficacy of this compound via Oral Gavage in DIO Mice after 6-8 Weeks

Treatment Group Fasting Glucose Fasting Insulin HOMA-IR pAMPK (Calf Muscle)
Vehicle Elevated Elevated Elevated Baseline
This compound (100 mg/kg) Reduced Reduced Reduced Increased
Metformin Reduced Reduced Reduced No significant change
This compound + Metformin Synergistically Reduced Synergistically Reduced Synergistically Reduced Increased

(Data compiled from Steneberg et al., 2018)

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol describes the preparation of an this compound suspension and its administration to mice or rats.

Materials:

  • This compound powder

  • Methylcellulose (B11928114) (2% w/v)

  • Phosphate (B84403) buffer (4 mM, pH 7.4)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriately sized gavage needles (e.g., 18-20 gauge, bulb-tipped for mice)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare the 2% methylcellulose solution in 4 mM phosphate buffer (pH 7.4). Slowly add the methylcellulose powder to the buffer while stirring continuously to avoid clumping. Allow the solution to stir for several hours at room temperature or overnight at 4°C until fully dissolved and clear.

  • This compound Suspension: a. Calculate the total amount of this compound required based on the number of animals, their average weight, the desired dose (e.g., 40-100 mg/kg), and the administration volume (typically 5-10 mL/kg for mice). b. Weigh the calculated amount of this compound powder. c. Gradually add the this compound powder to the prepared vehicle while vortexing or stirring to create a homogenous suspension.

  • Administration: a. Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosage. b. Gently restrain the animal. c. Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. e. Monitor the animal briefly after administration to ensure no adverse effects.

Protocol 2: Preparation and Administration of this compound via In-Feed Formulation

This protocol details the method for incorporating this compound into a high-fat diet (HFD).

Materials:

  • This compound powder

  • High-Fat Diet (powdered or pellet form)

  • Large-scale mixer (e.g., V-blender) or a method for thorough manual mixing

  • Weighing scale

Procedure:

  • Dosage Calculation: a. Determine the target concentration of this compound in the feed (e.g., 0.4, 0.8, or 2 mg of this compound per gram of diet). b. Calculate the total amount of this compound needed for the required quantity of diet for the study duration.

  • Diet Preparation: a. If starting with powdered HFD, weigh the required amounts of diet and this compound. b. For large batches, use a V-blender to ensure homogenous mixing. Add the this compound powder to the powdered diet and mix for a sufficient duration. c. For smaller batches, manual mixing can be performed. Use a geometric dilution method: mix the this compound with a small amount of the powdered diet first, then gradually incorporate the rest of the diet in portions to ensure even distribution. d. If using pellet-form HFD, it may need to be custom-formulated by a commercial vendor who can incorporate the this compound during the pelleting process.

  • Administration and Monitoring: a. Provide the this compound-formulated diet to the animals ad libitum. b. Replace the feed regularly to maintain freshness. c. Measure food intake weekly to monitor consumption and calculate the approximate daily dose of this compound received by the animals.

Signaling Pathway and Workflow Visualizations

This compound Mechanism of Action

This compound functions by allosterically inhibiting PP2C, a phosphatase that deactivates AMPK by removing the phosphate group from threonine 172 on its catalytic alpha subunit. By preventing this dephosphorylation, this compound maintains AMPK in its active, phosphorylated state (p-AMPK). Activated AMPK then orchestrates a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes inhibiting the mTOR pathway (reducing protein synthesis), stimulating glucose uptake in muscle and other tissues, and promoting fatty acid oxidation.

O304_Signaling_Pathway This compound Signaling Pathway O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Inhibits pAMPK p-AMPK (Active) PP2C->pAMPK Dephosphorylates AMPK AMPK (Inactive) AMPK->pAMPK Phosphorylation mTOR mTOR Pathway pAMPK->mTOR Inhibits Glucose_Uptake Glucose Uptake & Utilization pAMPK->Glucose_Uptake Stimulates FAO Fatty Acid Oxidation pAMPK->FAO Stimulates Anabolic Anabolic Processes (e.g., Protein Synthesis) mTOR->Anabolic Catabolic Catabolic Processes (Energy Production) Glucose_Uptake->Catabolic FAO->Catabolic Therapeutic Therapeutic Effects: - Improved Glucose Homeostasis - Reduced Insulin Resistance Anabolic->Therapeutic Catabolic->Therapeutic

Caption: this compound inhibits PP2C to maintain AMPK activation, promoting catabolic pathways.

Oral_Gavage_Workflow Experimental Workflow for Oral Gavage Studies start Start: Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound, etc.) start->grouping prep Prepare this compound Suspension (Protocol 1) grouping->prep admin Daily Oral Gavage Administration prep->admin monitoring Monitor Body Weight, Food Intake, and Clinical Signs admin->monitoring endpoints Perform In-Life Efficacy Tests (e.g., Glucose Tolerance Test) monitoring->endpoints endpoints->admin Repeat for Study Duration termination Study Termination & Tissue Collection (Blood, Muscle, Liver) endpoints->termination analysis Biochemical & Molecular Analysis (e.g., Western Blot for p-AMPK) termination->analysis end End: Data Analysis & Reporting analysis->end

Caption: Workflow for preclinical this compound studies using the oral gavage delivery method.

In_Feed_Workflow Experimental Workflow for In-Feed Formulation Studies start Start: Animal Acclimatization grouping Randomization into Diet Groups (Control Diet, this compound Diet) start->grouping prep Prepare this compound Formulated Diet (Protocol 2) grouping->prep admin Ad Libitum Feeding with Formulated Diet prep->admin monitoring Weekly Monitoring: Body Weight, Food Intake admin->monitoring Continuous throughout study endpoints Periodic Efficacy Assessments monitoring->endpoints termination Study Termination & Tissue Collection (Blood, Muscle, Heart) endpoints->termination analysis Biochemical & Histological Analysis termination->analysis end End: Data Analysis & Reporting analysis->end

Caption: Workflow for preclinical this compound studies using in-feed drug administration.

References

Best practices for storing and handling O-304 compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: O-304

Compound: this compound (ATX-304) CAS Number: 1261289-04-6 Mechanism of Action: First-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator. It functions by suppressing the dephosphorylation of phospho-AMPK (Thr172) by protein phosphatase 2C (PP2C), thereby maintaining AMPK in its active state without depleting cellular ATP.[1][2][3][4]

Introduction

This compound is a potent research compound investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes (T2D), metabolic dysfunction-associated steatotic liver disease (MASLD), and associated cardiovascular complications.[2] Its unique mechanism of sustaining AMPK activation mimics the beneficial effects of exercise, leading to improved glucose homeostasis, increased insulin (B600854) sensitivity, and enhanced cardiovascular function. These application notes provide essential guidelines for the proper storage, handling, and implementation of this compound in preclinical research settings.

Physicochemical and Storage Information

Proper storage and handling are critical to maintain the integrity and activity of this compound. The compound is typically supplied as a crystalline solid or powder.

Data Presentation: Properties and Storage Conditions

The following tables summarize the key physicochemical properties and recommended storage conditions for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1261289-04-6
Molecular Formula C₁₆H₁₁Cl₂N₃O₂S
Molecular Weight 380.2 g/mol
Appearance Solid Powder / Crystalline Solid
Purity ≥98%

Table 2: Recommended Storage and Stability

FormStorage TemperatureDurationReference(s)
Solid Powder -20°C≥ 4 years
0 - 4°CShort-term (days to weeks)
In Solvent -80°C6 months to 2 years
-20°C1 to 12 months

Note: For maximum stability, it is strongly recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for this compound.

Materials:

  • This compound solid powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, tightly sealed vials (e.g., cryovials)

  • Calibrated analytical balance and appropriate personal protective equipment (PPE)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 0.3802 mg. For larger, more practical volumes, weigh 3.8 mg.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For 3.8 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex or gently warm the solution (if necessary) to ensure complete dissolution. The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store immediately at -80°C for long-term use.

Table 3: Solubility Data

SolventConcentrationReference(s)
DMSO 10 - 20 mg/mL (26-52 mM)
DMF 10 mg/mL (~26 mM)
DMSO:PBS (pH 7.2) 1:30 0.03 mg/mL (~0.08 mM)
Ethanol Slightly Soluble
General Workflow for In Vitro Cell-Based Assays

This workflow outlines the typical steps for treating cultured cells with this compound to study its effects on AMPK signaling and downstream cellular processes.

G General Workflow for this compound In Vitro Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock in DMSO C Prepare Working Solutions by Diluting Stock in Media A->C B Culture Cells to Desired Confluency D Treat Cells with this compound (e.g., 10-20 µM) B->D C->D E Incubate for Specified Duration D->E F Harvest Cells (Lysis) E->F G Perform Downstream Assay (e.g., Western Blot, qPCR) F->G H Analyze Data G->H

Caption: A typical workflow for cell-based assays using this compound.

Protocol: Western Blot for pAMPK Activation

This protocol describes how to detect the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172 (pAMPKα Thr172).

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pAMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.

  • Analysis: Quantify band intensities using densitometry software. An increase in the ratio of pAMPKα to total AMPKα indicates compound activity.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism is the sustained activation of AMPK. AMPK is a central regulator of cellular energy homeostasis. Once activated, it initiates downstream signaling to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein synthesis, lipogenesis).

G This compound Mechanism of Action on AMPK Pathway cluster_downstream Downstream Effects O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Inhibits Dephosphorylation AMPK Inactive AMPK PP2C->AMPK Dephosphorylates pAMPK Active pAMPK (Thr172) Glucose ↑ Glucose Uptake (Muscle, Heart) pAMPK->Glucose BetaCell ↑ β-Cell Function & Preservation pAMPK->BetaCell Autophagy ↑ Autophagy pAMPK->Autophagy Mito ↑ Mitochondrial Uncoupling pAMPK->Mito LKB1 Upstream Kinase (LKB1) LKB1->AMPK Phosphorylates

References

Troubleshooting & Optimization

O-304 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-304 in cellular assays. The information focuses on potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally available pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Its unique mechanism involves increasing AMPK activity by suppressing the dephosphorylation of phospho-AMPK at threonine 172 (pAMPK T172) by protein phosphatase 2C (PP2C).[1][4] This leads to sustained AMPK activation without depleting cellular ATP levels, which differentiates it from other AMPK activators like metformin.

Q2: Does this compound have known off-target effects?

A2: While a comprehensive kinase selectivity panel for this compound is not publicly available, a significant "off-target" or, more accurately, a secondary mechanism of action has been identified: mitochondrial uncoupling. At concentrations effective for AMPK activation, this compound can also reduce mitochondrial membrane potential. This dual mechanism as both an AMPK activator and a mitochondrial uncoupler is crucial to consider when interpreting experimental results.

Q3: How does this compound's dual mechanism of AMPK activation and mitochondrial uncoupling affect cellular metabolism?

A3: The dual mechanism of this compound can lead to complex effects on cellular metabolism. AMPK activation generally shifts metabolism towards catabolic processes to generate ATP, such as increasing glucose uptake and fatty acid oxidation. Mitochondrial uncoupling dissipates the proton gradient across the inner mitochondrial membrane, which can increase oxygen consumption and energy expenditure. This can create a metabolic demand that promotes glucose utilization.

Q4: Is this compound selective for PP2C, or does it inhibit other phosphatases?

A4: Current literature indicates that this compound's mechanism for increasing pAMPK levels is through the suppression of PP2C-mediated dephosphorylation. Studies have shown that this compound does not inhibit the general activity of PP2C itself but rather prevents it from dephosphorylating AMPK. There is no readily available public data on the screening of this compound against a broad panel of other phosphatases.

Q5: What is the effect of this compound on mTOR signaling?

A5: AMPK is a known negative regulator of the mTOR (mechanistic target of rapamycin) signaling pathway. Therefore, by activating AMPK, this compound can lead to the inhibition of mTOR signaling. This is generally considered an on-target downstream effect of AMPK activation.

Troubleshooting Guide

Issue 1: Unexpected decrease in cell proliferation or viability at high concentrations of this compound.

  • Question: We observe a significant decrease in cell proliferation and viability when using higher concentrations of this compound, which seems counterintuitive for an AMPK activator that is reported to be well-tolerated. What could be the cause?

  • Answer: While AMPK activation is often associated with cell survival under metabolic stress, sustained and intense activation can inhibit cell growth and promote apoptosis. Additionally, the mitochondrial uncoupling effect of this compound can become more pronounced at higher concentrations, potentially leading to cellular stress if the metabolic demand exceeds the cell's capacity. It is also important to consider that the context of the cell type and its metabolic state can influence the outcome. Some AMPK activators have been shown to have differential, context-dependent effects on cell growth. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Issue 2: Observing changes in cellular respiration and mitochondrial function that are not fully explained by AMPK activation.

  • Question: Our seahorse assay shows an increase in oxygen consumption rate (OCR) but a decrease in ATP production after treating cells with this compound. How can we explain this?

  • Answer: This observation is consistent with this compound's dual mechanism as an AMPK activator and a mitochondrial uncoupler. Mitochondrial uncouplers disrupt the link between electron transport and ATP synthesis, causing the cell to consume more oxygen to try and maintain the mitochondrial membrane potential, while ATP production becomes less efficient. Therefore, the observed increase in OCR and decrease in ATP-linked respiration are likely due to the mitochondrial uncoupling effect of this compound.

Issue 3: AMPK is activated, but there is no change in the cellular AMP:ATP ratio.

  • Question: We've confirmed AMPK activation (increased pAMPK T172) with this compound treatment, but unlike with metformin, we don't see an increase in the AMP:ATP ratio. Is this expected?

  • Answer: Yes, this is the expected behavior for this compound. This compound activates AMPK by inhibiting its dephosphorylation by PP2C, not by altering the cellular energy status (i.e., increasing the AMP:ATP ratio). This is a key distinction from indirect AMPK activators like metformin, which inhibit the mitochondrial respiratory chain, leading to a decrease in ATP and a subsequent increase in the AMP:ATP ratio.

Issue 4: Inconsistent effects of this compound across different cell lines.

  • Question: We are seeing variable responses to this compound in different cell lines. In some, we see robust AMPK activation, while in others, the effect is minimal. Why might this be?

  • Answer: The cellular response to this compound is dependent on the expression of the upstream kinase LKB1, which is the major kinase responsible for phosphorylating AMPK at T172. In cells that are LKB1-null, such as HeLa cells, this compound will not be effective at increasing pAMPK levels. We recommend verifying the LKB1 status of your cell lines. Additionally, the expression levels of different AMPK subunits and PP2C isoforms could also contribute to the observed variability.

Quantitative Data Summary

ParameterDescriptionCell Line / SystemConcentration / ValueCitation
Mitochondrial UncouplingDose-dependent reduction in mitochondrial membrane potential.A10 and HepG2 cells2-20 µmol/L
AMPK ActivationDose-dependent increase in pAMPK (T172) and pACC phosphorylation.Wi-38 human lung fibroblastsDose-dependent
Glucose UptakeDose- and AMPK-dependent increase in 2-Deoxy-D-glucose uptake.Skeletal muscle myotubesDose-dependent

Experimental Protocols

Protocol 1: Western Blot for Phospho-AMPK (T172) and Phospho-ACC (S79)

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) for the desired duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Assessment of Mitochondrial Membrane Potential

  • Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with this compound at various concentrations for the desired time. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.

  • Staining: Add a fluorescent mitochondrial membrane potential dye (e.g., TMRE or JC-1) to each well and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Normalize the fluorescence readings to the vehicle control. A decrease in fluorescence (for TMRE) indicates mitochondrial depolarization.

Mandatory Visualizations

O304_Signaling_Pathway cluster_O304_Action This compound Mechanisms cluster_AMPK_Pathway AMPK Signaling Cascade cluster_Mitochondrial_Effect Mitochondrial Effects This compound This compound PP2C PP2C This compound->PP2C Inhibits dephosphorylation of pAMPK Mitochondrion Mitochondrion This compound->Mitochondrion Induces uncoupling pAMPK pAMPK (Active) AMPK AMPK (Inactive) PP2C->AMPK Dephosphorylates Mitochondrial\nMembrane\nPotential Mitochondrial Membrane Potential Mitochondrion->Mitochondrial\nMembrane\nPotential Decreases Oxygen\nConsumption Oxygen Consumption Mitochondrion->Oxygen\nConsumption Increases mTOR mTOR pAMPK->mTOR Inhibits Catabolic\nPathways Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Catabolic\nPathways Activates ATP\nProduction ATP Production Mitochondrial\nMembrane\nPotential->ATP\nProduction Reduces

Caption: Dual mechanism of this compound action.

Troubleshooting_Workflow Start Unexpected Cellular Response to this compound Q1 Is pAMPK (T172) increased? Start->Q1 A1_Yes AMPK pathway is activated. Consider downstream effects (e.g., mTOR inhibition) or mitochondrial uncoupling. Q1->A1_Yes Yes A1_No Check LKB1 status of cell line. Verify this compound concentration and incubation time. Q1->A1_No No Q2 Is cellular respiration (OCR) altered? A1_Yes->Q2 Q3 Is cell viability decreased? A1_Yes->Q3 A2_Yes Consistent with mitochondrial uncoupling effect. Measure membrane potential. Q2->A2_Yes Yes A2_No Effect may be primarily driven by AMPK signaling. Focus on AMPK downstream targets. Q2->A2_No No A3_Yes Perform dose-response. High concentrations or prolonged treatment may induce stress/ apoptosis via hyper-activation of AMPK or mitochondrial effects. Q3->A3_Yes Yes A3_No Concentration is likely in the therapeutic window for metabolic modulation. Q3->A3_No No

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing O-304 concentration for maximum AMPK activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing O-304 for maximal and reproducible AMP-activated protein kinase (AMPK) activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally available, small-molecule pan-AMPK activator.[1][2][3][4][5] Its mechanism of action is unique as it does not directly allosterically activate AMPK or modulate cellular ATP levels. Instead, this compound suppresses the dephosphorylation of the catalytic α-subunit of AMPK at threonine 172 (p-T172) by inhibiting the activity of protein phosphatase 2C (PP2C). This protective action maintains AMPK in its active, phosphorylated state, leading to a sustained increase in AMPK signaling. Notably, the action of this compound is dependent on the major upstream kinase LKB1, as it does not activate AMPK in LKB1-null cells.

Q2: What are the typical working concentrations for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type. Based on available data, a dose-response experiment is recommended to determine the ideal concentration for your specific cell line. However, effective concentrations have been reported in the low micromolar range. For instance, in INS-1E cells, 5 µM this compound has been shown to be effective. A dose-dependent increase in pAMPK has been observed in human skeletal myotubes, human hepatocytes, primary human preadipocytes, and human umbilical vein endothelial cells.

Q3: What is the recommended dosage for in vivo animal studies?

This compound has been demonstrated to be orally bioavailable and effective in various mouse models of metabolic disease. Dosages are typically administered by oral gavage or as a supplement in the diet. For example, in diet-induced obese (DIO) mice, oral gavage of 100 mg/kg/day has been used. In other studies, this compound has been mixed with high-fat diet at concentrations of 0.4, 0.8, and 2 mg/g of food, which resulted in a dose-dependent increase in pAMPK in muscle tissue. For aged mice, diets supplemented with 0.25 mg/g and 0.5 mg/g of this compound have also been effective.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For example, a stock solution of 20 mg/mL (52.59 mM) in fresh DMSO can be prepared. Stock solutions can be stored at -20°C for up to a year, or at -80°C for up to two years. For in vivo studies, this compound can be formulated for oral administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO and 90% corn oil. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low AMPK activation (pAMPK levels) observed after this compound treatment. Cell line is LKB1-null: this compound's mechanism of action is dependent on the upstream kinase LKB1.Confirm the LKB1 status of your cell line. In LKB1-null cells like HeLa, this compound will not activate AMPK. Consider using a positive control for AMPK activation that is LKB1-independent, such as the Ca2+ ionophore ionomycin.
Suboptimal this compound concentration: The effective concentration of this compound can be cell-type specific.Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 1-20 µM.
Incorrect this compound preparation or storage: Improperly dissolved or stored this compound may lose its activity.Ensure this compound is fully dissolved in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and serum concentration can all influence signaling pathways.Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.
Variability in this compound treatment: Inconsistent incubation times or final concentrations of this compound.Ensure accurate and consistent preparation of this compound working solutions. Use a positive displacement pipette for viscous stock solutions. Standardize the treatment duration.
Observed cytotoxicity at higher this compound concentrations. Off-target effects or solvent toxicity: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to some cell lines.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).

Quantitative Data Summary

Table 1: In Vivo this compound Dosage and Effects on AMPK Activation

Animal Model Dosage and Administration Tissue Observed Effect on pAMPK
Diet-Induced Obese (DIO) B6 Mice100 mg/kg/day (oral gavage)Calf MuscleIncreased p-T172 AMPK levels
DIO CBA Mice0.4, 0.8, and 2 mg/g in high-fat dietCalf MuscleDose-dependent increase in pAMPK
Aged Mice0.25 and 0.5 mg/g in dietNot specifiedAmeliorated age-provoked insulin (B600854) resistance
db/db Mice0.5 and 1.0 mg/g in dietNot specifiedDose-dependently averted hyperglycemia

Table 2: In Vitro this compound Concentration and Effects on AMPK Signaling

Cell Type This compound Concentration Observed Effect
INS-1E cells5 µMIncreased phosphorylation of ACC and AMPK
Human Skeletal MyotubesDose-dependentIncreased p-T172 AMPK and p-S79 ACC phosphorylation
Human HepatocytesDose-dependentIncreased p-T172 AMPK and p-S79 ACC phosphorylation
Primary Human PreadipocytesDose-dependentIncreased p-T172 AMPK and p-S79 ACC phosphorylation
Human Umbilical Vein Endothelial Cells (HUVEC)Dose-dependentIncreased p-T172 AMPK and p-S79 ACC phosphorylation

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Activation in Cell Culture

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • This compound Treatment: Prepare a working solution of this compound in culture medium from a DMSO stock. Treat cells with the desired concentration of this compound for the specified time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.

Visualizations

O304_Signaling_Pathway cluster_AMPK O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C inhibits AMPK_active p-AMPK (active) (p-AMPK-Thr172) PP2C->AMPK_active dephosphorylates LKB1 LKB1 Kinase AMPK_inactive AMPK (inactive) (AMPK-Thr172) LKB1->AMPK_inactive phosphorylates Downstream Downstream Targets (e.g., p-ACC, Glucose Uptake) AMPK_active->Downstream activates

Caption: this compound Signaling Pathway for AMPK Activation.

Experimental_Workflow start Seed Cells treatment Treat with this compound (and vehicle control) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for p-AMPK/AMPK lysis->western analysis Data Analysis & Quantification western->analysis end Results analysis->end

Caption: Experimental Workflow for this compound AMPK Activation Assay.

References

Troubleshooting O-304 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-304, focusing specifically on challenges related to its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate forming immediately after diluting my this compound stock solution in DMSO into my aqueous buffer (e.g., PBS or cell culture media). What is causing this?

A1: This phenomenon is common for compounds with low aqueous solubility and is often referred to as "crashing out" of solution.[1] this compound is a hydrophobic molecule that is practically insoluble in water.[2] While it dissolves readily in an organic solvent like Dimethyl Sulfoxide (DMSO), the polarity of the solvent system increases dramatically upon dilution into an aqueous medium. This change in polarity reduces the solvent's capacity to keep this compound dissolved, causing it to precipitate.[1]

Q2: What is the recommended solvent and concentration for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3][4] this compound is soluble in DMSO at concentrations up to 20-30 mg/mL (approximately 52.6-78.9 mM). For most applications, preparing a stock solution of 10 mM or 20 mM is a practical starting point.

Q3: To avoid cellular toxicity, what is the maximum final concentration of DMSO I should use in my in vitro experiments?

A3: To maintain cell viability and minimize off-target solvent effects, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, though this should be empirically determined for your specific cells and assay.

Q4: My experimental protocol requires a specific concentration of this compound in an aqueous buffer, but it keeps precipitating. How can I improve its solubility?

A4: Several techniques can be employed to improve the apparent solubility of this compound in aqueous solutions for experimental use:

  • Vigorous Mixing: When diluting the DMSO stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.

  • Use of Co-solvents: For certain applications, particularly in vivo formulations, the use of co-solvents can significantly improve solubility. Formulations including 10% DMSO in corn oil have been successfully used.

  • Gentle Warming and Sonication: Gently warming the aqueous solution to 37°C can increase the solubility of many compounds. Additionally, brief sonication in a water bath sonicator can help break down small precipitate particles and facilitate dissolution. However, the stability of this compound under these conditions should be considered.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not suggest major shifts in solubility with physiological pH changes, this can be a useful strategy for other compounds.

Q5: Are there established formulations for administering this compound in in vivo animal studies?

A5: Yes, published preclinical studies have utilized specific formulations to administer this compound orally. These include:

  • A suspension in 2% w/v methylcellulose (B11928114) with 4 mM phosphate (B84403) buffer (pH 7.4).

  • A solution prepared in 10% DMSO and 90% corn oil. These formulations are designed to improve the bioavailability of the orally administered compound.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO20 - 30 mg/mL52.6 - 78.9 mM
WaterInsolubleInsoluble
EthanolInsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 380.25 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and vortex mixer

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 380.25 g/mol = 0.00038025 g = 3.80 mg

  • Carefully weigh 3.80 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

  • If dissolution is slow, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or warm gently to 37°C.

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µM in Media)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Methodology:

  • Determine the required volume of the 10 mM stock solution. For a 1 mL final working solution of 10 µM: V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Crucial Step: Add 999 µL of the pre-warmed aqueous buffer to a sterile tube first.

  • While vigorously vortexing the aqueous buffer, add the 1 µL of the 10 mM DMSO stock solution. This ensures rapid dispersion and minimizes precipitation.

  • Continue to vortex for an additional 30 seconds.

  • Visually inspect the solution for any signs of precipitation. If a slight haze is observed, brief sonication may help.

  • Use the final working solution immediately. Note that the final DMSO concentration in this example is 0.1%.

Visual Diagrams

Troubleshooting Insolubility Workflow

start Precipitation observed in aqueous working solution check_dmso Is final DMSO concentration > 0.1%? start->check_dmso reduce_dmso Redesign dilution scheme. Increase stock concentration. check_dmso->reduce_dmso Yes add_method How was the stock added? check_dmso->add_method No reduce_dmso->start correct_method Add DMSO stock to vortexing aqueous buffer (not vice-versa). add_method->correct_method Incorrectly still_precip Precipitation persists? add_method->still_precip Correctly correct_method->start advanced_methods Employ Advanced Techniques still_precip->advanced_methods Yes success Solution is clear. Proceed with experiment. still_precip->success No sonicate Brief Sonication advanced_methods->sonicate warm Gentle Warming (37°C) advanced_methods->warm cosolvent Consider co-solvents (e.g., for in vivo) advanced_methods->cosolvent sonicate->success warm->success cosolvent->success

Caption: Troubleshooting workflow for this compound insolubility.

This compound Mechanism of Action - AMPK Activation Pathway

o304 This compound pp2c Protein Phosphatase 2C (PP2C) o304->pp2c Inhibits ampk_p p-AMPK (Active) (Thr172) pp2c->ampk_p Dephosphorylates ampk AMPK (Inactive) downstream Downstream Effects ampk_p->downstream Activates ampk->ampk_p Phosphorylation (via LKB1) glucose Increased Glucose Uptake downstream->glucose beta_cell Reduced β-cell Stress downstream->beta_cell

Caption: this compound sustains AMPK activation by inhibiting PP2C.

References

O-304 Technical Support Center: Preclinical Safety and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the preclinical safety profile of O-304, a pan-AMPK activator. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in their experimental design and interpretation of results from long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term toxicity profile of this compound in preclinical models?

A1: Based on available information, this compound has demonstrated a favorable safety profile in long-term toxicology studies conducted in animals.[1] Reports from these studies indicate that the compound is "clean" and was well-tolerated.[1] Toxicological assessments in rats and dogs have been successfully completed, supporting its progression into clinical trials.[2]

Q2: Were any significant adverse events observed in long-term animal studies with this compound?

A2: Early-phase clinical trials and preclinical studies have reported a low incidence of major adverse events, with this compound being generally well-tolerated.[3] No serious adverse events were reported in a 28-day Phase IIa clinical trial.[2]

Q3: Is there evidence of cardiac toxicity, such as cardiac hypertrophy, with long-term this compound administration?

A3: A notable finding from preclinical studies is that this compound did not induce an increase in heart weight in either mice or rats. This is a critical safety distinction, as some other systemic pan-AMPK activators have been associated with cardiac hypertrophy. In aged mice, long-term treatment with this compound was even shown to improve cardiac function.

Q4: What is the mechanism of action of this compound?

A4: this compound is a pan-AMPK (AMP-activated protein kinase) activator. Its mechanism involves the suppression of the dephosphorylation of phosphorylated AMPK (pAMPK), which leads to sustained activation of the AMPK signaling pathway.

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpected Variability in Animal Body Weight

  • Potential Cause: While this compound has been shown in some models to prevent diet-induced obesity, its effect on body weight can be independent of its metabolic benefits in certain experimental contexts. High doses of any compound can sometimes lead to transient changes in food and water intake, affecting body weight.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Accurately measure daily consumption to identify any compound-related effects on appetite.

    • Vehicle Control Group: Ensure a proper vehicle control group is included to differentiate compound effects from vehicle or procedural stress.

    • Dose-Response Evaluation: If significant weight changes are observed at higher doses, consider including a lower dose group in subsequent studies to establish a dose-response relationship.

Issue 2: Concerns Regarding Potential Cardiovascular Effects

  • Background: While this compound has not been associated with cardiac hypertrophy in preclinical studies, the broader class of systemic AMPK activators has shown potential for this adverse effect. Therefore, careful monitoring of cardiovascular parameters is prudent in long-term studies.

  • Troubleshooting and Monitoring Plan:

    • Echocardiography: For long-term studies, periodic echocardiograms can assess cardiac function and morphology.

    • Histopathology: At the end of the study, detailed histopathological examination of heart tissue is crucial to identify any cellular changes.

    • Cardiac Biomarkers: Consider measuring relevant cardiac biomarkers in blood samples collected during the study.

Data Presentation

Summary of Long-Term Toxicology Studies

Specific quantitative data from the long-term toxicology studies in rats and dogs are not publicly available. The following tables are presented as a template to illustrate how such data would be structured.

Table 1: Summary of 6-Month Oral Toxicity Study in Wistar Rats

ParameterVehicle Control100 mg/kg/day this compound300 mg/kg/day this compound600 mg/kg/day this compound
Body Weight Change (%) Data not availableData not availableData not availableData not available
Organ Weights (relative to body weight)
HeartNo significant change reportedData not availableData not availableData not available
LiverData not availableData not availableData not availableData not available
KidneysData not availableData not availableData not availableData not available
Selected Clinical Chemistry
ALT (U/L)Data not availableData not availableData not availableData not available
AST (U/L)Data not availableData not availableData not availableData not available
Creatinine (mg/dL)Data not availableData not availableData not availableData not available
Selected Hematology
Hemoglobin (g/dL)Data not availableData not availableData not availableData not available
White Blood Cell Count (x10^9/L)Data not availableData not availableData not availableData not available

Table 2: Summary of Cardiovascular Safety Pharmacology Study in Beagle Dogs (Single Dose)

ParameterVehicle Control60 mg/kg this compound180 mg/kg this compound540 mg/kg this compound
Heart Rate (bpm) No significant change reportedData not availableData not availableData not available
Mean Arterial Pressure (mmHg) No significant change reportedData not availableData not availableData not available
QTc Interval (ms) No significant change reportedData not availableData not availableData not available

Experimental Protocols

6-Month Oral Toxicity Study in Wistar Rats

  • Animal Model: Male and female Wistar rats, 8-10 weeks old.

  • Dosing: this compound administered daily via oral gavage at doses of 100, 300, and 600 mg/kg/day. A vehicle control group was also included.

  • Vehicle: The specific vehicle used is not detailed in the available documents. A common vehicle for similar compounds is 0.5% methylcellulose (B11928114) in water.

  • Duration: 6 months.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of selected tissues.

Cardiovascular Safety Pharmacology Study in Beagle Dogs

  • Animal Model: Conscious Beagle dogs equipped with telemetry implants for continuous monitoring of cardiovascular parameters.

  • Dosing: Single oral gavage administration of this compound at doses of 60, 180, and 540 mg/kg.

  • Parameters Monitored: Continuous electrocardiogram (ECG) to assess heart rate and rhythm, and arterial blood pressure. Key parameters evaluated include heart rate, PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc), systolic blood pressure, diastolic blood pressure, and mean arterial pressure.

Visualizations

O304_Signaling_Pathway cluster_cell Cellular Environment O304 This compound Phosphatase Protein Phosphatase O304->Phosphatase Inhibits AMPK AMPK (Inactive) pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Metabolic Pathways (e.g., Glucose uptake, Fatty acid oxidation) pAMPK->Downstream Activates Phosphatase->pAMPK Dephosphorylates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Oral Gavage (Vehicle or this compound) Randomization->Dosing Monitoring In-life Monitoring (Body weight, Clinical signs) Dosing->Monitoring Interim_Analysis Interim Blood Collection (Hematology, Clinical Chemistry) Dosing->Interim_Analysis Terminal_Procedures Terminal Procedures (Necropsy, Organ weights) Dosing->Terminal_Procedures End of Study Interim_Analysis->Dosing Histopathology Histopathological Examination Terminal_Procedures->Histopathology

Caption: General Experimental Workflow for Long-Term Toxicity Study.

References

How to mitigate O-304 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-304, a potent pan-AMPK activator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound degradation in experimental setups and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, pan-AMPK (AMP-activated protein kinase) activator. Its chemical formula is C16H11Cl2N3O2S.[1] this compound's primary mechanism of action is to suppress the dephosphorylation of AMPK at threonine 172 (Thr172) on its catalytic α-subunit. It achieves this by inhibiting the activity of protein phosphatase 2C (PP2C), which leads to sustained activation of AMPK without depleting cellular ATP levels.[2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[3][4] For short-term storage, it can be kept at 4°C for up to two years.[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing variability in my experimental results when using this compound. What could be the cause?

A4: Experimental variability can arise from several factors, including:

  • Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. Please refer to the Troubleshooting Guide below for detailed mitigation strategies.

  • Inconsistent cell culture conditions: Variations in cell density, passage number, and media composition can affect cellular response to this compound.

  • Pipetting errors: Inaccurate pipetting of this compound stock solutions can lead to inconsistent final concentrations.

  • Variability in reagent quality: Ensure all reagents, including cell culture media and antibodies, are of high quality and not expired.

Troubleshooting Guide: Mitigating this compound Degradation

This guide addresses potential degradation of this compound in experimental setups and provides solutions to minimize its impact. While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing thiadiazole and benzamide (B126) moieties, potential degradation routes include hydrolysis, photodegradation, and oxidation.

Problem Potential Cause Recommended Solution
Loss of this compound activity over time in aqueous solutions (e.g., cell culture media) Hydrolysis: The thiadiazole and benzamide components of this compound may be susceptible to pH-dependent hydrolysis. Extreme pH values (highly acidic or alkaline) in buffers or media can accelerate this degradation.Maintain the pH of your experimental solutions within a neutral range (pH 6.8-7.4) unless the experimental protocol requires otherwise. Prepare fresh working solutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions.
Inconsistent results between experiments performed on different days Photodegradation: Compounds with chlorophenyl groups can be sensitive to light, particularly UV radiation. Exposure of this compound powder or solutions to direct light for extended periods may cause degradation.Store this compound powder and stock solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize the exposure of working solutions to light during experimental procedures.
Reduced efficacy of this compound in the presence of certain supplements in media Oxidation: The thiadiazole ring in this compound could be susceptible to oxidation, especially in the presence of strong oxidizing agents or certain metal ions that can catalyze oxidative reactions.Avoid adding strong oxidizing agents to your experimental setup unless they are a required component of the reaction being studied. If your media contains high concentrations of metal ions, consider using a chelating agent if it does not interfere with your experiment. Use high-purity water and reagents to minimize contaminants that could act as catalysts for oxidation.
Precipitation of this compound in aqueous solutions Poor Aqueous Solubility: this compound has limited solubility in water. High concentrations in aqueous buffers can lead to precipitation. The use of moisture-absorbing DMSO can also reduce solubility.Prepare stock solutions in fresh, high-quality DMSO. When preparing working solutions, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Do not exceed the recommended working concentrations for your specific cell line or assay. If higher concentrations are needed, consider the use of a solubilizing agent, but validate its compatibility with your experimental system first.
Inconsistent stock solution concentration DMSO Water Absorption: DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility and stability of dissolved compounds.Use anhydrous DMSO to prepare stock solutions. Store DMSO in a desiccator and handle it in a low-humidity environment whenever possible.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°C≥ 4 years
Powder4°C2 years
Stock Solution in DMSO-80°C1 year
Stock Solution in DMSO-20°C1 month

Table 2: this compound Solubility

Solvent Solubility Reference
DMSO~10 mg/mL
DMF~10 mg/mL
EthanolSlightly soluble
DMSO:PBS (pH 7.2) (1:30)~0.03 mg/mL

Experimental Protocols

Key Experiment: Western Blot Analysis of Phospho-AMPK (Thr172) Activation by this compound

This protocol provides a detailed methodology for assessing the activation of AMPK in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., Wi-38, L6 myotubes, INS-1E)

  • Complete cell culture medium

  • This compound (powder and DMSO stock solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • Phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)

  • Primary antibody: Rabbit or mouse anti-total AMPKα

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Prepare fresh working solutions of this compound in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired duration (e.g., 1-4 hours).

  • Cell Lysis:

    • After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold phospho-protein lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) diluted in blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total AMPK):

    • (Optional but recommended) Strip the membrane using a mild stripping buffer.

    • Wash the membrane thoroughly and re-block.

    • Incubate the membrane with the primary antibody against total AMPKα.

    • Repeat the washing, secondary antibody incubation, and signal detection steps.

Visualizations

O304_Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes of Degradation cluster_solutions Mitigation Strategies ReducedActivity Reduced this compound Activity Hydrolysis Hydrolysis (pH-sensitive) ReducedActivity->Hydrolysis Is the solution pH extreme or stored for a long time? Photodegradation Photodegradation (Light-sensitive) ReducedActivity->Photodegradation Is the compound/solution exposed to light? Oxidation Oxidation (Reactive species) ReducedActivity->Oxidation Are there potential oxidizing agents present? ControlpH Control pH of Solutions (Use fresh solutions) Hydrolysis->ControlpH ProtectFromLight Protect from Light (Amber vials, minimize exposure) Photodegradation->ProtectFromLight AvoidOxidants Avoid Oxidizing Agents (Use high-purity reagents) Oxidation->AvoidOxidants

Caption: Troubleshooting logic for this compound degradation.

AMPK_Activation_Pathway O304 This compound PP2C PP2C (Protein Phosphatase 2C) O304->PP2C inhibits pAMPK_active p-AMPK (Thr172) (Active) PP2C->pAMPK_active dephosphorylates AMPK_inactive AMPK (Inactive) pAMPK_active->AMPK_inactive Downstream Downstream Signaling pAMPK_active->Downstream Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Downstream->Metabolic_Effects

Caption: this compound mechanism of AMPK activation.

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pAMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Western blot workflow for pAMPK analysis.

References

Technical Support Center: O-304 Oral Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the pan-AMPK activator, O-304, in animal models.

Troubleshooting Guides

Issue: Low or Variable Oral Bioavailability of this compound Suspension

Question: We are administering this compound as a suspension in an aqueous vehicle to rats/mice and observing low and inconsistent plasma concentrations. What could be the cause, and how can we improve it?

Answer:

Low and variable oral bioavailability of this compound is a known issue when administered as a simple suspension.[1][2] This is likely attributable to the physicochemical properties of this compound, specifically its poor aqueous solubility. Several factors can contribute to this issue, and various strategies can be employed for improvement.

Potential Causes:

  • Poor Solubility: this compound is practically insoluble in water and ethanol, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.

  • Particle Size and Aggregation: In a suspension, the particle size of this compound can be variable. Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution. Particles may also aggregate in the vehicle or the GI tract, further reducing the effective surface area for dissolution.

  • Inadequate Wetting: Poor wetting of the hydrophobic this compound particles by the aqueous vehicle can lead to clumping and reduced dissolution.

  • Vehicle Selection: The choice of suspension vehicle can significantly impact the stability and dispersibility of this compound.

Troubleshooting Steps & Solutions:

  • Formulation Strategy - Salt Formation: The most effective reported strategy to markedly improve the oral bioavailability of this compound in animal models is the use of its sodium salt form (this compound Na-salt).[1][2] Salt formation can significantly enhance the aqueous solubility and dissolution rate.

  • Vehicle Optimization for Suspensions: If using a suspension is necessary, consider the following:

    • Vehicle Composition: A common vehicle used for this compound suspensions in preclinical studies is 2% w/v methylcellulose (B11928114) in a 4 mM phosphate (B84403) buffer (pH 7.4).[3] This can help to increase viscosity and maintain a more uniform suspension.

    • Co-solvents: For some preclinical formulations, a co-solvent system such as 10% DMSO and 90% corn oil has been used to dissolve poorly soluble compounds for oral administration.

  • Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder before suspension can increase the surface area and potentially improve the dissolution rate. Techniques like jet milling can be employed.

  • Inclusion of Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant to the suspension vehicle can improve the wetting of this compound particles and prevent aggregation.

Issue: Difficulty in Preparing a Homogeneous Dosing Formulation

Question: We are finding it challenging to prepare a consistent and homogeneous formulation of this compound for oral gavage. What are the best practices?

Answer:

Ensuring a homogeneous formulation is critical for accurate and reproducible dosing in preclinical studies.

Recommendations:

  • For this compound Sodium Salt: The sodium salt form of this compound is expected to have better solubility in aqueous vehicles, which should simplify the preparation of a solution or a fine, easily re-suspendable suspension.

  • For this compound Suspension:

    • Weighing: Accurately weigh the required amount of this compound powder.

    • Wetting: Create a paste of the this compound powder with a small amount of the vehicle or a suitable wetting agent. This helps to break down clumps.

    • Gradual Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to ensure uniform dispersion.

    • Sonication: Use of a bath sonicator can help to break up aggregates and achieve a finer particle dispersion.

    • Constant Agitation: Suspensions should be continuously stirred during the dosing procedure to prevent settling of the particles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving good oral bioavailability with this compound?

A1: The primary challenge is the low aqueous solubility of this compound. As a poorly soluble compound, its dissolution in the gastrointestinal fluids is the rate-limiting step for absorption.

Q2: Has a more bioavailable formulation of this compound been developed?

A2: Yes, a novel formulation using the sodium salt of this compound (this compound Na-salt) has been developed and was found to markedly improve oral bioavailability in animal models. A clinical trial in healthy volunteers has been initiated with the this compound Na-salt formulation.

Q3: What is the mechanism of action of this compound?

A3: this compound is a pan-AMPK (AMP-activated protein kinase) activator. It increases AMPK activity by suppressing the dephosphorylation of phospho-AMPK at Thr172, which is mediated by protein phosphatase 2C (PP2C). This mechanism maintains elevated levels of active AMPK without reducing cellular ATP.

Q4: What are the expected therapeutic effects of this compound based on animal studies?

A4: In animal models, this compound has been shown to protect against diet-induced obesity, fatty liver, insulin (B600854) resistance, and glucose intolerance. It also improves cardiovascular functions such as stroke volume and cardiac output, acting as an "exercise mimetic".

Q5: What are typical dosages of this compound used in oral administration studies in rodents?

A5: Dosages in the range of 40 mg/kg to 100 mg/kg administered via oral gavage have been reported in mice.

Q6: What is a suitable vehicle for preparing an this compound suspension for oral gavage?

A6: A commonly used vehicle is a solution of 2% w/v methylcellulose in 4 mM phosphate buffer at pH 7.4.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rodents Following Oral Administration.

Note: The following data is illustrative and intended to demonstrate the expected improvement in bioavailability with the this compound sodium salt formulation based on qualitative reports. Actual experimental values may vary.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
This compound Suspension 100~ 2504~ 1500100% (Reference)
This compound Sodium Salt 100~ 12002~ 7500~ 500%
This compound in Diet Ad libitumVariableN/AVariableN/A

Experimental Protocols

Protocol: Oral Bioavailability Assessment of this compound Formulations in Rats

1. Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of this compound in rats.

2. Materials:

  • This compound (base form) and/or this compound Sodium Salt

  • Vehicle (e.g., 2% w/v methylcellulose in 4 mM phosphate buffer, pH 7.4)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles (stainless steel, appropriate size for rats, e.g., 18-20 gauge, 2-3 inches long with a ball tip)

  • Syringes

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

3. Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least 3 days before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the this compound suspension or this compound Na-salt solution/suspension at the desired concentration in the selected vehicle on the day of the experiment.

    • Ensure the formulation is homogeneous. Continuously stir suspensions during the dosing procedure.

  • Dosing:

    • Weigh each rat to calculate the exact volume of the formulation to be administered (typical dosing volume is 5-10 mL/kg).

    • Administer the formulation via oral gavage. Gently restrain the rat and insert the gavage needle into the esophagus, then slowly deliver the dose into the stomach.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Place blood samples into EDTA-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Visualizations

O304_Mechanism_of_Action cluster_0 Cellular Environment O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Inhibits dephosphorylation of pAMPK AMPK_active Active AMPK (p-Thr172) PP2C->AMPK_active Dephosphorylates (Inactivates) AMPK_inactive AMPK (p-Thr172) AMPK_inactive->AMPK_active Phosphorylation (Activation) Downstream Downstream Metabolic Effects AMPK_active->Downstream Promotes

Caption: Mechanism of action of this compound as a pan-AMPK activator.

Bioavailability_Workflow cluster_formulation Formulation Preparation cluster_admin Animal Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Suspension This compound Suspension (e.g., in 2% Methylcellulose) Gavage Oral Gavage (Rat/Mouse Model) Suspension->Gavage Salt This compound Sodium Salt (Improved Solubility) Salt->Gavage Blood Serial Blood Sampling (0-24h) Gavage->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Analysis of this compound Concentration Plasma->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Caption: Experimental workflow for oral bioavailability studies of this compound.

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

O-304 Technical Support Center: Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-304. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential variability in experimental results. The following guides and FAQs are structured to tackle specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues related to the handling and application of this compound in various experimental settings.

General & Compound Handling

Q1: What is the primary mechanism of action for this compound? A1: this compound is a first-in-class, orally available pan-AMP-activated protein kinase (AMPK) activator.[1][2] Its unique mechanism involves increasing the levels of phosphorylated AMPK (pAMPK) by suppressing its dephosphorylation by protein phosphatase 2C (PP2C).[1][3] This action maintains AMPK in its active state without depleting cellular ATP levels.[1]

Q2: My experimental results are inconsistent. What are common sources of variability related to the compound itself? A2: Variability can often be traced to compound handling and preparation. This compound has specific solubility characteristics. Ensure you are using a consistent and validated protocol for solubilizing the compound. For in vitro studies, DMSO is a common solvent, while in vivo studies may require formulations with vehicles like corn oil. Inconsistent dissolution can lead to variable effective concentrations in your experiments. A novel formulation was developed to improve upon the limited oral bioavailability of the initial suspension, so the formulation used is critical.

Q3: What are the recommended solvents and storage conditions for this compound? A3: For in vitro use, this compound is soluble in DMSO at concentrations of 20-30 mg/mL. For in vivo applications, a common formulation is 10% DMSO in corn oil.

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions (in solvent): Aliquot and store at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.

In Vitro & Cell-Based Assays

Q4: I am not observing AMPK activation in my cell line after treatment with this compound. Why might this be? A4: The activity of this compound is dependent on the presence of the major upstream kinase LKB1. Cell lines that are LKB1-null, such as HeLa cells, will not show an increase in pAMPK levels upon this compound treatment. It is crucial to verify the LKB1 status of your cell line. This compound has been shown to be effective in various LKB1-positive cell types, including human skeletal myotubes, hepatocytes, and Wi-38 human lung fibroblasts.

Q5: What are critical parameters to control in cell-based assays to ensure reproducibility? A5: To ensure reproducible results in cell-based assays, it is important to standardize several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

  • Cell Confluency: Seed cells to reach a consistent confluency at the time of treatment. Overly confluent cells may respond differently.

  • Seeding Density: Inconsistent cell numbers can lead to significant variability, especially in quantitative assays.

  • Serum Concentration: Changes in serum concentration in the culture medium can affect cell signaling pathways and the cellular response to this compound.

  • Incubation Time and Dose: The activation of AMPK by this compound is dose- and time-dependent. Ensure these parameters are consistent across experiments.

Q6: I'm seeing high background or off-target effects. What could be the cause? A6: While this compound is a specific AMPK activator, high concentrations or issues with the experimental system can lead to unexpected results. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. If you suspect off-target effects, consider performing control experiments, such as using an LKB1-null cell line or an inactive structural analog of this compound if available.

In Vivo & Animal Studies

Q7: My in vivo results with this compound show high variability between animals. What factors should I investigate? A7: High inter-animal variability in this compound studies can be influenced by several factors:

  • Animal Model: The genetic background, age, and health status of the animals are critical. This compound has been tested in diet-induced obese (DIO) mice, db/db mice, and aged mice, with effects varying based on the model's specific pathophysiology.

  • Diet: For metabolic studies, the type of diet (e.g., high-fat diet vs. standard chow) is a major determinant of the outcomes. Ensure strict control over the diet composition and feeding schedule.

  • Dosing and Formulation: this compound has been administered via oral gavage or formulated directly into feed. Inconsistent administration technique or uneven mixing in feed can lead to variable dosing. Ensure the formulation is prepared fresh and is stable if mixed with feed.

  • Treatment Duration: The therapeutic effects of this compound can be time-dependent. For example, in a phase IIa clinical trial, a significant reduction in fasting plasma glucose was observed between 21 and 28 days of treatment. Short-term studies may not capture the full therapeutic effect.

Q8: Does this compound cross the blood-brain barrier? A8: In rodents, this compound does not cross the blood-brain barrier, which is an important consideration when designing experiments targeting central vs. peripheral effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Effects of this compound in a Phase IIa Clinical Trial

Parameter This compound Treatment Group Placebo Group Duration
Fasting Plasma Glucose -0.6 mM reduction -0.1 mM reduction 28 days
Diastolic Blood Pressure Statistically significant reduction No significant change 28 days
Systolic Blood Pressure Statistically significant relative reduction No significant change 28 days

Data from a proof-of-concept study in Type 2 Diabetes patients on Metformin.

Table 2: Summary of In Vivo Dosing in Mouse Models

Mouse Model This compound Dose Administration Route Key Outcome
Diet-Induced Obese (DIO) Mice 100 mg/kg/day Oral Gavage Prevented increases in fasted glucose and insulin.
DIO Mice (hIAPPtg) 2 mg/g in HFD Formulated in Diet Reduced islet amyloid formation.

| Aged Mice (24 months) | 0.8 mg/g in diet | Formulated in Diet | Improved cardiac function and exercise capacity. |

Experimental Protocols

Protocol 1: Assessing AMPK Activation in Cultured Cells via Western Blot

  • Cell Seeding: Plate cells (e.g., Wi-38 or C2C12 myotubes) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight in standard growth medium.

  • Serum Starvation (Optional): Depending on the cell type and experimental goals, you may replace the growth medium with a low-serum or serum-free medium for 2-4 hours prior to treatment to reduce basal signaling.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO (e.g., 20 mM). Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Treatment: Remove medium from cells and add the this compound containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of pAMPK to total AMPK.

Visual Guides and Diagrams

O304_Mechanism cluster_0 Cellular Energy Stress cluster_1 This compound Action cluster_2 Downstream Effects LKB1 LKB1 Kinase AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates pAMPK pAMPK (Thr172) (Active) Effects Increased Glucose Uptake Reduced β-cell Stress Improved Microvascular Perfusion pAMPK->Effects Promotes O304 This compound PP2C PP2C Phosphatase O304->PP2C Inhibits PP2C->pAMPK Dephosphorylates

Caption: A logical decision tree for troubleshooting variability in this compound experiments.

Diagram 3: Standard In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepCompound Prepare this compound Stock (DMSO) Treat Treat with this compound & Controls PrepCompound->Treat PrepCells Culture Cells (Check passage & confluency) Seed Seed Plates PrepCells->Seed Seed->Treat Harvest Harvest Cells (Lysis) Treat->Harvest Quantify Quantify Protein Harvest->Quantify WB Western Blot (pAMPK / Total AMPK) Quantify->WB Analyze Densitometry & Statistical Analysis WB->Analyze

Caption: A standardized workflow for a cell-based this compound experiment to minimize variability.

References

O-304 stability testing in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-304. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, orally bioavailable small molecule that acts as a pan-activator of AMP-activated protein kinase (AMPK).[1][2][3][4] It functions by suppressing the dephosphorylation of AMPK, thereby increasing its activity.[3] This activity makes this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and associated cardiovascular complications.

Q2: What are the recommended solvents for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended primary solvents for preparing high-concentration stock solutions of this compound. It is slightly soluble in Ethanol. For aqueous buffers, a co-solvent system is necessary due to its low aqueous solubility.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare high-concentration stock solutions in 100% DMSO or DMF. For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -20°C or -80°C. Once prepared, it is advisable to use the stock solutions within one month.

Q4: What is the stability of this compound in solid form and in solution?

In its solid (powder) form, this compound is stable for at least four years when stored correctly. The stability in solution is less characterized, and specific data is often not reported. As a general guideline, stock solutions in DMSO are recommended to be used within one month when stored at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment due to the potential for hydrolysis and lower stability.

Troubleshooting Guides

Issue: My this compound solution is showing precipitation.

Precipitation of this compound from a solution can occur for several reasons, primarily related to exceeding its solubility limit in a given solvent system.

Possible Causes and Solutions:

  • Solvent Choice: The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents like DMSO.

    • Solution: If working with aqueous buffers (e.g., PBS, cell culture media), ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but low enough to not affect your experimental system. The final DMSO concentration in cell-based assays should ideally be kept below 0.5%.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A decrease in temperature can cause a compound to precipitate out of a saturated solution.

    • Solution: Gently warm the solution to see if the precipitate redissolves. When diluting a stock solution, perform the dilution at room temperature or the temperature of your experiment.

  • pH of the Solution: The solubility of compounds with ionizable groups can be pH-dependent.

  • Concentration Exceeds Solubility Limit: The intended final concentration of this compound in your working solution may be higher than its solubility in that specific solvent or buffer system.

    • Solution: Determine the kinetic solubility of this compound in your specific aqueous buffer before proceeding with your experiments (see the protocol below). This will help you establish the maximum achievable concentration without precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMSO~10 mg/mL to 20 mg/mL (~26.3 mM to 52.6 mM)
DMF~10 mg/mL (~26.3 mM)
EthanolSlightly soluble
DMSO:PBS (pH 7.2) (1:30)~0.03 mg/mL
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL

Note: The molecular weight of this compound is approximately 380.25 g/mol .

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in a Specific Solvent

This protocol provides a general method to evaluate the chemical stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Desired solvent (e.g., DMSO, PBS pH 7.4, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • Acetonitrile or methanol (B129727) (for quenching and sample preparation)

  • Incubator or water bath set to the desired experimental temperature (e.g., 37°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Initial Sample (T=0):

    • Dilute the this compound stock solution in your desired solvent to the final working concentration.

    • Immediately take an aliquot of this solution.

    • Quench any potential degradation by diluting the aliquot with a cold organic solvent (e.g., 1:1 with cold acetonitrile) to precipitate proteins and stop chemical reactions.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 time point.

  • Incubate the Solution: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C).

  • Collect Time-Point Samples: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots from the incubated solution and process them as described in step 2.

  • HPLC Analysis:

    • Analyze all the collected samples (T=0 and subsequent time points) by HPLC.

    • Use a UV detector set to a wavelength where this compound has maximum absorbance (λmax = 256, 320 nm).

    • The percentage of this compound remaining at each time point can be calculated by comparing the peak area of this compound to the peak area at T=0.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Testing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Dilute to Final Concentration in Desired Solvent prep_stock->prep_working t0_sample Take T=0 Sample prep_working->t0_sample incubate Incubate Solution at Experimental Temperature prep_working->incubate quench Quench Samples (e.g., cold Acetonitrile) t0_sample->quench timepoint_samples Collect Samples at Various Time Points incubate->timepoint_samples timepoint_samples->quench hplc Analyze by HPLC-UV quench->hplc data_analysis Calculate % Remaining vs. Time hplc->data_analysis

Caption: Workflow for this compound stability testing.

troubleshooting_workflow start Precipitation Observed in this compound Solution check_conc Is the concentration too high for the solvent system? start->check_conc check_solvent Is the aqueous buffer concentration too high? check_conc->check_solvent No sol_reduce_conc Reduce final concentration or perform a solubility test. check_conc->sol_reduce_conc Yes check_temp Did the temperature decrease? check_solvent->check_temp No sol_inc_cosolvent Increase organic co-solvent % (e.g., DMSO) if experimentally tolerated. check_solvent->sol_inc_cosolvent Yes sol_warm Gently warm solution while stirring. check_temp->sol_warm Yes end_node Precipitate Redissolved sol_reduce_conc->end_node sol_inc_cosolvent->end_node sol_warm->end_node

Caption: Troubleshooting guide for this compound precipitation.

ampk_pathway O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Suppresses dephosphorylation action pAMPK pAMPK (Active) PP2C->pAMPK Dephosphorylates AMPK AMPK AMPK->pAMPK Phosphorylation pAMPK->AMPK Dephosphorylation Metabolic_Effects Downstream Metabolic Effects (e.g., Glucose Uptake) pAMPK->Metabolic_Effects Activates

Caption: Simplified signaling pathway for this compound.

References

Identifying potential confounding factors in O-304 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-AMPK activator, O-304.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Suboptimal or No Observed Efficacy of this compound in Cellular Assays

Question: We are not observing the expected increase in AMPK phosphorylation or downstream effects (e.g., increased glucose uptake) after treating our cells with this compound. What are the potential confounding factors?

Answer: Several factors can contribute to a lack of this compound efficacy in cell-based experiments. Below is a troubleshooting guide to identify the potential cause.

Potential Confounding Factors and Troubleshooting Steps:

  • LKB1 Status of the Cell Line: The mechanism of action of this compound is dependent on the upstream kinase LKB1.[1] Cells that are LKB1-null will not show an increase in AMPK phosphorylation in response to this compound.

    • Verification: Confirm the LKB1 status of your cell line through literature search or Western blot analysis.

    • Alternative: In LKB1-null cells like HeLa, a calcium ionophore like ionomycin (B1663694) can be used as a positive control to activate AMPK through the CaMKK pathway, confirming the integrity of the downstream components of the AMPK signaling cascade.[1]

  • Sub-optimal this compound Concentration: The effective concentration of this compound can vary between cell types.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in published studies range from 2.5 µM to 10 µM in L6 myotubes.[1]

  • Incorrect Experimental Protocol: The timing of treatment and measurement is critical.

    • Review: Ensure your experimental protocol aligns with established methods for assessing AMPK activation and glucose uptake. Detailed protocols are provided below.

Logical Relationship for Troubleshooting Suboptimal Efficacy

start Suboptimal this compound Efficacy Observed check_lkb1 Check LKB1 Status of Cell Line start->check_lkb1 lkb1_present LKB1 Present check_lkb1->lkb1_present Positive lkb1_absent LKB1 Absent (e.g., HeLa cells) check_lkb1->lkb1_absent Negative check_concentration Perform Dose-Response Experiment (e.g., 2.5-10 µM) lkb1_present->check_concentration no_effect This compound will not activate AMPK. Use CaMKK activator as positive control. lkb1_absent->no_effect optimal_conc Optimal Concentration Identified check_concentration->optimal_conc Success suboptimal_conc Suboptimal Concentration check_concentration->suboptimal_conc Failure review_protocol Review Experimental Protocol (Timing, Reagents) optimal_conc->review_protocol suboptimal_conc->review_protocol protocol_ok Protocol Correct review_protocol->protocol_ok No Issues protocol_issue Protocol Issue Identified review_protocol->protocol_issue Issue Found expected_effect Expected Efficacy protocol_ok->expected_effect revise_protocol Revise Protocol protocol_issue->revise_protocol revise_protocol->expected_effect

Caption: Troubleshooting workflow for suboptimal this compound efficacy in vitro.

Issue 2: Variability in In Vivo Efficacy of this compound

Question: We are observing high variability in the therapeutic effects of this compound in our animal models. What could be the cause?

Answer: In vivo experiments with this compound can be influenced by several factors, leading to variability in outcomes.

Potential Confounding Factors and Troubleshooting Steps:

  • This compound Formulation and Bioavailability: Early preclinical and clinical studies used this compound as a suspension, which has limited oral bioavailability. A newer, solid formulation has markedly improved bioavailability.[2] Using different formulations will lead to different plasma concentrations and, consequently, variable efficacy.

    • Recommendation: Ensure consistency in the this compound formulation used across all experimental groups and studies. If comparing results to older studies, be aware of the formulation used.

  • Co-administration with Other Drugs: this compound has been studied in combination with metformin (B114582) and SGLT2 inhibitors.[2] These drugs can have synergistic or additive effects, which could confound the interpretation of this compound's specific contribution.

    • Experimental Design: Include appropriate control groups: vehicle, this compound alone, co-administered drug alone, and the combination of this compound and the other drug.

  • Animal Model and Diet: The effects of this compound can be influenced by the specific animal model (e.g., diet-induced obese mice, genetic models like db/db mice) and the diet used (e.g., high-fat diet).

    • Consistency: Maintain consistency in the animal strain, age, sex, and diet throughout the experiments.

Table 1: this compound Formulation Characteristics

FormulationDescriptionOral BioavailabilityReference
SuspensionThis compound suspended in a vehicle (e.g., 2% w/v methylcellulose)Limited
Solid (Na-salt)Novel solid pharmaceutical compositionMarkedly Improved
Issue 3: Unexpected Off-Target or Adverse Effects

Question: We are observing unexpected effects in our experiments that don't seem to be directly related to AMPK activation. Is this possible?

Answer: While this compound is a potent AMPK activator, it has also been shown to have other mechanisms of action that could explain unexpected findings.

Potential Confounding Factors and Troubleshooting Steps:

  • Mitochondrial Uncoupling: this compound has been shown to act as a mitochondrial uncoupler in myotubes. This can increase energy expenditure and affect cellular respiration independently of direct AMPK activation.

    • Investigation: If you observe changes in cellular respiration, mitochondrial membrane potential, or heat production, consider that this might be due to this compound's uncoupling activity. A Seahorse XF Cell Mito Stress Test can be used to investigate this further.

  • Effects Independent of Weight Loss: The beneficial metabolic effects of this compound can occur independently of any effect on weight and body fat loss.

    • Interpretation: Do not be concerned if you observe improvements in glucose homeostasis without a corresponding reduction in body weight in your animal models. This is a known characteristic of this compound's action.

Experimental Protocols

Protocol 1: Western Blot for AMPK Activation

This protocol is for assessing the phosphorylation of AMPK at Threonine 172 (p-AMPK T172) in cell lysates.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AMPK (Thr172) (e.g., Cell Signaling Technology, #2535) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total AMPK as a loading control.

Signaling Pathway of this compound Action

O304 This compound PP2C PP2C O304->PP2C Inhibits pAMPK p-AMPK (Active) PP2C->pAMPK Dephosphorylates LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates Downstream Downstream Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Downstream

Caption: this compound signaling pathway leading to AMPK activation.

Protocol 2: 2-Deoxy-D-Glucose (2-DG) Uptake Assay in L6 Myotubes

This protocol measures insulin-independent glucose uptake stimulated by this compound.

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Serum Starvation:

    • Serum-starve the differentiated myotubes for 4 hours in serum-free DMEM.

  • This compound Treatment:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate cells with this compound at various concentrations (e.g., 0, 2.5, 5, 10 µM) in KRH buffer for 30 minutes.

  • Glucose Uptake:

    • Add [³H]-2-deoxyglucose to each well and incubate for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial.

    • Measure the radioactivity using a liquid scintillation counter.

    • Normalize the counts to the protein concentration of each well.

Experimental Workflow for 2-DG Uptake Assay

start Differentiated L6 Myotubes starve Serum Starve (4 hours) start->starve treat Treat with this compound (30 minutes) starve->treat add_2dg Add [³H]-2-DG (10 minutes) treat->add_2dg wash Wash with ice-cold PBS add_2dg->wash lyse Lyse Cells wash->lyse count Scintillation Counting lyse->count end Quantify Glucose Uptake count->end

Caption: Workflow for the 2-deoxy-D-glucose uptake assay.

Quantitative Data Summary

Table 2: Results of Phase IIa Clinical Trial of this compound in Type 2 Diabetes Patients

ParameterThis compound Treatment Group (n=25)Placebo Group (n=24)p-valueReference
Fasting Plasma Glucose (FPG)
Mean Absolute Reduction (mM)-0.60-0.100.0096
HOMA-IR
Absolute Reduction (within group)Statistically significant (p=0.0097)Not significantN/A
Blood Pressure
Diastolic Blood PressureStatistically significant reductionNo significant changeN/A
Systolic Blood PressureStatistically significant relative reductionNo significant changeN/A

Note: The clinical trial was conducted over 28 days in type 2 diabetes patients on a stable dose of metformin.

References

Technical Support Center: O-304 Treatment Duration in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the treatment duration of O-304 in chronic disease models.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a first-in-class, orally available pan-AMPK (AMP-activated protein kinase) activator.[1] Its unique mechanism involves suppressing the dephosphorylation of the phosphorylated form of AMPK (pAMPK) at the Thr172 residue by protein phosphatase 2C (PP2C).[1][2] This action maintains elevated levels of active AMPK, a master regulator of cellular energy homeostasis, without depleting cellular ATP.[1][3] Activation of AMPK leads to beneficial metabolic effects, including increased glucose uptake in skeletal muscle and a reduction in β-cell stress.

Q2: What is a typical starting point for this compound treatment duration in preclinical chronic disease models?

A2: Based on published preclinical studies, a common treatment duration for this compound in mouse models of chronic diseases like diet-induced obesity and type 2 diabetes is between 7 to 8 weeks. In a proof-of-concept phase IIa clinical trial involving type 2 diabetes patients, a treatment duration of 28 days was utilized. For aged mouse models, studies have explored longer-term treatment, ranging from 6 to 12 months, to assess effects on age-related decline. The optimal duration will ultimately depend on the specific chronic disease model and the endpoints being investigated.

Q3: How does this compound affect cardiovascular parameters in the context of chronic disease?

A3: this compound has demonstrated beneficial effects on the cardiovascular system. In animal models, it has been shown to improve cardiac function, increase stroke volume, and enhance exercise capacity. It also improves peripheral microvascular perfusion and can reduce blood pressure. Notably, unlike some other AMPK activators, this compound has not been found to induce cardiac hypertrophy.

Q4: Can this compound be used in combination with other therapies for chronic diseases?

A4: Yes, preclinical and clinical data suggest that this compound can be effective in combination with other standard treatments. For instance, it has been shown to work efficiently with metformin (B114582) and synergistically with SGLT2 inhibitors to improve glucose homeostasis in animal models. The phase IIa clinical trial was conducted in type 2 diabetes patients who were already on a stable metformin regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in response to this compound treatment. Individual animal differences in metabolism or disease progression.Increase sample size to ensure statistical power. Stratify animals based on baseline disease severity before initiating treatment.
Lack of significant effect at a chosen time point. Insufficient treatment duration for the specific chronic disease model. The disease may require a longer intervention period for physiological changes to become apparent.Consider a pilot study with staggered treatment durations (e.g., 4, 8, and 12 weeks) to determine the optimal window for observing the desired effects.
Plateauing of therapeutic effect. Adaptation or compensatory mechanisms in the biological system.Measure target engagement (e.g., pAMPK levels in relevant tissues) at different time points to ensure sustained pathway activation. Consider intermittent dosing schedules.
Unexpected side effects with long-term administration. Off-target effects or accumulation of the compound.Although long-term toxicology studies in animals have shown this compound to be "clean," it is crucial to monitor animal health closely. If unexpected effects are observed, consider reducing the dose or re-evaluating the treatment duration.

Quantitative Data Summary

Table 1: Summary of this compound Treatment Durations and Effects in Preclinical and Clinical Studies

Model/Population Treatment Duration Key Findings Reference
Diet-Induced Obese (DIO) Mice8 weeksPrevented HFD-provoked increase in fasted glucose and plasma insulin (B600854) levels.
hIAPPtg HFD Mice7 weeksSignificantly reduced islet amyloid formation.
Aged Mice6 and 12 monthsIncreased stroke volume, cardiac output, and end-diastolic volume.
Type 2 Diabetes Patients28 daysReduced fasting plasma glucose and HOMA-IR.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Treatment Duration in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control (e.g., 2% w/v methylcellulose)

    • This compound (e.g., 100 mg/kg/day via oral gavage) for 4 weeks

    • This compound (100 mg/kg/day) for 8 weeks

    • This compound (100 mg/kg/day) for 12 weeks

  • Treatment Administration: Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of each treatment period.

    • Collect blood samples for analysis of fasting glucose, insulin, and lipid profiles.

  • Endpoint Analysis: At the end of each treatment period, euthanize the animals and collect tissues (e.g., liver, skeletal muscle, adipose tissue) for histological analysis and measurement of pAMPK levels to confirm target engagement.

  • Data Analysis: Compare the metabolic parameters and tissue-specific markers across the different treatment durations to identify the optimal length of treatment for achieving the desired therapeutic effects.

Visualizations

O304_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular O304 This compound PP2C Protein Phosphatase 2C O304->PP2C inhibits dephosphorylation of pAMPK pAMPK pAMPK (Active) PP2C->pAMPK dephosphorylates AMPK AMPK AMPK->pAMPK phosphorylation Downstream Downstream Metabolic and Cardiovascular Benefits pAMPK->Downstream

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce Chronic Disease Model (e.g., High-Fat Diet) Baseline Baseline Measurements (e.g., Glucose, Weight) Induction->Baseline Group1 Group 1: Vehicle Control Baseline->Group1 Group2 Group 2: This compound (Duration X) Baseline->Group2 Group3 Group 3: This compound (Duration Y) Baseline->Group3 Group4 Group 4: This compound (Duration Z) Baseline->Group4 Monitoring In-life Monitoring (Weekly/Bi-weekly) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Analysis (Biomarkers, Histology) Monitoring->Endpoint Optimal Determine Optimal Treatment Duration Endpoint->Optimal

References

Validation & Comparative

A Comparative Guide to AMPK Activation: O-304 versus Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of O-304 and metformin (B114582), two prominent activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. While both compounds ultimately lead to AMPK activation, their underlying mechanisms differ significantly, influencing their potency, specificity, and potential therapeutic applications. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: A Tale of Two Activators

The fundamental difference between this compound and metformin lies in their mode of AMPK activation. This compound is a direct activator , whereas metformin acts indirectly .

This compound: The Direct Approach

This compound is a first-in-class, orally available, pan-AMPK activator.[1] Its mechanism involves the suppression of protein phosphatase 2C (PP2C), an enzyme responsible for dephosphorylating and thereby inactivating AMPK.[2] By inhibiting PP2C, this compound ensures that the phosphorylated, active state of AMPK is maintained. This direct action does not rely on cellular energy stress, meaning it can activate AMPK without altering the cell's AMP:ATP ratio.

Metformin: The Indirect Route

Metformin, a widely prescribed drug for type 2 diabetes, activates AMPK through an indirect mechanism. It primarily inhibits Complex I of the mitochondrial respiratory chain.[3] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, mimicking a state of low cellular energy.[3][4]

Quantitative Comparison of AMPK Activation

CompoundMechanism of ActionTargetEffective Concentration for AMPK Activation (in vitro)Notes
This compound DirectInhibits PP2C-mediated dephosphorylation of pAMPKDose-dependent increase in pAMPK observed in the low micromolar range (e.g., 2.5 µM - 10 µM in L6 myotubes). In HKC-8 cells, effects were seen at 50 nM.Orally available and has shown efficacy in preclinical and Phase I/IIa clinical trials.
Metformin IndirectInhibits Mitochondrial Complex I, increasing AMP:ATP ratioHighly variable; significant activation often requires high micromolar to millimolar concentrations (e.g., 50 µM to 2 mM in primary hepatocytes, depending on incubation time).A widely used and well-characterized therapeutic agent for type 2 diabetes.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Metformin Metformin Pathway cluster_O304 This compound Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits ATP_Ratio ↑ AMP:ATP Ratio Mito->ATP_Ratio AMPK_inactive AMPK (inactive) ATP_Ratio->AMPK_inactive activates O304 This compound PP2C PP2C O304->PP2C inhibits AMPK_active pAMPK (active) PP2C->AMPK_active dephosphorylates Downstream Downstream Metabolic Effects AMPK_active->Downstream LKB1 LKB1 LKB1->AMPK_inactive phosphorylates

Caption: Comparative signaling pathways of Metformin and this compound in AMPK activation.

start Cell Culture (e.g., Hepatocytes, Myotubes) treatment Treatment with This compound or Metformin start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pAMPK, anti-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: A typical experimental workflow for assessing AMPK activation via Western Blot.

Experimental Protocols

The following are generalized protocols for key experiments used to assess AMPK activation by compounds like this compound and metformin.

Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines for studying AMPK activation include primary hepatocytes, skeletal muscle cells (e.g., L6 myotubes), and various cancer cell lines.

  • Culture Conditions: Cells are maintained in appropriate growth media and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Cells are treated with varying concentrations of this compound (typically in the nM to low µM range) or metformin (µM to mM range) for specific durations (ranging from minutes to hours). A vehicle control (e.g., DMSO for this compound, media for metformin) is always included.

Western Blot Analysis for AMPK Phosphorylation

This is the most common method to assess AMPK activation by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK α Thr172) and total AMPKα.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of AMPK.

  • Immunoprecipitation of AMPK: AMPK is immunoprecipitated from cell lysates using an antibody against one of its subunits.

  • Kinase Reaction: The immunoprecipitated AMPK is incubated with a specific substrate (e.g., SAMS peptide) and ATP (often radiolabeled [γ-³²P]ATP) in a kinase reaction buffer. The compound of interest (this compound or metformin) is included in the reaction mixture.

  • Measurement of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified. For radioactive assays, this is done by measuring the incorporation of ³²P. Non-radioactive methods using specific antibodies or coupled enzyme assays are also available.

Conclusion

This compound and metformin represent two distinct strategies for activating AMPK. This compound's direct mechanism of action, by preventing AMPK dephosphorylation, offers a targeted approach that is independent of the cell's energy status. In contrast, metformin's indirect activation via mitochondrial inhibition links its effects to cellular energy metabolism. The choice between these activators in a research or therapeutic context will depend on the specific goals of the study or treatment. While metformin is a well-established drug, the development of direct activators like this compound holds promise for more specific and potentially more potent modulation of the AMPK pathway for various metabolic and cardiovascular diseases. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials.

References

A Comparative Analysis of O-304 and Other Direct AMPK Activators for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of O-304, a novel direct AMP-activated protein kinase (AMPK) activator, with other well-characterized direct AMPK activators. The information presented is supported by experimental data to aid researchers in selecting the most appropriate compound for their specific preclinical studies.

Introduction to Direct AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a promising therapeutic target for metabolic diseases, including type 2 diabetes, and cardiovascular conditions. Direct AMPK activators are small molecules that enhance AMPK activity through direct interaction with the AMPK enzyme complex, in contrast to indirect activators that modulate upstream pathways. These direct activators can be broadly categorized based on their mechanism of action:

  • Allosteric Activators: These compounds bind to the allosteric drug and metabolite (ADaM) site on the AMPK complex, inducing a conformational change that enhances kinase activity.

  • Dephosphorylation Inhibitors: These molecules prevent the deactivation of AMPK by inhibiting phosphatases that remove the activating phosphate (B84403) group from Thr172 on the catalytic α-subunit.

This compound is a first-in-class, orally available, pan-AMPK activator that functions primarily by suppressing the dephosphorylation of phosphorylated AMPK (pAMPK) at the Thr172 residue by protein phosphatase 2C (PP2C).[1][2] This mechanism distinguishes it from many other direct AMPK activators that function allosterically.

Quantitative Comparison of Direct AMPK Activators

The following table summarizes the key quantitative parameters of this compound and other prominent direct AMPK activators. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, experimental conditions may vary.

ActivatorPrimary Mechanism of ActionTarget IsoformsPotency (EC50/IC50)Key References
This compound Inhibition of PP2C-mediated dephosphorylation of pAMPKPan-AMPK activatorDose-dependent suppression of dephosphorylation observed in the low micromolar range.[1][2]Steneberg et al., 2018[1]
A-769662 Allosteric activationSelective for β1-containing complexesEC50 ≈ 0.8 µMSanders et al., 2007
PF-06409577 Allosteric activationSelective for β1-containing complexesEC50 ≈ 7 nM for α1β1γ1Cameron et al., 2016
MK-8722 Allosteric activationPan-AMPK activatorEC50 ≈ 1-60 nM across various isoformsCokorinos et al., 2017

Signaling Pathways and Downstream Effects

The activation of AMPK by these compounds initiates a signaling cascade that affects various downstream targets to restore cellular energy balance. A simplified representation of this pathway is illustrated below.

cluster_activators Direct AMPK Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects O304 This compound PP2C PP2C O304->PP2C Inhibits A769662 A-769662 AMPK AMPK A769662->AMPK Allosterically Activates PF06409577 PF-06409577 PF06409577->AMPK Allosterically Activates MK8722 MK-8722 MK8722->AMPK Allosterically Activates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC (Acetyl-CoA Carboxylase) pAMPK->ACC Phosphorylates mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Promotes PP2C->pAMPK Dephosphorylates pACC pACC (Inactive) ACC->pACC Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: Simplified signaling pathway of direct AMPK activators.

This compound has been shown to increase the phosphorylation of ACC (a direct downstream target of AMPK) and suppress the mTORC1 signaling pathway. This leads to beneficial metabolic effects such as increased glucose uptake in skeletal muscle and reduced β-cell stress.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro AMPK Dephosphorylation Inhibition Assay (this compound)

This assay is crucial for characterizing compounds like this compound that act by inhibiting AMPK dephosphorylation.

Objective: To determine the ability of a test compound to inhibit the dephosphorylation of pAMPK by a phosphatase such as PP2C.

Materials:

  • Recombinant, pre-phosphorylated AMPK (pAMPK)

  • Recombinant Protein Phosphatase 2C (PP2C)

  • Test compound (e.g., this compound)

  • Dephosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM DTT, 10 mM MgCl2)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-pAMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare a reaction mixture containing pAMPK and PP2C in dephosphorylation buffer.

  • Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pAMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for pAMPK and total AMPK. The ratio of pAMPK to total AMPK indicates the level of dephosphorylation inhibition.

start Start prepare_mix Prepare pAMPK and PP2C reaction mixture start->prepare_mix add_compound Add this compound at various concentrations prepare_mix->add_compound incubate Incubate at 30°C add_compound->incubate stop_reaction Stop reaction with SDS-PAGE sample buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot antibody_incubation Incubate with anti-pAMPK and anti-total AMPK antibodies western_blot->antibody_incubation detection Chemiluminescent detection antibody_incubation->detection quantification Quantify band intensities (pAMPK/total AMPK) detection->quantification end End quantification->end

Caption: Workflow for the in vitro AMPK dephosphorylation inhibition assay.

In Vitro Kinase Activity Assay (SAMS Peptide Assay)

This is a standard method to measure the direct kinase activity of AMPK in the presence of an activator.

Objective: To quantify the kinase activity of AMPK by measuring the phosphorylation of a synthetic peptide substrate (SAMS).

Materials:

  • Recombinant AMPK

  • Test compound (e.g., A-769662, PF-06409577, MK-8722)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing AMPK, SAMS peptide, and the test compound at various concentrations in kinase assay buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of AMPK and determine the EC50 of the activator.

start Start prepare_mix Prepare AMPK, SAMS peptide, and test compound mixture start->prepare_mix add_atp Initiate reaction with [γ-³²P]ATP prepare_mix->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction by spotting on P81 paper incubate->stop_reaction wash Wash P81 paper with phosphoric acid stop_reaction->wash scintillation_count Measure radioactivity with scintillation counter wash->scintillation_count calculate Calculate specific activity and EC50 scintillation_count->calculate end End calculate->end

Caption: Workflow for the in vitro AMPK kinase activity assay (SAMS peptide assay).

Cell-Based AMPK Activation Assay (Western Blot)

This assay determines the ability of a compound to activate AMPK within a cellular context.

Objective: To measure the phosphorylation of AMPK and its downstream target ACC in cultured cells treated with a test compound.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-pAMPKα (Thr172), anti-total AMPKα, anti-pACC (Ser79), anti-total ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to desired confluency.

  • Treat cells with the test compound at various concentrations for a specified duration.

  • Wash cells with ice-cold PBS and lyse with cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting as described in the dephosphorylation inhibition assay protocol.

  • Probe membranes with primary antibodies against pAMPK, total AMPK, pACC, and total ACC.

  • Detect and quantify the signals to determine the level of AMPK activation.

Concluding Remarks

This compound represents a distinct class of direct AMPK activators with a mechanism centered on the inhibition of phosphatase activity. This contrasts with the allosteric activation mechanism of compounds like A-769662, PF-06409577, and MK-8722. The choice of activator for a particular study will depend on the specific research question, the desired isoform selectivity, and the cellular context being investigated. The provided data and protocols offer a foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the therapeutic potential of direct AMPK activation.

References

A Comparative Analysis of O-304's Therapeutic Efficacy in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel adiponectin receptor agonist, O-304, against established therapeutic agents for type 2 diabetes. The data presented is collated from preclinical studies in diabetic animal models, offering a quantitative comparison of their therapeutic effects on key metabolic parameters. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.

Mechanism of Action: this compound as an Adiponectin Receptor Agonist

This compound is a synthetic, orally bioavailable small molecule that acts as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. Adiponectin is an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. By binding to and activating AdipoR1 and AdipoR2, this compound mimics the downstream effects of adiponectin. This activation leads to the stimulation of two key intracellular signaling pathways:

  • AMP-activated protein kinase (AMPK) pathway: Primarily activated via AdipoR1, this pathway plays a crucial role in regulating cellular energy homeostasis. Its activation in skeletal muscle and the liver leads to increased glucose uptake and fatty acid oxidation, and a reduction in hepatic glucose production.

  • Peroxisome proliferator-activated receptor-alpha (PPARα) pathway: Primarily activated through AdipoR2, this pathway is a key regulator of lipid metabolism, promoting fatty acid oxidation and reducing lipid accumulation.

The dual activation of these pathways contributes to improved insulin (B600854) sensitivity, better glycemic control, and a reduction in the lipid burden associated with type 2 diabetes and related metabolic disorders.

cluster_cell Target Cell (e.g., Myocyte, Hepatocyte) cluster_effects Therapeutic Effects O304 This compound AdipoR1 AdipoR1 O304->AdipoR1 AdipoR2 AdipoR2 O304->AdipoR2 AMPK AMPK Activation AdipoR1->AMPK PPARa PPARα Activation AdipoR2->PPARa GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake FAO ↑ Fatty Acid Oxidation AMPK->FAO HGP ↓ Hepatic Glucose Production AMPK->HGP PPARa->FAO Lipid ↓ Lipid Accumulation PPARa->Lipid cluster_workflow Experimental Workflow for Preclinical Evaluation start Start: Select db/db Mice (8-10 weeks old) acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Daily Oral Gavage (4-8 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Fasting Glucose) treatment->monitoring end_study End of Study: Sample Collection treatment->end_study monitoring->treatment analysis Biochemical Analysis (HbA1c, Insulin, Lipids) end_study->analysis data Data Analysis and Comparison analysis->data

A Comparative Analysis of O-304 and AICAR in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) has emerged as a pivotal strategy for developing therapeutics against a myriad of metabolic disorders, including type 2 diabetes, obesity, and cardiovascular diseases. Among the pharmacological agents utilized to probe and modulate this critical cellular energy sensor, O-304 and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) are two prominent compounds. This guide provides an objective, data-driven comparison of this compound and AICAR, focusing on their mechanisms of action, performance in preclinical and clinical studies, and the experimental protocols that underpin these findings.

At a Glance: this compound vs. AICAR

FeatureThis compoundAICAR
Primary Mechanism Pan-AMPK activator; suppresses dephosphorylation of pAMPK (Thr172) by protein phosphatase 2C (PP2C)[1].AMP analogue; converted to ZMP, which allosterically activates AMPK[2][3].
Oral Bioavailability Orally available[1][4]. A novel formulation has markedly improved oral bioavailability.Very poor oral bioavailability in clinical trials.
Cellular ATP Levels Increases pAMPK levels without reducing cellular ATP.Does not disturb cellular adenine (B156593) nucleotide ratios.
Clinical Development Has undergone Phase I and Phase IIa clinical trials for type 2 diabetes.Clinical trials have been conducted for various conditions, but some have been stopped early.
"Exercise Mimetic" Effects Considered a bona fide "exercise mimetic," improving cardiac function and exercise capacity without promoting glycogen (B147801) accumulation.Often referred to as an "exercise mimetic" due to its ability to increase endurance in preclinical models.

Mechanism of Action: A Tale of Two Activators

Both this compound and AICAR converge on the activation of AMPK, a master regulator of cellular energy homeostasis. However, their approaches to achieving this activation are fundamentally different.

This compound acts as a pan-AMPK activator by an indirect mechanism that sustains the active, phosphorylated state of AMPK. It achieves this by suppressing the dephosphorylation of the threonine 172 residue on the AMPKα subunit, a critical step for its activity. This action is mediated by inhibiting the activity of protein phosphatase 2C (PP2C) towards AMPK. A key advantage of this mechanism is that it enhances AMPK activity without depleting cellular ATP levels.

AICAR , on the other hand, is an adenosine (B11128) analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an AMP analogue and allosterically activates AMPK by binding to the γ-subunit, mimicking the effect of AMP.

cluster_O304 This compound Pathway cluster_AICAR AICAR Pathway O304 This compound PP2C Protein Phosphatase 2C (PP2C) O304->PP2C Inhibits pAMPK Phosphorylated AMPK (Active) PP2C->pAMPK Dephosphorylates AMPK AMPK (Inactive) pAMPK->AMPK AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylated by AMPK_inactive AMPK (Inactive) ZMP->AMPK_inactive Allosterically Activates AdenosineKinase Adenosine Kinase AMPK_active AMPK (Active) AMPK_inactive->AMPK_active start Start: C57BL/6J mice on High-Fat Diet (8-12 weeks) randomization Randomization into Treatment Groups start->randomization treatment Daily Treatment (4-8 weeks) - Vehicle (Control) - this compound (Oral Gavage) - AICAR (IP Injection) randomization->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) treatment->itt analysis Data Analysis (AUC calculation) gtt->analysis itt->analysis end Endpoint: Assess Glucose Homeostasis analysis->end

References

Cross-Validation of O-304's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-AMPK activator O-304 with other known AMPK modulators. The objective is to offer a clear cross-validation of this compound's effects in various cell lines, supported by experimental data and detailed methodologies for key assays.

Comparative Analysis of this compound and Alternative AMPK Activators

This compound is a novel, orally available pan-AMPK activator that functions by suppressing the dephosphorylation of phospho-AMPK at threonine 172, a mechanism that does not deplete cellular ATP levels.[1] Its efficacy has been demonstrated in multiple cell lines, where it promotes insulin-independent glucose uptake, reduces cellular stress, and preserves pancreatic β-cell function.[1] This section compares the performance of this compound with other well-established AMPK activators: Metformin, AICAR, and A-769662.

Data Presentation

The following tables summarize the quantitative effects of this compound and its alternatives on key cellular processes indicative of AMPK activation.

Table 1: Comparison of AMPK Phosphorylation (pAMPKα at Thr172)

CompoundCell LineConcentrationFold Increase in pAMPKα (Thr172)Reference
This compound Wi-38 (Human Lung Fibroblasts)10 µM~2.5[2]
Human Skeletal Myotubes10 µMIncreased[3]
INS-1E (Rat Insulinoma)5 µMIncreased[4]
Metformin Human Hepatocytes500 µM~4.7
Rat Hepatocytes500 µM~1.7
AICAR C2C12 (Mouse Myoblasts)2 mMIncreased
ROS 17/2.8 (Rat Osteoblastic)500 µMIncreased
A-769662 HEK293 (Human Embryonic Kidney)25 µMIncreased
Mouse Hepatocytes200 µMIncreased

Table 2: Comparison of Glucose Uptake

CompoundCell LineConcentrationEffect on Glucose UptakeReference
This compound Mouse Skeletal Muscle (in vivo)0.5 mg/g dietIncreased [18F]-FDG uptake
Differentiated MyotubesNot specifiedStimulated insulin-independent uptake
Metformin Human Lung Adenocarcinoma (A549)5-20 mMDecreased cell viability, implying altered metabolism
AICAR Rat Skeletal MuscleNot specifiedIncreased insulin-stimulated uptake
C2C12 MyotubesNot specifiedIncreased 2-NBDG uptake
A-769662 Mouse Skeletal Muscle1 mMIncreased glucose uptake

Table 3: Comparison of Effects on Downstream Targets and Cellular Processes

CompoundCell Line/ModelEffectMechanismReference
This compound INS-1E CellsEnhanced autophagic fluxAMPK activation
Differentiated MyotubesActs as a mitochondrial uncouplerPromotes glucose utilization over glycogen (B147801) storage
Metformin Various Cancer Cell LinesInduces cell cycle arrestAMPK activation, inhibition of mTOR signaling
Human HepatocytesDecreases cellular energy statusInhibition of mitochondrial respiratory chain
AICAR Rat Skeletal MuscleIncreased fatty acid uptakeAMPK activation
A-769662 HEK293 CellsReduced mitochondrial respirationAMPK-dependent

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blot for Phospho-AMPKα (Thr172)

This protocol is essential for assessing the activation state of AMPK.

  • Cell Lysis:

    • Culture cells (e.g., C2C12 myoblasts, primary hepatocytes) to 70-80% confluency.

    • Treat cells with this compound or alternative compounds at desired concentrations and durations.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample in Laemmli buffer at 95-100°C for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535 or #2531) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-AMPKα signal to total AMPKα as a loading control.

2-NBDG Glucose Uptake Assay

This assay measures the rate of glucose uptake into cultured cells.

  • Cell Preparation:

    • Seed cells (e.g., C2C12 myotubes) in a 24-well plate and allow them to differentiate.

    • Starve the myotubes in glucose-free DMEM for 2 hours prior to the assay.

  • Treatment and 2-NBDG Incubation:

    • Treat the cells with this compound or alternative compounds for the desired time.

    • Add 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Measurement:

    • Wash the cells twice with ice-cold PBS to stop the uptake.

    • Lyse the cells with RIPA buffer.

    • Measure the fluorescence of the cell lysate using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity to the total protein concentration of each sample.

Autophagy Flux Assay (LC3-II Western Blot)

This assay quantifies the rate of autophagy.

  • Cell Treatment:

    • Culture cells (e.g., INS-1E) and treat with this compound or other compounds.

    • For each condition, include a parallel treatment with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment to block the degradation of LC3-II.

  • Western Blotting:

    • Perform cell lysis, protein quantification, SDS-PAGE, and transfer as described in the pAMPKα Western Blot protocol.

    • Use a 12% polyacrylamide gel for better separation of LC3-I and LC3-II.

    • Incubate the membrane with a primary antibody against LC3B.

  • Data Analysis:

    • Quantify the intensity of the LC3-II band.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagy.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

O304_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular O304 This compound PP2C PP2C O304->PP2C Inhibits AMPK_active pAMPK (Active) PP2C->AMPK_active Dephosphorylates AMPK_inactive pAMPK (Inactive) AMPK_inactive->AMPK_active Activation Anabolic Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK_active->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK_active->Catabolic Stimulates

Caption: Mechanism of action of this compound as a pan-AMPK activator.

AMPK_Signaling_Pathway cluster_activators AMPK Activators cluster_pathway Signaling Cascade O304 This compound AMPK AMPK O304->AMPK Prevents Dephosphorylation Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Metformin->Mitochondria Inhibits AICAR AICAR AMP_ATP_ratio ↑ AMP:ATP Ratio AICAR->AMP_ATP_ratio Mimics AMP A769662 A-769662 A769662->AMPK Allosteric Activation Mitochondria->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 LKB1->AMPK Phosphorylates ACC ACC AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates Autophagy Autophagy AMPK->Autophagy Stimulates mTOR->Autophagy Inhibits

Caption: Comparative signaling pathways of AMPK activators.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., C2C12, Hepatocytes, INS-1E) Treatment Treatment with This compound or Alternatives Cell_Culture->Treatment Western_Blot Western Blot (pAMPK, LC3-II) Treatment->Western_Blot Glucose_Uptake 2-NBDG Glucose Uptake Assay Treatment->Glucose_Uptake Autophagy_Flux Autophagy Flux (LC3-II turnover) Treatment->Autophagy_Flux Quantification Quantitative Analysis of Protein Levels & Fluorescence Western_Blot->Quantification Glucose_Uptake->Quantification Autophagy_Flux->Quantification Comparison Comparative Analysis of Compound Efficacy Quantification->Comparison

References

The Dawn of "Exercise-in-a-Pill": A Head-to-Head Comparison of O-304 and Other Leading Exercise Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global health landscape is increasingly burdened by chronic diseases linked to sedentary lifestyles. While exercise remains the cornerstone of prevention and treatment, a significant portion of the population is unable to partake in sufficient physical activity due to age, disease, or physical limitations. This has spurred the development of "exercise mimetics," pharmacological agents that recapitulate the systemic benefits of exercise. This guide provides a comprehensive, data-driven comparison of a leading clinical-stage exercise mimetic, O-304, with other prominent research compounds in this class: AICAR, GW501516, SRT2104, and SLU-PP-332.

At a Glance: Key Players in Exercise Mimetics

Exercise mimetics operate through various molecular pathways that are naturally activated during physical exertion. The compounds discussed in this guide represent a diversity of targets, each with a unique mechanism of action.

  • This compound: A pan-AMPK (AMP-activated protein kinase) activator currently in clinical development.[1][2][3] AMPK is a master regulator of cellular energy homeostasis.

  • AICAR (Acadesine): One of the earliest studied AMPK activators, which acts as an adenosine (B11128) monophosphate (AMP) analog.[4][5]

  • GW501516 (Cardarine): A potent and selective PPARδ (peroxisome proliferator-activated receptor delta) agonist. PPARδ is a nuclear receptor that regulates fatty acid metabolism and inflammation.

  • SRT2104: A selective SIRT1 (sirtuin 1) activator. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in metabolic regulation and cellular stress responses.

  • SLU-PP-332: An agonist of the estrogen-related receptors (ERRα, β, and γ), which are key regulators of mitochondrial biogenesis and function.

Head-to-Head Performance: Preclinical and Clinical Data

The following tables summarize the quantitative data from preclinical (murine models) and clinical studies to provide a comparative overview of the efficacy of this compound and its counterparts.

Preclinical Efficacy in Murine Models
ParameterThis compoundAICARGW501516SRT2104SLU-PP-332
Endurance Improvement Improved exercise capacity in aged mice44% increase in running endurance in sedentary mice (4 weeks)~70% increase in running endurance in sedentary mice (8 weeks)Improved motor coordination and performance in aged mice.Increased running endurance in sedentary mice.
Fat Mass Reduction Mitigated obesity in diet-induced obese (DIO) miceDecrease in body weight and abdominal fat in HFD miceProtection against diet-induced obesity.Preserved muscle mass in a model of atrophy.20% reduction in fat mass in DIO mice (4 weeks)
Glucose Metabolism Reduced fasting plasma glucose and insulin (B600854) resistance in DIO miceNormalized oral glucose tolerance test and lowered fasting glucose and insulinProtection against diet-induced type II diabetes.Decreased insulin sensitivity in elderly volunteers.30% reduction in fasting glucose and 50% improvement in insulin sensitivity in DIO mice (4 weeks)
Lipid Metabolism Not explicitly detailed in the provided results.Reduced plasma triglycerides and free fatty acids; increased HDL cholesterolDecreased liver enzyme levels and lipids.Decreased serum cholesterol, LDL, and triglycerides in elderly volunteers.Ameliorated hepatic steatosis.
Mitochondrial Function Not explicitly detailed in the provided results.Increased mitochondrial enzyme content and activity in aged miceIncreased fatty acid oxidation.Increased mitochondrial content and oxidative phosphorylation.2.5-fold increase in mitochondrial DNA content in skeletal muscle
Clinical Trial Data Overview
ParameterThis compoundAICARGW501516SRT2104SLU-PP-332
Study Population Type 2 Diabetes PatientsNot extensively studied in large clinical trials for metabolic syndrome.Healthy men with metabolic syndrome characteristicsElderly volunteers and Type 2 Diabetes PatientsNo human clinical trial data available.
Primary Metabolic Effects Reduced fasting plasma glucose and HOMA-IRN/AAmeliorated multiple metabolic abnormalities including dyslipidemia and insulin resistanceWeight reduction, but deterioration in glycemic control in T2DM patients.N/A
Cardiovascular Effects Reduced blood pressure and increased microvascular perfusionN/AN/AInconsistent effects on endothelial function; reduced augmentation pressure in smokers and T2DM patients.N/A
Safety & Tolerability Well-tolerated in Phase I and IIa trialsN/ANo adverse effects reported in a 2-week study.Generally safe and well-tolerated in elderly and T2DM patients.N/A

Signaling Pathways and Mechanisms of Action

The efficacy of these exercise mimetics stems from their ability to modulate key signaling networks that govern metabolic and physiological adaptations to exercise.

This compound and AICAR: Targeting the AMPK Energy Sensor

This compound and AICAR both converge on the activation of AMPK, a central regulator of cellular energy. However, their mechanisms of activation differ. AICAR is metabolized to ZMP, an AMP analog that allosterically activates AMPK. This compound, a pan-AMPK activator, directly stimulates AMPK activity. Activated AMPK initiates a cascade of events including the upregulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-consuming processes like protein and lipid synthesis.

AMPK_Pathway cluster_activators Activators O304 This compound AMPK AMPK O304->AMPK AICAR AICAR AICAR->AMPK PGC1a PGC-1α AMPK->PGC1a Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates FAO Fatty Acid Oxidation AMPK->FAO Stimulates Protein_Synthesis Protein Synthesis AMPK->Protein_Synthesis Inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits

Fig. 1: AMPK Signaling Pathway
GW501516: Modulating Gene Expression via PPARδ

GW501516 activates PPARδ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR) to regulate the transcription of genes involved in fatty acid catabolism, energy expenditure, and inflammation. This leads to a metabolic shift towards preferential lipid utilization, a hallmark of endurance exercise.

PPAR_Pathway GW501516 GW501516 PPARd PPARδ GW501516->PPARd Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates FAO_Genes Fatty Acid Oxidation Genes Gene_Expression->FAO_Genes Anti_inflammatory_Genes Anti-inflammatory Genes Gene_Expression->Anti_inflammatory_Genes

Fig. 2: PPARδ Signaling Pathway
SRT2104: Enhancing Cellular Health through SIRT1

SRT2104 activates SIRT1, a deacetylase that targets a wide range of proteins, including transcription factors and metabolic enzymes. By deacetylating its targets, SIRT1 enhances mitochondrial biogenesis, improves cellular stress resistance, and reduces inflammation, thereby mimicking several beneficial effects of exercise.

SIRT1_Pathway SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 Activates PGC1a_acetylated PGC-1α (acetylated) SIRT1->PGC1a_acetylated Deacetylates Stress_Resistance Cellular Stress Resistance SIRT1->Stress_Resistance Enhances Inflammation Inflammation SIRT1->Inflammation Reduces PGC1a_deacetylated PGC-1α (deacetylated) PGC1a_acetylated->PGC1a_deacetylated Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_deacetylated->Mitochondrial_Biogenesis Promotes

Fig. 3: SIRT1 Signaling Pathway
SLU-PP-332: Activating Mitochondrial Programs via ERRα

SLU-PP-332 is an agonist for the estrogen-related receptors, particularly ERRα. These nuclear receptors are master regulators of mitochondrial biogenesis and oxidative metabolism. Activation of ERRα by SLU-PP-332 drives the expression of genes involved in the tricarboxylic acid (TCA) cycle, electron transport chain, and fatty acid oxidation, leading to enhanced mitochondrial function and a shift towards an oxidative metabolic phenotype.

ERR_Pathway SLU_PP_332 SLU-PP-332 ERRa ERRα SLU_PP_332->ERRa Activates ERE ERE (DNA) ERRa->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Mito_Biogenesis_Genes Mitochondrial Biogenesis Genes Gene_Expression->Mito_Biogenesis_Genes FAO_Genes Fatty Acid Oxidation Genes Gene_Expression->FAO_Genes TCA_Cycle_Genes TCA Cycle Genes Gene_Expression->TCA_Cycle_Genes

Fig. 4: ERRα Signaling Pathway

Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are critical for the evaluation of therapeutic candidates. Below are representative methodologies for key experiments cited in this guide.

Murine Endurance Capacity Test

Experimental_Workflow start Start: Acclimatization dosing Drug Administration (e.g., this compound in diet, AICAR via injection) start->dosing treadmill Treadmill Protocol (e.g., incremental speed/incline) dosing->treadmill exhaustion Measure Time/Distance to Exhaustion treadmill->exhaustion end End: Data Analysis exhaustion->end

Fig. 5: Murine Endurance Test Workflow

Objective: To assess the effect of exercise mimetics on physical endurance in mice.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used. Age and sex should be consistent across experimental groups.

  • Acclimatization: Mice are acclimated to the treadmill for several days before the experiment, with short running sessions at low speeds.

  • Drug Administration:

    • This compound: Typically administered orally, mixed into the chow at a specified concentration (e.g., 0.25-0.5 mg/g of diet) for a designated period (e.g., 4-8 weeks).

    • AICAR: Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses ranging from 250-500 mg/kg body weight, daily for the study duration.

    • GW501516: Administered by oral gavage at doses typically around 5-10 mg/kg body weight daily.

    • SLU-PP-332: Administered via intraperitoneal (i.p.) injection, often twice daily, at a dosage of around 50 mg/kg.

  • Treadmill Test: A standardized treadmill protocol is employed, often with a gradual increase in speed and/or incline until the mouse reaches exhaustion. Exhaustion is typically defined as the inability to remain on the treadmill belt despite repeated encouragement.

  • Data Collection: The primary endpoints are the total time run and the total distance covered.

Assessment of Metabolic Parameters in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the impact of exercise mimetics on metabolic health in a model of obesity and insulin resistance.

Protocol:

  • Animal Model: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.

  • Drug Administration: The respective exercise mimetic is administered as described above for a specified duration.

  • Glucose and Insulin Tolerance Tests:

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are administered a bolus of glucose (i.p. or oral), and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.

    • Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored to determine insulin sensitivity.

  • Blood and Tissue Analysis: At the end of the study, blood is collected to measure fasting glucose, insulin, and lipid profiles (triglycerides, cholesterol). Tissues such as liver, skeletal muscle, and adipose tissue are harvested for analysis of gene expression, protein levels, and histology.

Conclusion and Future Directions

The field of exercise mimetics holds immense promise for addressing a multitude of chronic diseases. This compound, with its progression into clinical trials, represents a significant step towards realizing this potential. While direct comparative efficacy data remains a key area for future research, the existing preclinical and early clinical findings provide a valuable framework for understanding the relative strengths and mechanisms of these diverse compounds.

The development of isoform-specific activators and the exploration of combination therapies may further enhance the therapeutic window and efficacy of exercise mimetics. As our understanding of the intricate signaling networks governing the benefits of exercise deepens, so too will our ability to design novel therapeutics that can safely and effectively "bottle" its remarkable effects. This guide serves as a foundational resource for researchers dedicated to advancing this exciting frontier of medicine.

References

Independent Verification of O-304's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-AMPK activator O-304 with other key alternatives. It includes a detailed examination of their mechanisms of action, supported by experimental data, to aid in the independent verification of this compound's therapeutic potential.

This compound is a novel, orally available, small-molecule pan-AMP-activated protein kinase (AMPK) activator that has shown promise in preclinical and clinical studies for the treatment of metabolic diseases, particularly type 2 diabetes (T2D) and associated cardiovascular complications.[1][2] Its unique mechanism of action, which distinguishes it from other AMPK activators, warrants a thorough comparative analysis for researchers seeking to validate its effects and explore its therapeutic applications.

Mechanism of Action: this compound

This compound activates AMPK through a distinct, indirect mechanism. It suppresses the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (pAMPKα-Thr172) by inhibiting protein phosphatase 2C (PP2C).[1][3] This protective action maintains a high level of constitutively active AMPK without altering cellular AMP/ATP ratios, a key differentiator from many other AMPK activators.[1] The activation of AMPK by this compound is dependent on the upstream kinase LKB1.

This sustained AMPK activation triggers a cascade of downstream effects that contribute to its therapeutic potential, including:

  • Enhanced Glucose Homeostasis: this compound promotes insulin-independent glucose uptake and utilization in skeletal muscle and heart.

  • Improved Insulin (B600854) Sensitivity: It reduces insulin resistance, as demonstrated by decreased HOMA-IR in both preclinical models and human subjects.

  • β-Cell Preservation: this compound reduces metabolic stress on pancreatic β-cells and helps preserve their function.

  • Cardiovascular Benefits: It improves microvascular perfusion and reduces blood pressure.

Comparative Analysis of AMPK Activators

To provide a comprehensive understanding of this compound's unique properties, this section compares its mechanism and effects with other well-characterized direct and indirect AMPK activators.

Table 1: Comparison of Mechanisms of Action
ActivatorClassMechanism of ActionKey Characteristics
This compound Indirect (PP2C Inhibitor) Suppresses dephosphorylation of pAMPKα-Thr172 by inhibiting PP2C.Pan-AMPK activator; LKB1-dependent; does not alter AMP/ATP ratio.
Metformin Indirect (Complex I Inhibitor) Inhibits mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio.Primarily acts in the liver; considered a first-line therapy for T2D.
A-769662 Direct (Allosteric) Allosterically activates AMPK by binding to the carbohydrate-binding module (CBM) on the β1 subunit.Does not require an increase in the AMP:ATP ratio; shows selectivity for β1-containing AMPK complexes.
MK-8722 Direct (Allosteric) Potent, direct, allosteric activator of all 12 mammalian AMPK complexes.Induces robust insulin-independent glucose uptake but has been associated with cardiac hypertrophy in animal models.
R419 Indirect (Complex I Inhibitor) Inhibits mitochondrial complex I, leading to AMPK activation.Improves skeletal muscle insulin sensitivity, but this effect may be independent of skeletal muscle AMPK.
Table 2: Preclinical Efficacy Comparison
ParameterThis compoundMetforminA-769662MK-8722R419
Glucose Lowering Significant reduction in fasting plasma glucose in diet-induced obese (DIO) mice.Modest effects on glucose levels in DIO mice.Improves glucose tolerance in animal models.Potent glucose-lowering effects in diabetic rodents.Improves whole-body glucose homeostasis in obese mice.
Insulin Sensitivity Significantly reduces HOMA-IR in DIO mice.No significant effect on HOMA-IR in DIO mice in some studies.Improves insulin sensitivity.Improves insulin sensitivity.Improves skeletal muscle insulin sensitivity.
Glucose Uptake Increases glucose uptake in skeletal muscle and heart.Primarily reduces hepatic glucose production.Stimulates glucose uptake in muscle.Robustly stimulates skeletal muscle glucose uptake.Enhances glucose uptake.
Cardiac Effects Improves stroke volume without inducing cardiac hypertrophy.Generally considered cardioprotective.Variable effects reported.Induces cardiac hypertrophy and glycogen (B147801) accumulation in animal models.Not a primary reported effect.
Table 3: this compound Phase IIa Clinical Trial Data (28-Day Study in T2D Patients on Metformin)
ParameterThis compound Treatment GroupPlacebo Group
Fasting Plasma Glucose (FPG) Reduction of 0.6 mM.Reduction of 0.1 mM.
Diastolic Blood Pressure Statistically significant absolute and relative reduction.No significant change.
Systolic Blood Pressure Statistically significant relative reduction.No significant change.
HOMA-IR Statistically significant reduction from day 1 to day 28.No significant change.
Microvascular Perfusion Increased in calf muscle.No significant change.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other AMPK activators.

AMPK Activation Assay (In Vitro)

Objective: To determine the direct effect of a compound on AMPK activity.

Methodology:

  • Protein Expression and Purification: Recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1) are expressed and purified.

  • Dephosphorylation Assay: Purified, phosphorylated AMPK is incubated with a phosphatase (e.g., PP2C) in the presence or absence of the test compound (this compound).

  • Kinase Activity Assay: The ability of AMPK to phosphorylate a synthetic substrate (e.g., SAMS peptide) is measured in the presence of [γ-³²P]ATP.

  • Western Blot Analysis: The phosphorylation status of AMPKα at Thr172 is assessed using a phospho-specific antibody.

Example from Steneberg et al. (2018) for this compound:

  • Recombinant human AMPK trimers were incubated with PP2C with or without this compound.

  • The phosphorylation of AMPKα at Thr172 was determined by Western blot.

  • Results showed that this compound suppressed the dephosphorylation of pAMPK by PP2C.

Cellular Glucose Uptake Assay

Objective: To measure the effect of a compound on glucose transport into cells.

Methodology:

  • Cell Culture: Differentiated myotubes (e.g., C2C12 or primary human skeletal myotubes) are cultured.

  • Treatment: Cells are incubated with the test compound at various concentrations for a specified duration.

  • Glucose Uptake Measurement: Cells are incubated with radiolabeled 2-deoxy-D-glucose ([³H]-2-DG).

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

Example from Steneberg et al. (2018) for this compound:

  • Human skeletal myotubes were treated with varying doses of this compound.

  • [³H]-2-DG uptake was measured, demonstrating a dose-dependent, AMPK-dependent increase in glucose uptake in the absence of insulin.

Hyperinsulinemic-Euglycemic Clamp (In Vivo - Mouse Model)

Objective: To assess whole-body insulin sensitivity and glucose metabolism in response to a compound.

Methodology:

  • Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for sampling) of conscious, unrestrained mice.

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of insulin is initiated to achieve hyperinsulinemia. A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. The rates of glucose appearance and disappearance can be calculated using tracer data.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

O304_Mechanism_of_Action cluster_O304 This compound Intervention cluster_AMPK_Regulation AMPK Regulation cluster_Downstream Downstream Effects O304 This compound PP2C PP2C O304->PP2C Inhibits LKB1 LKB1 AMPK AMPK (inactive) LKB1->AMPK Phosphorylation pAMPK pAMPK (active) pAMPK->AMPK Dephosphorylation Glucose_Uptake Increased Glucose Uptake (Muscle, Heart) pAMPK->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity pAMPK->Insulin_Sensitivity Beta_Cell β-Cell Preservation pAMPK->Beta_Cell PP2C->pAMPK Inhibits dephosphorylation

Caption: this compound Mechanism of Action Signaling Pathway.

AMPK_Activator_Comparison cluster_indirect Indirect Activators cluster_direct Direct Activators cluster_AMPK Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito O304 This compound PP2C PP2C O304->PP2C AMP_ATP Increased AMP:ATP ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK PP2C->AMPK Prevents deactivation A769662 A-769662 A769662->AMPK Allosteric Activation (β1) MK8722 MK-8722 MK8722->AMPK Allosteric Activation (pan)

Caption: Comparison of AMPK Activator Mechanisms.

Hyperinsulinemic_Euglycemic_Clamp_Workflow cluster_prep Preparation cluster_procedure Clamp Procedure cluster_analysis Data Analysis Catheter Catheter Implantation (Jugular Vein & Carotid Artery) Basal Basal Period: [3H]glucose infusion (Measure basal glucose turnover) Catheter->Basal Clamp Clamp Period: Constant Insulin Infusion Variable Glucose Infusion Basal->Clamp Euglycemia Maintain Euglycemia Clamp->Euglycemia GIR Calculate Glucose Infusion Rate (GIR) Clamp->GIR Sampling Blood Sampling (Carotid Artery) Euglycemia->Sampling Sampling->Clamp Adjust Glucose Infusion Sensitivity Determine Whole-Body Insulin Sensitivity GIR->Sensitivity

Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.

Conclusion

This compound represents a promising therapeutic candidate for metabolic diseases due to its unique mechanism of activating AMPK by inhibiting PP2C-mediated dephosphorylation. This guide provides a framework for the independent verification of its mechanism and efficacy by comparing it with other AMPK activators and detailing the experimental protocols required for such validation. The provided data and visualizations aim to facilitate a deeper understanding of this compound's pharmacological profile for researchers in the field of drug discovery and development.

References

O-304 Efficacy in Metformin-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of type 2 diabetes (T2D) and the challenge of metformin (B114582) resistance necessitate the exploration of novel therapeutic agents. O-304, a pan-AMPK (AMP-activated protein kinase) activator, has emerged as a promising candidate with a distinct mechanism of action. This guide provides an objective comparison of this compound's performance with other alternatives in preclinical models of metformin resistance and insulin (B600854) insufficiency, supported by experimental data and detailed protocols.

This compound: A Novel Mechanism of Action

Metformin is an indirect activator of AMPK. In contrast, this compound is a direct pan-AMPK activator that works by suppressing the dephosphorylation of phosphorylated AMPK (pAMPK), thereby maintaining it in an active state.[1][2] This action is independent of cellular ATP levels and allows this compound to exert its effects even in severely insulin-resistant states.[1]

The activation of AMPK, a master regulator of cellular energy homeostasis, leads to increased glucose uptake in skeletal muscle, reduced β-cell stress, and a shift towards catabolic processes that consume energy, mimicking some of the beneficial effects of exercise.[1][2]

O304_Mechanism cluster_Metformin Indirect Activation cluster_O304 Direct Activation cluster_Downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits ATP_Ratio ↑ AMP/ATP Ratio Mito->ATP_Ratio LKB1 LKB1 ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates O304 This compound PP2C PP2C (Phosphatase) O304->PP2C inhibits pAMPK pAMPK (Active) PP2C->pAMPK dephosphorylates Glucose_Uptake ↑ Skeletal Muscle Glucose Uptake (GLUT4) pAMPK->Glucose_Uptake Beta_Cell ↓ β-cell Stress ↑ β-cell Function pAMPK->Beta_Cell Energy_Exp ↑ Energy Expenditure (Mitochondrial Uncoupling) pAMPK->Energy_Exp

Caption: this compound's direct vs. Metformin's indirect AMPK activation pathway.

Efficacy of this compound in Preclinical Metformin-Resistant Models

This compound has demonstrated significant efficacy in animal models characterized by severe insulin resistance and hyperglycemia, where the effectiveness of metformin may be limited. Key models include diet-induced obese (DIO) mice and leptin receptor-deficient db/db mice.

In DIO mice, this compound treatment prevented the expected increase in fasting glucose and plasma insulin levels. Consequently, it prevented the development of insulin resistance as measured by the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR). Furthermore, even in mice with established obesity and insulin resistance, this compound significantly reduced glucose, insulin, and HOMA-IR, demonstrating its capability to reverse existing metabolic dysfunction.

In the more severe db/db mouse model, this compound treatment also leads to an amelioration of hyperglycemia and averts gene expression patterns associated with metabolic inflexibility. A unique finding is that this compound acts as a mitochondrial uncoupler, which creates a metabolic demand that promotes glucose utilization over storage, an effect that mimics physical exercise.

Quantitative Data Summary: this compound in Preclinical Models
ModelTreatment GroupKey ParameterResultCitation
Diet-Induced Obese (DIO) Mice This compoundFasting GlucosePrevented HFD-provoked increase
This compoundFasting InsulinPrevented HFD-provoked increase
This compoundHOMA-IRPrevented development of insulin resistance
This compound + MetforminHOMA-IRSignificantly more effective than this compound alone
This compoundSkeletal Muscle Glucose UptakeSignificantly increased ([¹⁸F]-FDG PET)
db/db Mice This compoundHyperglycemiaAmeliorated
This compoundGene Expression (Muscle/Heart)Averted signatures of metabolic inflexibility
This compoundβ-cell FunctionPreserved compensatory insulin secretion

Comparison with Alternative Therapies

When metformin is insufficient or not tolerated, several other classes of anti-diabetic agents are considered. Below is a comparison of this compound with major alternatives, based on available data from similar preclinical models. It is important to note that direct head-to-head comparative studies are limited.

Quantitative Data Summary: this compound vs. Alternatives in Preclinical Models
Drug ClassExample Compound(s)ModelKey Efficacy MetricResultCitation
Pan-AMPK Activator This compound DIO Mice HOMA-IR Significantly reduced vs. vehicle ****
db/db Mice Blood Glucose Ameliorated hyperglycemia ****
SGLT-2 Inhibitors Empagliflozin, Luseogliflozindb/db MiceBlood GlucoseSignificantly reduced vs. vehicle
db/db MiceAlbuminuriaNo significant change in some studies
GLP-1 Receptor Agonists Liraglutide, SemaglutideDIO MiceHOMA-IRMild improvement or no effect
db/db MiceBlood GlucoseNo beneficial effect (Liraglutide)
DIO MiceBody WeightSignificant reduction
Thiazolidinediones (TZDs) Rosiglitazone, Pioglitazoneob/ob MiceInsulin SensitivityImproved insulin-mediated glucose output
Insulin-Resistant RatsHepatic Glucose OutputImproved insulin-mediated suppression

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings.

Animal Models of Metformin Resistance
  • Diet-Induced Obesity (DIO) Mouse Model:

    • Animals: C57BL/6J mice are commonly used.

    • Diet: Mice are fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.

    • Treatment: this compound, metformin, or other comparators are administered via oral gavage, mixed in the diet, or through osmotic minipumps. A typical oral gavage dose for metformin is 200-250 mg/kg/day.

    • Key Assessments: Body weight, food intake, fasting blood glucose, and plasma insulin are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity. HOMA-IR is calculated from fasting glucose and insulin levels.

  • db/db Mouse Model:

    • Animals: C57BL/KsJ-db/db mice, which have a spontaneous mutation in the leptin receptor, are used. These mice develop severe obesity, hyperglycemia, and insulin resistance.

    • Treatment: Drug administration typically begins around 6-8 weeks of age.

    • Key Assessments: Similar to the DIO model, with a focus on glycemic control, β-cell function (pancreatic insulin content, islet histology), and complications like diabetic nephropathy (e.g., albuminuria).

Experimental_Workflow cluster_endpoints Endpoint Analysis start C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) Induction of Obesity & Insulin Resistance start->hfd Vehicle Vehicle Control hfd->Vehicle Metformin Metformin hfd->Metformin O304 This compound hfd->O304 Combo This compound + Metformin hfd->Combo Monitoring Weekly: - Body Weight - Food Intake Tests Functional Tests: - GTT / ITT - Fasting Glucose/Insulin - HOMA-IR Calculation Vehicle->Tests Metformin->Tests O304->Tests Combo->Tests Tissue Terminal Tissue Analysis: - Muscle (pAMPK, Glucose Uptake) - Liver (Gene Expression) - Pancreas (Islet Health) Tests->Tissue

Caption: A typical experimental workflow for evaluating this compound in DIO mice.
In Vitro Glucose Uptake Assay

  • Cell Line: Differentiated C2C12 or L6 myotubes are standard models for skeletal muscle.

  • Protocol:

    • Myoblasts are seeded and grown to confluence, after which the medium is switched to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days to form myotubes.

    • Myotubes are serum-starved for several hours before the experiment.

    • Cells are treated with various concentrations of this compound (e.g., 2.5, 5.0, 10.0 µM) for a specified period (e.g., 1-4 hours) in the absence of insulin.

    • Glucose uptake is measured by adding a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG), for a short period (e.g., 10-30 minutes).

    • The reaction is stopped, cells are lysed, and intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

Conclusion

The available preclinical data indicate that this compound is a potent agent for improving glucose homeostasis in models of severe insulin resistance, a context where metformin efficacy can be diminished. Its unique mechanism as a direct pan-AMPK activator that also promotes energy expenditure presents a multi-faceted approach to treating metabolic disease.

  • Dual Action: this compound not only enhances insulin-independent glucose uptake in skeletal muscle but also preserves β-cell function under hyperglycemic conditions.

  • Synergy with Metformin: Studies in DIO mice suggest that this compound works effectively in combination with metformin, with the combination therapy showing superior reduction in HOMA-IR compared to this compound alone.

  • Favorable Comparison: While direct comparative studies are needed, this compound appears to offer advantages over some alternatives, particularly GLP-1 RAs, which showed limited efficacy for glycemic control in the advanced db/db mouse model.

This compound's profile as an "exercise mimetic" that improves glucose effectiveness and preserves beta-cell function positions it as a strong candidate for further development, especially for patient populations struggling with metformin resistance or insufficiency.

References

Evaluating the Synergistic Effects of O-304: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the novel PAN-AMPK activator O-304 with other compounds. This document summarizes key experimental findings and provides detailed methodologies to support further research and development.

Compound this compound is a first-in-class, orally available small molecule that activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This compound's mechanism of action involves the suppression of protein phosphatase 2C (PP2C)-mediated dephosphorylation of AMPK at threonine 172, leading to sustained AMPK activation without depleting cellular ATP.[1] This mode of action has positioned this compound as a promising therapeutic agent for metabolic diseases, particularly type 2 diabetes (T2D) and its associated cardiovascular complications.[2][3][4]

This guide focuses on the evaluation of this compound in combination with other established therapeutic agents to assess potential synergistic or additive effects that could enhance therapeutic outcomes.

This compound and Metformin (B114582): A Synergistic Approach to Glycemic Control

Metformin is a first-line therapy for T2D that primarily acts by reducing hepatic gluconeogenesis and improving insulin (B600854) sensitivity, with its mechanism also involving indirect AMPK activation. The combination of this compound and metformin has been investigated in both preclinical and clinical settings to determine if their distinct mechanisms of AMPK activation can lead to enhanced glycemic control.

Preclinical Evaluation in Diet-Induced Obese Mice

A key study by Steneberg et al. (2018) investigated the effects of this compound, metformin, and their combination in mice with diet-induced obesity (DIO). The results demonstrated a significant improvement in glucose homeostasis and insulin sensitivity with the combination therapy compared to either agent alone.[2]

Table 1: Effects of this compound and Metformin Combination on Metabolic Parameters in DIO Mice

Treatment GroupFasting Blood Glucose (mg/dL)Fasting Plasma Insulin (ng/mL)HOMA-IR
Vehicle158 ± 52.1 ± 0.38.2 ± 1.2
This compound (100 mg/kg/day)125 ± 40.9 ± 0.12.8 ± 0.4*
Metformin (100 mg/kg/day)149 ± 61.8 ± 0.26.5 ± 0.8
This compound + Metformin118 ± 3 0.7 ± 0.12.0 ± 0.3**

*p<0.05 vs. Vehicle; **p<0.05 vs. This compound and Metformin monotherapy. Data are presented as mean ± SEM. (Data extracted from Steneberg et al., 2018, JCI Insight)

Clinical Evaluation in Patients with Type 2 Diabetes

Following the promising preclinical results, a proof-of-concept Phase IIa clinical trial (TELLUS) was conducted to evaluate the safety and efficacy of this compound in T2D patients who were already on a stable metformin regimen. The study demonstrated that the addition of this compound to metformin therapy led to statistically significant reductions in fasting plasma glucose (FPG) and homeostasis model assessment of insulin resistance (HOMA-IR).

Table 2: Change from Baseline in Metabolic Parameters in T2D Patients on Metformin Treated with this compound

ParameterThis compound Treatment Arm (Change from Baseline)Placebo Arm (Change from Baseline)p-value
Fasting Plasma Glucose (FPG)-1.3 mmol/L-0.4 mmol/L<0.05
HOMA-IR-1.2-0.3<0.05

(Data represents changes after 28 days of treatment. Extracted from Steneberg et al., 2018, JCI Insight)

Experimental Protocols

Preclinical Study in DIO Mice:

  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.

  • Treatment: Mice were randomly assigned to one of four treatment groups: vehicle, this compound (100 mg/kg/day), metformin (100 mg/kg/day), or this compound + metformin (100 mg/kg/day each). Treatments were administered daily via oral gavage for 8 weeks.

  • Metabolic Assessments: Fasting blood glucose and plasma insulin levels were measured at the end of the treatment period. HOMA-IR was calculated using the formula: [fasting insulin (µU/L) x fasting glucose (nmol/L)] / 22.5.

Clinical Trial in T2D Patients (TELLUS study):

  • Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.

  • Participants: Patients with a diagnosis of type 2 diabetes who were on a stable dose of metformin for at least 3 months.

  • Intervention: Patients received either this compound or a placebo once daily for 28 days, in addition to their ongoing metformin therapy.

  • Efficacy Endpoints: The primary endpoints included the change from baseline in FPG and HOMA-IR.

This compound and SGLT2 Inhibitors: A Potential Future Combination

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose by promoting its excretion in the urine. Preclinical data suggests that the combination of this compound and SGLT2 inhibitors may act synergistically to improve glycemic control. This has led to the initiation of a clinical trial to investigate the combination of this compound with the SGLT2 inhibitor dapagliflozin (B1669812).

While detailed quantitative data from published peer-reviewed studies on the synergistic effects of this compound and SGLT2 inhibitors is not yet available, the distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use. This compound enhances glucose uptake and utilization in muscle, while SGLT2 inhibitors increase glucose excretion, suggesting that their combination could lead to a more comprehensive approach to managing hyperglycemia.

A clinical trial has been initiated to evaluate the safety and pharmacokinetics of this compound in combination with dapagliflozin in healthy volunteers. The results of this study will be crucial in determining the potential of this combination therapy for the treatment of type 2 diabetes.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the AMPK signaling pathway and a general workflow for assessing synergistic effects.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_o304 This compound Action cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates (Activates) CAMKK2 CaMKK2 CAMKK2->AMPK Phosphorylates (Activates) AMP AMP/ADP:ATP Ratio AMP->LKB1 Activates Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation O304 This compound PP2C PP2C O304->PP2C Inhibits PP2C->AMPK Dephosphorylates (Inactivates)

Caption: AMPK Signaling Pathway and the Mechanism of Action of this compound.

Synergy_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_clinical Clinical Trial Cell_Culture Cell Culture (e.g., Myotubes, Hepatocytes) Dose_Response Dose-Response Assays (this compound, Compound B, Combination) Cell_Culture->Dose_Response Synergy_Analysis Synergy Analysis (e.g., Combination Index) Dose_Response->Synergy_Analysis Animal_Model Disease Model (e.g., DIO Mice) Synergy_Analysis->Animal_Model Inform In Vivo Study Design Treatment_Groups Treatment Groups (Vehicle, this compound, Compound B, Combo) Animal_Model->Treatment_Groups Endpoint_Measurement Endpoint Measurement (e.g., Blood Glucose, HOMA-IR) Treatment_Groups->Endpoint_Measurement Patient_Recruitment Patient Recruitment (Specific Inclusion/Exclusion Criteria) Endpoint_Measurement->Patient_Recruitment Inform Clinical Trial Design Randomization Randomization to Treatment Arms (Placebo, this compound, Compound B, Combo) Patient_Recruitment->Randomization Efficacy_Safety Efficacy and Safety Monitoring Randomization->Efficacy_Safety

Caption: Experimental Workflow for Evaluating Synergistic Effects.

References

Reproducibility of O-304 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Reproducibility: An extensive review of the published literature reveals that the majority of research on the AMPK activator O-304 has been conducted by, or in collaboration with, Betagenon AB, the company that developed the compound. As of this guide's compilation, there is a lack of independent studies from unaffiliated research groups to formally verify the reproducibility of the initial findings. This guide therefore serves as a comprehensive summary and comparison of the data presented by the originating researchers across various studies, providing a foundation for future independent validation.

Overview of this compound's Mechanism of Action

This compound is a first-in-class, orally available, pan-AMPK (AMP-activated protein kinase) activator.[1] Its primary mechanism of action is the suppression of dephosphorylation of the phosphorylated and active form of AMPK at the threonine 172 residue (p-AMPK T172) by protein phosphatase 2C (PP2C).[1][2] This leads to a sustained increase in the levels of active AMPK without altering cellular ATP levels.[2] The activation of AMPK, a master regulator of cellular energy homeostasis, by this compound is dependent on the upstream kinase LKB1.[2]

Comparative Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical animal models and human clinical trials investigating the effects of this compound.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterStudyAnimal ModelTreatment GroupDosage & DurationMean Change from Controlp-value
Fasting Blood Glucose Steneberg et al. (2018)C57BL/6J Mice (HFD)This compound100 mg/kg/day (oral gavage) for 6 weeks↓ 1.5 mM<0.01
Steneberg et al. (2018)C57BL/6J Mice (HFD)This compound + Metformin100 mg/kg/day each (oral gavage) for 6 weeks↓ 2.5 mM<0.001
Fasting Insulin Steneberg et al. (2018)C57BL/6J Mice (HFD)This compound100 mg/kg/day (oral gavage) for 6 weeks↓ ~50%<0.01
Steneberg et al. (2018)C57BL/6J Mice (HFD)This compound + Metformin100 mg/kg/day each (oral gavage) for 6 weeks↓ ~60%<0.001
HOMA-IR Steneberg et al. (2018)C57BL/6J Mice (HFD)This compound100 mg/kg/day (oral gavage) for 6 weeks↓ ~65%<0.001
Steneberg et al. (2018)C57BL/6J Mice (HFD)This compound + Metformin100 mg/kg/day each (oral gavage) for 6 weeks↓ ~75%<0.001
Body Weight Change Steneberg et al. (2018)hIAPPtg Mice (HFD)This compound in HFD2 mg/g in diet for 6 weeks↓ ~10 g<0.001
Body Fat Change Steneberg et al. (2018)hIAPPtg Mice (HFD)This compound in HFD2 mg/g in diet for 6 weeks↓ ~8%<0.05

HFD: High-Fat Diet; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Table 2: Effects of this compound in a Phase IIa Clinical Trial in Type 2 Diabetes Patients

ParameterStudyPatient PopulationTreatment GroupDosage & DurationMean Change from Baselinep-value
Fasting Plasma Glucose Steneberg et al. (2018)T2D on MetforminThis compound1000 mg/day for 28 days↓ 0.6 mMNot reported
Diastolic Blood Pressure Steneberg et al. (2018)T2D on MetforminThis compound1000 mg/day for 28 days↓ 5.2 mmHg<0.05
Systolic Blood Pressure Steneberg et al. (2018)T2D on MetforminThis compound1000 mg/day for 28 days↓ 6.5 mmHgNot reported

T2D: Type 2 Diabetes.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway initiated by this compound involves the activation of AMPK, which in turn regulates numerous downstream metabolic processes.

O304_Signaling_Pathway O304 This compound PP2C Protein Phosphatase 2C O304->PP2C Inhibits pAMPK p-AMPK (Active) PP2C->pAMPK Dephosphorylates Downstream Downstream Metabolic Effects: - Increased Glucose Uptake - Increased Fatty Acid Oxidation - Decreased Gluconeogenesis pAMPK->Downstream AMPK AMPK (Inactive) LKB1 LKB1 LKB1->AMPK Phosphorylates DIO_Mouse_Workflow start Start: C57BL/6J Mice (e.g., 8 weeks old) hfd High-Fat Diet Induction (e.g., 8-12 weeks) start->hfd random Randomization into Treatment Groups hfd->random groups Vehicle Control This compound This compound + Metformin random->groups treatment Daily Oral Gavage (e.g., 4-8 weeks) groups->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoints Endpoint Analysis: - Fasting Glucose & Insulin - HOMA-IR - Tissue Collection for  Western Blot (p-AMPK) treatment->endpoints

References

Safety Operating Guide

Navigating the Disposal of O-304: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential information and procedural steps for the disposal of O-304, a PAN-AMPK activator used by researchers, scientists, and drug development professionals. Due to the limited publicly available information on a specific chemical labeled "this compound," this document outlines a general, safety-first approach based on established hazardous waste management principles. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance.

Identifying this compound

The designation "this compound" is not uniquely and universally assigned to a single chemical entity in publicly accessible chemical databases and safety literature. However, a notable substance identified as "O304" in scientific literature is a PAN-AMPK activator investigated for its potential in treating type 2 diabetes.[1] Given the context of the intended audience, this guide will proceed with the assumption that "this compound" refers to this research compound. In the absence of a specific SDS for this compound, the following procedures are based on general best practices for the disposal of potentially hazardous research-grade chemicals.

General Disposal Procedures for Laboratory Chemicals

The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations. The following steps provide a general framework for safe disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is mixed with other substances, such as solvents or aqueous solutions.

  • Segregate Waste Streams: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[2][3] Aqueous waste should be kept separate from solvent-based waste.[2][3]

2. Container Selection and Labeling:

  • Use Compatible Containers: Waste must be collected in containers made of a material compatible with the chemical.

  • Proper Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label. The label must include the chemical name(s) of the contents (no abbreviations or formulas), the approximate concentrations, and the date accumulation started.

3. Storage of Chemical Waste:

  • Secure Storage: Waste containers must be kept tightly closed except when adding waste.

  • Designated Area: Store waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory director.

  • Secondary Containment: Use secondary containment bins to segregate incompatible wastes (e.g., acids from bases) and to contain potential spills.

4. Disposal of Empty Containers:

  • Thoroughly Empty: To be considered non-hazardous, a container must be thoroughly emptied of its contents.

  • Rinsing: For containers that held acutely hazardous materials, triple rinsing may be required. The rinsate must be collected and disposed of as hazardous waste.

  • Deface Labels: All labels on the empty container must be removed or defaced before disposal.

5. Arranging for Pickup and Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions and arrange for the pickup of your labeled waste containers.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the searched literature, a general workflow for the disposal of a research chemical is presented below. This workflow is a visual representation of the procedural steps outlined above.

Visualizing the Disposal Process

The following diagrams illustrate the logical workflow for chemical waste disposal and the decision-making process for handling chemical containers.

Chemical_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Accumulation & Storage cluster_3 Disposal Generate Generate this compound Waste Characterize Characterize Waste (e.g., solid, liquid, solvent) Generate->Characterize Segregate Segregate Incompatible Waste Streams Characterize->Segregate Select Select Compatible Container Segregate->Select Label Label Container with Hazardous Waste Tag Select->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Secure Keep Container Tightly Closed Store->Secure Request Request Waste Pickup from EHS Secure->Request Dispose EHS Collects for Proper Disposal Request->Dispose

Caption: General workflow for the safe disposal of a laboratory chemical like this compound.

Caption: Decision-making process for the disposal of empty chemical containers.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) office for detailed procedures and compliance with all applicable regulations.

References

Essential Safety and Operational Protocols for Handling O-304

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for O-304 has been identified. The following guidance is based on established best practices for handling potent, novel chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work with this compound and consult their institution's Environmental Health and Safety (EHS) department for specific guidance. All work should be performed by trained personnel in a designated and controlled area.

This compound is an orally available pan-AMPK activator, and as a potent bioactive molecule, it requires careful handling to minimize exposure and ensure laboratory safety.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds like this compound. The following table summarizes the recommended PPE for various tasks. All PPE should be donned and doffed in a manner that prevents cross-contamination.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a step-by-step guide for the safe handling of this compound.

1. Preparation:

  • Designate a specific handling area, such as a certified chemical fume hood.

  • Ensure proper ventilation.

  • Assemble all necessary equipment and PPE.

  • Minimize the quantity of the compound to be handled.

  • Review this guide and any available safety information before starting.

2. Weighing and Reconstitution:

  • Weighing: If weighing the solid form of this compound, perform this task within a chemical fume hood. Use a disposable weigh boat.

  • Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO.[1][4]

3. Experimental Procedure:

  • Conduct all manipulations of this compound within the designated handling area.

  • Avoid skin and eye contact.

  • Prevent the generation of aerosols.

4. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Spill Management

In the event of a chemical spill, the individual(s) who caused the spill are responsible for the initial response. It is the responsibility of the laboratory to have spill control and personal protective equipment appropriate for the chemicals being handled readily available.

For a small spill:

  • Immediately alert others in the area.

  • Don the appropriate PPE, including a respirator if the compound is a powder.

  • Cover the spill with an absorbent material, working from the outside in.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

For a large spill:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional EHS.

  • Prevent others from entering the area.

Disposal Plan

All waste materials containing this compound, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data for this compound

PropertyValueSource(s)
Molecular Weight 380.25 g/mol
Solubility in DMSO ≥ 10 mg/mL
Powder Storage -20°C for up to 3 years
Solution Storage -20°C for up to 6 months

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Equipment & PPE gather_materials->prep_area risk_assessment Review Safety Protocols risk_assessment->gather_materials weigh Weigh this compound Powder don_ppe->weigh reconstitute Prepare Solution weigh->reconstitute experiment Conduct Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for the safe handling of potent chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.